molecular formula C6H12O3 B1279748 Tert-butyl 2-hydroxyacetate CAS No. 50595-15-8

Tert-butyl 2-hydroxyacetate

Cat. No.: B1279748
CAS No.: 50595-15-8
M. Wt: 132.16 g/mol
InChI Key: WINGEFIITRDOLJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxyacetate is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,3)9-5(8)4-7/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINGEFIITRDOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473376
Record name Tert-butyl 2-hydroxyacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50595-15-8
Record name Tert-butyl 2-hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl Glycolate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of Tert-butyl 2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tert-butyl 2-hydroxyacetate (also known as tert-butyl glycolate). The information is curated for professionals in research and development, offering precise data, detailed experimental methodologies, and a logical visualization of the compound's characteristics.

Core Physical and Chemical Properties

This compound is a versatile organic compound utilized as a solvent and a reagent in various synthetic processes, including in the pharmaceutical and coatings industries.[1] Its utility is largely dictated by its distinct physical properties. A summary of these key properties is presented below.

Data Presentation: Summary of Physical Properties

The following table summarizes the key quantitative physical and chemical data for this compound.

PropertyValueSource(s)
CAS Number 50595-15-8[1][2][3]
Molecular Formula C₆H₁₂O₃[1][2][3]
Molecular Weight 132.16 g/mol [1][2][3]
Appearance Colorless and clear to yellow/orange liquid or low melting solid.[1][4]
Melting Point 28 - 32 °C[1][3][5]
Boiling Point 63 - 65 °C at 15 mmHg56 °C at 12 mmHg152.1 °C at 760 mmHg (Predicted)[1][5][6][7]
Density 1.027 g/cm³[3]
Refractive Index n20/D 1.41951.4180 to 1.4220[1][7]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol.[7]

Visualization of Compound Properties

The following diagram illustrates the relationship between the central compound, this compound, and its fundamental physical and chemical identifiers.

G main tert-Butyl 2-hydroxyacetate cas CAS: 50595-15-8 main->cas formula Formula: C₆H₁₂O₃ main->formula mol_weight MW: 132.16 g/mol main->mol_weight melting_point Melting Point: 28-32 °C main->melting_point boiling_point Boiling Point: 63-65 °C / 15 mmHg main->boiling_point density Density: 1.027 g/cm³ main->density ref_index Refractive Index: ~1.4195 main->ref_index appearance Appearance: Colorless to Yellow Solid/Liquid main->appearance solubility Solubility: Slightly polar organics main->solubility

Figure 1. Key physical and chemical identifiers of this compound.

Experimental Protocols

The physical properties listed above are determined through standardized experimental procedures. Below are detailed methodologies representative of those used to obtain such data.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in standard methods like ASTM E324.[2][8] The melting point is reported as a range from the initial to the final melting point.

  • Apparatus :

    • Melting point apparatus with a heating block and temperature controller/viewer (e.g., Mel-Temp apparatus).

    • Thermometer calibrated to a traceable standard.

    • Thin-walled capillary tubes, sealed at one end.

  • Procedure :

    • Sample Preparation : The this compound sample must be thoroughly dried and in a fine powdered form to ensure uniform heat transfer.[9] If crystalline, the sample is crushed into a fine powder.

    • Capillary Packing : The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid to a height of 2-4 mm.

    • Determination :

      • The packed capillary is placed into the heating block of the apparatus.

      • A rapid heating rate is used initially to determine an approximate melting temperature.

      • The apparatus is allowed to cool. A second sample is then heated at a much slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.

      • The initial melting point is the temperature at which the first drop of liquid becomes visible.

      • The final melting point is the temperature at which the last solid particle melts completely.

    • Purity Indication : A narrow melting range (0.5-1.0 °C) is indicative of a high-purity substance.[10]

Boiling Point Determination

As this compound's boiling point is provided at reduced pressure, a vacuum distillation setup is implied. The general principles are guided by standards such as OECD Guideline 103.[7][11]

  • Apparatus :

    • A distillation flask with a side arm.

    • A condenser.

    • A receiving flask.

    • A thermometer placed so the bulb is just below the side arm opening.

    • A vacuum pump and a manometer to measure pressure.

    • Heating mantle.

  • Procedure :

    • The liquid sample is placed in the distillation flask along with boiling chips.

    • The apparatus is assembled and sealed, then evacuated to the desired pressure (e.g., 15 mmHg).

    • The sample is heated gently.

    • The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point at that specific pressure.[12]

Density Determination (Oscillating U-tube Method)

This protocol is based on the highly accurate ASTM D4052 standard.[1][3][5] It is suitable for liquids like molten this compound.

  • Apparatus :

    • Digital density meter with an oscillating U-tube.

    • Thermostatically controlled bath or Peltier element to maintain a precise temperature (e.g., 20 °C).

    • Syringe or automated injection system.

  • Procedure :

    • Calibration : The instrument is calibrated using two reference standards of known density, typically dry air and deionized water.

    • Sample Injection : A small volume (approx. 1-2 mL) of the liquid sample is injected into the temperature-stabilized U-tube, ensuring no air bubbles are present.[4][5]

    • Measurement : The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the mass, and therefore the density, of the liquid in the constant volume of the tube.

    • Readout : The instrument's software calculates and displays the density of the sample in g/cm³ (or g/mL).[5]

Refractive Index Measurement

This procedure describes the use of a standard laboratory instrument, the Abbe refractometer.

  • Apparatus :

    • Abbe refractometer with a light source and a temperature-controlled prism assembly.

    • Pipette.

    • Appropriate cleaning solvents (e.g., acetone, ethanol).

  • Procedure :

    • The prisms of the refractometer are cleaned and dried.

    • A few drops of the liquid sample are placed on the surface of the lower prism using a pipette, and the prisms are closed.[13]

    • The light source is positioned, and the user looks through the eyepiece, adjusting the control knob until the field of view is divided into a light and a dark region.

    • The dispersion correction wheel is adjusted to eliminate any color fringe and create a sharp dividing line.

    • The control knob is further adjusted to center the sharp line on the crosshairs of the eyepiece.

    • The refractive index is read from the instrument's scale, typically to four decimal places. The temperature (e.g., 20°C) must be recorded as the refractive index is temperature-dependent.[13]

Solubility Determination (Qualitative)

A general procedure for assessing qualitative solubility in various solvents is described below.

  • Apparatus :

    • Small test tubes.

    • Graduated pipette or dropper.

    • Vortex mixer or shaker.

  • Procedure :

    • A measured amount of the solute (e.g., 25 mg of this compound) is placed in a test tube.[14]

    • A small, measured portion of the solvent (e.g., 0.25 mL) is added to the test tube.

    • The mixture is agitated vigorously for 1-2 minutes.

    • The mixture is observed to see if the solute has completely dissolved.

    • If the solute has not dissolved, another portion of the solvent is added, and the process is repeated up to a total volume (e.g., 0.75 mL).[14]

    • The compound's solubility is categorized based on how much solvent is required for dissolution (e.g., soluble, slightly soluble, sparingly soluble, or insoluble).

References

An In-depth Technical Guide to Tert-butyl 2-hydroxyacetate: Structure, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-hydroxyacetate, a versatile chemical compound with significant applications in organic synthesis and pharmaceutical development. This document details its chemical structure, physicochemical properties, and key analytical parameters. Furthermore, it outlines detailed experimental protocols for its synthesis and its use in the construction of complex heterocyclic systems.

Chemical Structure and Identification

This compound, also known as tert-butyl glycolate, is the tert-butyl ester of glycolic acid. The presence of a hydroxyl group and a sterically hindered tert-butyl ester group imparts unique reactivity and utility to this molecule, particularly as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1]

dot graph { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.87,-0.5!"]; C2 [label="C", pos="1.74,0!"]; O2 [label="O", pos="1.74,1!"]; C3 [label="C", pos="-1,0.87!"]; O3 [label="O", pos="-1.87,0.37!"]; H1 [label="H", pos="-2.37,0.87!"]; C4 [label="C", pos="2.61,-0.5!"]; C5 [label="C", pos="2.61,-1.5!"]; C6 [label="C", pos="3.48,0!"]; H_C3_1 [label="H", pos="-1.5,1.27!"]; H_C3_2 [label="H", pos="-0.5,1.27!"]; H_C5_1 [label="H", pos="2.11,-2!"]; H_C5_2 [label="H", pos="3.11,-2!"]; H_C5_3 [label="H", pos="3.51,-1.5!"]; H_C6_1 [label="H", pos="3.98,0.5!"]; H_C6_2 [label="H", pos="3.98,-0.5!"]; H_C6_3 [label="H", pos="4.38,0!"]; H_C4_1 [label="H", pos="3.11, -0.2!"]; H_C4_2 [label="H", pos="2.11, -0.2!"];

// Define bonds C1 -- O1; O1 -- C2; C2 -- O2 [style=double]; C1 -- C3; C3 -- O3; O3 -- H1; C2 -- C4; C4 -- C5; C4 -- C6;

// Add implicit hydrogens to C1 H_C1_1 [label="H", pos="-0.5,-0.5!"]; H_C1_2 [label="H", pos="0.5,-0.5!"]; C1 -- H_C1_1; C1 -- H_C1_2; } Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC NameThis compound[2]
CAS Number50595-15-8[2]
Molecular FormulaC₆H₁₂O₃[2]
Molecular Weight132.16 g/mol [2]
SMILESCC(C)(C)OC(=O)CO[2]
InChIInChI=1S/C6H12O3/c1-6(2,3)9-5(8)4-7/h7H,4H2,1-3H3[2]
InChIKeyWINGEFIITRDOLJ-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound is a colorless liquid or a low-melting solid at room temperature. Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point28-32 °C[1]
Boiling Point63-65 °C at 15 mmHg[1]
Density1.027 g/cm³This is a commonly cited value in chemical supplier databases.
Refractive Indexn20/D 1.4195[1]
AppearanceColorless and clear liquid or solid[1]
StorageStore at 2-8 °C[1]

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are not always publicly available, predicted data and typical spectral features are discussed below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A singlet for the two protons of the methylene group adjacent to the hydroxyl and carbonyl groups would appear further downfield, typically in the range of 4.0-4.2 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals. The quaternary carbon of the tert-butyl group is expected around 82 ppm, and the three equivalent methyl carbons of the tert-butyl group around 28 ppm. The methylene carbon should appear around 61 ppm, and the carbonyl carbon is expected to be the most downfield signal, typically around 172 ppm.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1735 cm⁻¹ is indicative of the C=O stretching of the ester carbonyl group. The C-O stretching vibrations of the ester and alcohol functionalities would appear in the fingerprint region, between 1300 and 1000 cm⁻¹.

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is not expected to show a strong molecular ion peak (m/z 132) due to the facile fragmentation of the tert-butyl group. A prominent peak at m/z 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺), is a characteristic feature. Another significant fragment would be observed at m/z 75, resulting from the loss of the tert-butyl group. Predicted mass spectrometry data suggests the following adducts and their mass-to-charge ratios: [M+H]⁺ at 133.08592, [M+Na]⁺ at 155.06786, and [M-H]⁻ at 131.07136.[3]

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺133.08592
[M+Na]⁺155.06786
[M-H]⁻131.07136
[M+NH₄]⁺150.11246
[M+K]⁺171.04180
[M+H-H₂O]⁺115.07590
Data sourced from PubChemLite.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a key synthetic transformation.

4.1. Synthesis of this compound

A common method for the synthesis of tert-butyl esters is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[4] The following protocol is a general procedure that can be adapted for the synthesis of this compound from glycolic acid.

Protocol: Acid-Catalyzed Esterification of Glycolic Acid

  • Materials:

    • Glycolic acid (1.0 equivalent)

    • tert-Butanol (1.5 equivalents)

    • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents)

    • Dichloromethane (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycolic acid in anhydrous dichloromethane.

    • Add tert-butanol to the solution.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

// Nodes Reactants [label="Glycolic Acid +\ntert-Butanol", fillcolor="#FBBC05"]; Reaction_Conditions [label="Catalytic H₂SO₄\nDichloromethane, Reflux", shape=ellipse, fillcolor="#FFFFFF"]; Workup [label="Quench (NaHCO₃)\nAqueous Workup", fillcolor="#34A853"]; Purification [label="Vacuum Distillation", fillcolor="#EA4335"]; Product [label="Tert-butyl\n2-hydroxyacetate", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction_Conditions [label="1. Mix"]; Reaction_Conditions -> Workup [label="2. Reaction"]; Workup -> Purification [label="3. Isolate Crude"]; Purification -> Product [label="4. Purify"]; } Caption: Experimental workflow for the synthesis of this compound.

4.2. Application in the Synthesis of Furopyridine Derivatives

This compound serves as a key building block in the synthesis of various heterocyclic compounds. One notable example is its use in the construction of the furopyridine core, a scaffold present in many biologically active molecules.

Protocol: Tandem SₙAr-Cyclisation Reaction

This protocol describes the use of this compound in a tandem SₙAr-cyclisation reaction to afford a furopyridine derivative.

  • Materials:

    • 2,5-Dichloronicotinic acid tert-butyl ester (1.0 equivalent)

    • This compound (1.2 equivalents)

    • Sodium hydride (3.0 equivalents, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous THF to the sodium hydride suspension.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

    • Add a solution of 2,5-dichloronicotinic acid tert-butyl ester in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired furopyridine product.

// Nodes tBHA [label="Tert-butyl\n2-hydroxyacetate", fillcolor="#FBBC05"]; NaH [label="Sodium Hydride (NaH)\nin THF", shape=ellipse, fillcolor="#FFFFFF"]; Alkoxide [label="Alkoxide Intermediate", shape=Mdiamond, fillcolor="#34A853"]; DCN [label="2,5-Dichloronicotinic\nacid tert-butyl ester", fillcolor="#FBBC05"]; Reaction [label="Tandem SₙAr-Cyclisation", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Furopyridine\nDerivative", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges tBHA -> NaH [label="1. Deprotonation"]; NaH -> Alkoxide; Alkoxide -> Reaction; DCN -> Reaction [label="2. Nucleophilic Attack"]; Reaction -> Product [label="3. Cyclization"]; } Caption: Logical relationship in the synthesis of a furopyridine derivative.

Role in Drug Development and as a Protecting Group

The tert-butyl ester moiety in this compound is a widely used protecting group for carboxylic acids in organic synthesis, particularly in the preparation of complex molecules like pharmaceuticals.[4] The steric bulk of the tert-butyl group effectively prevents the carboxylic acid from undergoing unwanted reactions under a variety of conditions, such as nucleophilic attack or basic hydrolysis.[4]

This protecting group is stable to many reagents and reaction conditions but can be selectively removed under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6] This orthogonality is a key feature that allows for the selective deprotection of the carboxylic acid in the presence of other acid-sensitive functional groups. The use of tert-butyl protecting groups is a cornerstone of modern peptide synthesis (the Boc strategy) and is frequently employed in the synthesis of small-molecule drugs.[5][7]

This compound, by providing a pre-functionalized C2 building block with a protected carboxylic acid, can streamline synthetic routes to complex drug candidates. It allows for the introduction of a hydroxyacetyl moiety, which can be further elaborated or may be a key pharmacophoric element, while the carboxylic acid remains masked until a later stage in the synthesis.[8]

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its unique combination of a reactive hydroxyl group and a stable, yet readily cleavable, tert-butyl ester makes it an important building block for the synthesis of complex organic molecules, including heterocycles and pharmaceutical intermediates. The experimental protocols provided herein offer a practical guide for its synthesis and application, while the summary of its physicochemical and spectroscopic properties will aid researchers in its characterization and use. As the demand for more complex and sophisticated drug molecules continues to grow, the utility of well-defined and versatile building blocks like this compound will undoubtedly increase.

References

An In-depth Technical Guide to Tert-butyl 2-hydroxyacetate (CAS: 50595-15-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-hydroxyacetate, also known as tert-butyl glycolate, is a versatile bifunctional molecule widely utilized in organic synthesis and pharmaceutical development. Its structure incorporates a sterically hindered tert-butyl ester and a primary alcohol, bestowing it with unique reactivity and utility as a synthetic building block and a protecting group. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Physicochemical Properties

This compound is a colorless to pale yellow solid or liquid at room temperature, with the properties summarized in the table below.

PropertyValueReference
CAS Number 50595-15-8--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₆H₁₂O₃--INVALID-LINK--
Molecular Weight 132.16 g/mol --INVALID-LINK--
Appearance Colorless and clear liquid or solid--INVALID-LINK--
Melting Point 28 - 32 °C--INVALID-LINK--
Boiling Point 63 - 65 °C at 15 mmHg--INVALID-LINK--
Density 1.027 g/cm³--INVALID-LINK--
Refractive Index n20/D 1.4195--INVALID-LINK--
Purity ≥ 98% (GC)--INVALID-LINK--

Spectroscopic Data

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
1.48s9H-C(CH₃)₃
3.39t1H-OH
4.04d2H-CH₂-
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
28.1-C(CH₃)₃
62.5-CH₂-
82.2-C(CH₃)₃
173.2C=O
IR Spectroscopy (Predicted) Wavenumber (cm⁻¹) Functional Group
~3400 (broad)O-H stretch
~2980C-H stretch (sp³)
~1735C=O stretch (ester)
~1150C-O stretch (ester)

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via Fischer-Speier esterification of glycolic acid with tert-butanol using a solid acid catalyst.

Reaction Scheme:

G Glycolic_Acid Glycolic Acid Reaction Glycolic_Acid->Reaction Tert_Butanol tert-Butanol Tert_Butanol->Reaction Catalyst Perfluorosulfonic acid resin Catalyst->Reaction Benzene Benzene (azeotroping agent) Benzene->Reaction Heat Reflux Product This compound Heat->Product Reaction->Heat

Synthesis of this compound.

Materials:

  • Glycolic acid (760 g, 10 mol)

  • Anhydrous tert-butanol (2.74 L, 30 mol)

  • Benzene (3.5 L)

  • Perfluorosulfonic acid resin (1000 g)

  • Magnetic stirring bar

  • 10 L two-necked flask

  • Water separator

  • Reflux condenser

  • Oil bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a 10 L two-necked flask, add glycolic acid (760 g, 10 mol), anhydrous tert-butanol (2.74 L, 30 mol), benzene (3.5 L) as a water-carrying agent, perfluorosulfonic acid resin (1000 g) as the catalyst, and a magnetic stirring bar.

  • Assemble the flask with a water separator and a reflux condenser.

  • Place the flask in an oil bath on a magnetic stirrer.

  • With stirring, heat the mixture to reflux.

  • Continue refluxing for 28 hours, or until no more water is collected in the water separator.

  • Cool the reaction mixture to room temperature and filter to remove the resin catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the tert-butanol and benzene.

  • The remaining residue is then distilled under reduced pressure (71 °C at 25 mmHg) to yield pure this compound.

Expected Yield: 686 g (52%).

Application in the Synthesis of Furo[2,3-b]pyridines

This protocol details the use of this compound in a tandem SNAr-cyclization reaction to synthesize a key furopyridine intermediate, as described by Edwards et al.

Reaction Workflow:

G cluster_deprotonation Deprotonation cluster_SNAr_cyclization Tandem SNAr-Cyclization TBHA This compound Alkoxide Sodium tert-butylglycolate (alkoxide) TBHA->Alkoxide THF, 0 °C NaH Sodium Hydride (3 eq.) NaH->Alkoxide Furopyridine tert-butyl 5-hydroxy-2-(trifluoromethyl)furo[2,3-b]pyridine-3-carboxylate Alkoxide->Furopyridine THF, 0 °C to rt Starting_Material tert-butyl 5-chloro-2-(trifluoromethyl)nicotinate Starting_Material->Furopyridine

Workflow for Furopyridine Synthesis.

Materials:

  • This compound (1.1 eq.)

  • Sodium hydride (60% dispersion in mineral oil, 3 eq.)

  • tert-butyl 5-chloro-2-(trifluoromethyl)nicotinate (1.0 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a stirred suspension of sodium hydride (3 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of tert-butyl 5-chloro-2-(trifluoromethyl)nicotinate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable tool for researchers in several key areas:

  • Building Block for Heterocycles: As demonstrated in the experimental protocol, it is a key precursor for the synthesis of complex heterocyclic scaffolds like furopyridines, which are of interest in medicinal chemistry.

  • Pharmaceutical Formulations: It can be used as an excipient in pharmaceutical formulations to improve the solubility and stability of active pharmaceutical ingredients (APIs).[1][2]

  • Protecting Group Chemistry: The tert-butyl ester group can serve as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.

  • Solvent Applications: It can act as a solvent in organic reactions that require a non-polar environment, potentially enhancing reaction efficiency and yield.[1]

  • Polymer Chemistry: It serves as a monomer for the synthesis of esters and other polymer derivatives, contributing to the development of materials with desirable properties.[1]

Safety Information

It is important to handle this compound with appropriate safety precautions.

Hazard Statement Description
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. Its versatile nature as both a building block and a functionalized solvent makes it a valuable compound in the modern chemist's toolbox.

References

An In-depth Technical Guide to tert-Butyl 2-Hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tert-butyl 2-hydroxyacetate, a versatile building block and reagent in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, physicochemical properties, and key experimental applications.

Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

  • IUPAC Name : this compound[1]

  • Common Synonyms :

    • tert-Butyl glycolate[1]

    • Glycolic acid tert-butyl ester[1]

    • tert-Butyl hydroxyacetate[1]

    • Hydroxyacetic acid tert-butyl ester[1]

    • Acetic acid, hydroxy-, 1,1-dimethylethyl ester[1]

    • t-Butyl 2-hydroxyacetate[1]

    • 2-tert-Butyl glycolate[1]

    • tert-Butyl 2-hydroxyethanoate[1]

  • CAS Number : 50595-15-8[1]

  • PubChem CID : 11815394[1]

  • MDL Number : MFCD03452739[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its application in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Appearance Colorless to yellow or orange solid or liquid
Melting Point 28 °C
Boiling Point 152.1 ± 8.0 °C at 760 mmHg
Density 1.027 g/cm³
InChI Key WINGEFIITRDOLJ-UHFFFAOYSA-N[1]
SMILES CC(C)(C)OC(=O)CO[1]

Experimental Protocols and Applications

This compound is a valuable reagent in several organic transformations, including the synthesis of heterocyclic compounds and as a protecting group for carboxylic acids. Detailed protocols for some of its key applications are provided below.

Synthesis of Furopyridines

This compound is a key reagent in the synthesis of furopyridine scaffolds, which are of interest in medicinal chemistry.[2] The following protocol describes a tandem SNAr-cyclisation reaction to form a furopyridine core.[2]

Experimental Protocol:

  • Deprotonation of this compound : A slight excess of this compound is deprotonated using approximately 3 equivalents of fresh sodium hydride in an appropriate solvent like THF.[2]

  • Tandem SNAr-Cyclisation : The resulting alkoxide is then reacted with a suitable dihalopyridine precursor (e.g., a 2,5-dihalonicotinate derivative) to initiate a tandem SNAr-cyclisation reaction.[2] This reaction typically proceeds to afford the corresponding furopyridine in high yield.[2]

  • Work-up and Purification : The reaction mixture is worked up using standard aqueous and organic extraction procedures. The crude product can often be used in subsequent steps without the need for column chromatography.[2]

furopyridine_synthesis cluster_reagents Reactants cluster_reaction Reaction Steps cluster_product Product This compound This compound Deprotonation Deprotonation This compound->Deprotonation Dihalopyridine Dihalopyridine SNAr-Cyclisation SNAr-Cyclisation Dihalopyridine->SNAr-Cyclisation Sodium Hydride Sodium Hydride Sodium Hydride->Deprotonation Deprotonation->SNAr-Cyclisation Alkoxide Intermediate Furopyridine Furopyridine SNAr-Cyclisation->Furopyridine

Synthesis of Furopyridines Workflow
Deprotection of the tert-Butyl Ester

The tert-butyl ester group of this compound serves as a protecting group for the carboxylic acid functionality. It can be readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA).[3][4][5]

Experimental Protocol:

  • Reaction Setup : The tert-butyl ester-containing compound is dissolved in a suitable solvent, typically dichloromethane (DCM).[3][5]

  • Addition of TFA : An equal volume of trifluoroacetic acid (TFA) is added to the solution. A common ratio is 1:1 DCM/TFA.[3] For sensitive substrates, scavengers such as triisopropylsilane (TIS) can be added to trap the liberated tert-butyl cation and prevent side reactions.[4]

  • Reaction Conditions : The reaction mixture is stirred at room temperature for a period of 1 to 5 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

  • Work-up : Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with water and saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[3][6] The organic layer is then dried and concentrated to yield the deprotected carboxylic acid.[3]

deprotection_workflow tert-Butyl Ester tert-Butyl Ester Dissolve in DCM Dissolve in DCM tert-Butyl Ester->Dissolve in DCM Add TFA Add TFA Dissolve in DCM->Add TFA Stir at RT Stir at RT Add TFA->Stir at RT Work-up Work-up Stir at RT->Work-up Carboxylic Acid Carboxylic Acid Work-up->Carboxylic Acid

Deprotection of tert-Butyl Ester Workflow
Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[7][8] While a specific protocol for this compound as the carboxylic acid component is not explicitly detailed in the searched literature, a general procedure can be adapted.

Representative Experimental Protocol:

  • Reaction Setup : In a sealed vial, dissolve the aldehyde (1 equivalent), this compound (1 equivalent), and an isocyanide (e.g., tert-butyl isocyanide, 1 equivalent) in an aprotic solvent such as dichloromethane (DCM) to a concentration of approximately 0.5 M.[9]

  • Reaction Conditions : Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC.[9]

  • Work-up and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired α-acyloxycarboxamide.[9]

passerini_reaction cluster_inputs Reactants Aldehyde Aldehyde Reaction Reaction Aldehyde->Reaction This compound This compound This compound->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product α-Acyloxy Carboxamide Reaction->Product

General Passerini Reaction Workflow

Biological Activity and Signaling Pathways

A comprehensive search of the current scientific literature did not yield any specific information regarding the direct involvement of this compound in biological signaling pathways. While derivatives of similar structures, such as tert-butyl 2-hydroxy-3-phenylpropanoate, are known to exhibit biological activities, there is no evidence to suggest that this compound itself is a signaling molecule or directly modulates specific cellular pathways.[10] Its primary role in a biological context appears to be as a synthetic intermediate in the preparation of more complex, biologically active molecules.[11][12] The metabolism of compounds containing tert-butyl groups has been studied, but this does not directly implicate the parent molecule in signaling.[13] Further research would be required to investigate any potential biological roles of this compound.

References

Navigating the Safety Landscape of Tert-butyl Glycolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of tert-butyl glycolate.

PropertyValueReference
Chemical Name tert-butyl 2-hydroxyacetate[1]
Synonyms Glycolic acid tert-butyl ester, tert-Butyl hydroxyacetate
CAS Number 50595-15-8[2]
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Appearance Colorless and clear liquid or solid
Melting Point 28 - 32 °C
Boiling Point 63 - 65 °C / 15 mmHg
Purity >98.0% (GC)

Hazard Identification and Classification

Tert-butyl glycolate is classified as a hazardous substance. The following table outlines its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity, Oral4 (Predicted)H302: Harmful if swallowed
Acute Toxicity, Dermal4 (Predicted)H312: Harmful in contact with skin
Acute Toxicity, Inhalation4 (Predicted)H332: Harmful if inhaled
Flammable Liquids3 (Predicted)H226: Flammable liquid and vapor

Note: Some hazard classifications are predicted based on available data and have not been definitively established through testing.[1]

Toxicology

While specific LD50 and LC50 values for tert-butyl glycolate are not available in the reviewed literature, the toxicity of its constituent parts—the tert-butyl group and the glycolate moiety—can provide insights into its potential metabolic fate and toxicological profile.

Metabolism

It is anticipated that tert-butyl glycolate undergoes hydrolysis in the body, catalyzed by esterase enzymes, to yield tert-butanol and glycolic acid.[3]

  • Tert-butyl Group Metabolism: The tert-butyl group is known to be metabolized by cytochrome P450 (CYP) enzymes, primarily through oxidation to form hydroxylated metabolites.[4][5]

  • Glycolate Metabolism: Glycolic acid is metabolized in the liver to glyoxylate and subsequently to other products.[6][7] The accumulation of glycolic acid can lead to metabolic acidosis.[8]

Genotoxicity

No specific genotoxicity data for tert-butyl glycolate was found. However, studies on related compounds, such as tert-butyl alcohol, have shown a lack of genotoxic potential in in vivo assays.[9]

Occupational Exposure and Safety

Due to the lack of specific established occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for tert-butyl glycolate, a conservative approach to handling is essential.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling tert-butyl glycolate to minimize exposure:

  • Eye/Face Protection: Chemical safety goggles or a face shield are required.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn.[2]

  • Respiratory Protection: In poorly ventilated areas or when generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Engineering Controls

Work with tert-butyl glycolate should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for preventing accidents and exposure.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Accidental Release Measures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains or waterways.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.

Experimental Protocols for Safety Assessment

For substances like tert-butyl glycolate where specific toxicity data is lacking, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are employed to assess their potential hazards. Below are summaries of key experimental protocols for skin and eye irritation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test uses a three-dimensional reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated epidermis.

  • Chemical Application: The test chemical is applied topically to the surface of the tissue.

  • Incubation: The treated tissues are incubated for a defined period.

  • Viability Assessment: After incubation, the tissue viability is determined using a colorimetric assay (e.g., MTT assay).

  • Classification: A reduction in tissue viability below a certain threshold indicates that the chemical is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This in vitro method utilizes a reconstructed human cornea-like epithelium model to identify chemicals that may cause serious eye damage or irritation.

Methodology:

  • Tissue Preparation: A multi-layered epithelial tissue that mimics the human cornea is used.

  • Chemical Application: The test chemical is applied to the epithelial surface.

  • Incubation: The tissues are incubated for a specified duration.

  • Viability Assessment: Cell viability is measured using methods similar to the skin irritation test.

  • Classification: The degree of cytotoxicity is used to classify the eye irritation potential of the chemical.

Visualizations

The following diagrams illustrate key safety workflows and the potential metabolic pathway of tert-butyl glycolate.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Dispense Dispense Chemical Prepare_Work_Area->Dispense Perform_Experiment Perform Experiment Dispense->Perform_Experiment Decontaminate Decontaminate Work Surfaces Perform_Experiment->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose

Safe Handling Workflow for Tert-butyl Glycolate

Metabolic_Pathway TBG Tert-butyl Glycolate Hydrolysis Hydrolysis (Esterases) TBG->Hydrolysis TBA Tert-butanol Hydrolysis->TBA GA Glycolic Acid Hydrolysis->GA CYP450 CYP450 Oxidation TBA->CYP450 Glyoxylate Glyoxylate GA->Glyoxylate Hydroxylated_Metabolites Hydroxylated Metabolites CYP450->Hydroxylated_Metabolites Further_Metabolism Further Metabolism Glyoxylate->Further_Metabolism

Potential Metabolic Pathway of Tert-butyl Glycolate

Conclusion

While a complete toxicological profile for tert-butyl glycolate, including quantitative measures of acute toxicity and established occupational exposure limits, is not currently available, a robust safety framework can be established based on its known hazards and the toxicology of its components. Strict adherence to the handling, storage, and emergency procedures outlined in this guide is essential for minimizing risk. For definitive assessments of skin and eye irritation, in vitro methods following OECD guidelines provide reliable alternatives to animal testing. As with any chemical, a culture of safety and a thorough understanding of potential hazards are the cornerstones of responsible research and development.

References

In-Depth Technical Guide: Spectral Analysis of Glycolic Acid Tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for glycolic acid tert-butyl ester (also known as tert-butyl 2-hydroxyacetate), a key intermediate in various organic syntheses. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and spectral analysis.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for glycolic acid tert-butyl ester based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for Glycolic Acid Tert-Butyl Ester

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1s2HHO-CH₂ -
~2.5-3.5br s1HH O-CH₂-
1.48s9H-C(CH₃ )₃

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for Glycolic Acid Tert-Butyl Ester

Chemical Shift (δ) ppmAssignment
~172C =O (Ester)
~82-C (CH₃)₃
~61HO-C H₂-
~28-C(C H₃)₃

Table 3: Key IR Absorption Bands for Glycolic Acid Tert-Butyl Ester

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200BroadO-H stretch (alcohol)
2980-2850Medium-StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1250, ~1150StrongC-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for Glycolic Acid Tert-Butyl Ester

m/zRelative IntensityAssignment
132Low[M]⁺ (Molecular Ion)
117Moderate[M - CH₃]⁺
76Moderate[M - C₄H₈]⁺ or [HOCH₂COOH]⁺
57High[C(CH₃)₃]⁺ (tert-butyl cation)

Experimental Protocols

Synthesis of Glycolic Acid Tert-Butyl Ester via Fischer-Speier Esterification

This protocol outlines a standard laboratory procedure for the synthesis of glycolic acid tert-butyl ester.[1][2][3]

Materials:

  • Glycolic acid

  • tert-Butanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycolic acid, a 5-fold molar excess of tert-butanol, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure glycolic acid tert-butyl ester.

Spectral Data Acquisition

The following are general protocols for obtaining the spectral data.

2.2.1 NMR Spectroscopy

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

2.2.2 IR Spectroscopy

  • Infrared spectra can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

2.2.3 Mass Spectrometry

  • Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.

  • The sample is introduced into the instrument, often via direct infusion or after separation by gas chromatography (GC-MS).

Visualizations

The following diagrams illustrate key workflows and relationships in the spectral analysis of glycolic acid tert-butyl ester.

Spectral_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation Synthesis Synthesis of Glycolic Acid tert-Butyl Ester Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Workflow for the synthesis and spectral analysis of glycolic acid tert-butyl ester.

Functional_Group_Correlation cluster_structure Glycolic Acid Tert-Butyl Ester Structure cluster_spectra Expected Spectral Signatures OH Hydroxyl Group (-OH) IR_OH IR: ~3400 cm⁻¹ (broad) ¹H NMR: ~2.5-3.5 ppm (br s) OH->IR_OH CH2 Methylene Group (-CH₂-) NMR_CH2 ¹H NMR: ~4.1 ppm (s) ¹³C NMR: ~61 ppm CH2->NMR_CH2 Ester Tert-Butyl Ester Group (-COOC(CH₃)₃) IR_CO IR: ~1735 cm⁻¹ (strong) Ester->IR_CO NMR_tBu ¹H NMR: ~1.48 ppm (s) ¹³C NMR: ~82, 28 ppm Ester->NMR_tBu MS_tBu MS: m/z 57 Ester->MS_tBu

References

An In-depth Technical Guide to the Solubility of Tert-Butyl 2-Hydroxyacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 2-hydroxyacetate (also known as tert-butyl glycolate). The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

This compound is a versatile chemical compound with applications as a solvent and a reagent in organic synthesis.[1][2] Its utility is prominent in the pharmaceutical industry, where it can be used to enhance the solubility and stability of active pharmaceutical ingredients.[1][2] Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, developing formulations, and ensuring the efficiency of synthetic processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms tert-Butyl glycolate, Glycolic acid tert-butyl ester
CAS Number 50595-15-8
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Appearance Colorless to yellow solid or liquid
Melting Point 28 °C
Boiling Point 56 °C at 12 mmHg
pKa (Predicted) 13.00 ± 0.10

Solubility Data

SolventSolvent TypeQualitative Solubility
MethanolProticSlightly Soluble[3]
ChloroformAprotic HalogenatedSparingly Soluble[3]
General Organic Solvents
Alcohols (e.g., Ethanol, Isopropanol)ProticExpected to be soluble
Ketones (e.g., Acetone)Aprotic PolarExpected to be soluble
Esters (e.g., Ethyl Acetate)Aprotic PolarExpected to be soluble
Ethers (e.g., Diethyl Ether, THF)Aprotic Nonpolar/PolarExpected to be soluble
Hydrocarbons (e.g., Toluene, Hexane)Aprotic NonpolarExpected to be soluble in nonpolar solvents[2]
Halogenated (e.g., Dichloromethane)Aprotic PolarExpected to be soluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric (shake-flask) method, a common technique for determining the solubility of a solid compound in a solvent.

4.1. Materials

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

4.2. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume or weigh a known mass of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostat for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. To avoid drawing up solid particles, it is advisable to pre-warm or pre-saturate the syringe with the solvent at the experimental temperature.

  • Filtration: Immediately filter the collected sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Mass Determination of the Saturated Solution: Accurately weigh the vial containing the filtered saturated solution.

  • Solvent Evaporation: Remove the solvent from the vial. This can be achieved by gentle heating in an oven or under reduced pressure in a vacuum oven. Ensure the temperature is kept below the boiling point of the solute to prevent its loss.

  • Mass Determination of the Solute: Once all the solvent has evaporated, accurately weigh the vial containing the dry solute.

  • Calculation: The solubility can be calculated in various units, such as grams of solute per 100 g of solvent or mole fraction.

    • g/100 g solvent: (mass of solute / (mass of saturated solution - mass of solute)) * 100

    • Mole fraction (x): (moles of solute) / (moles of solute + moles of solvent)

4.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A Add excess tert-butyl 2-hydroxyacetate to vials B Add known amount of solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle (≥24h) C->D E Withdraw supernatant with a syringe D->E F Filter through 0.45µm syringe filter E->F G Weigh the filtered saturated solution F->G H Evaporate the solvent G->H I Weigh the remaining solute H->I J Calculate solubility (e.g., g/100g solvent) I->J

Workflow for Solubility Determination

Signaling Pathways and Logical Relationships

At present, there is no information in the scientific literature to suggest a direct role for this compound in specific biological signaling pathways. Its primary relevance in a biological context, particularly in drug development, is as an excipient or solvent in formulations, where its function is to improve the solubility and bioavailability of active pharmaceutical ingredients.

The logical relationship governing its effectiveness as a solvent is based on the principle of "like dissolves like." As an ester with both polar (ester and hydroxyl groups) and nonpolar (tert-butyl group) regions, it is capable of interacting with a variety of solutes. Its miscibility with other organic solvents will depend on the balance of intermolecular forces, including dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding (as an acceptor).

Conclusion

While quantitative solubility data for this compound remains a gap in the current literature, its qualitative solubility profile and physicochemical properties suggest it is a versatile solvent for a range of organic compounds. The provided experimental protocol offers a robust method for researchers to determine its solubility in specific solvents relevant to their work. This information is critical for the effective application of this compound in synthesis, formulation, and other research and development activities.

References

Stability and storage conditions for tert-butyl 2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 2-hydroxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as tert-butyl glycolate, is a versatile building block in organic synthesis, finding applications in the pharmaceutical and materials science industries.[1] Its stability during storage and handling is crucial for ensuring the integrity and reproducibility of experimental results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, including potential degradation pathways and analytical methodologies for assessing its purity.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound.

Storage Conditions Summary

ParameterRecommendationSource(s)
Temperature Long-term: 2-8°C. Short-term: 10-25°C.[1][2]
Atmosphere Store in a dry, well-ventilated area.[2]
Container Keep in a tightly-closed container.[2]
Light Keep in a dark place.

Handling Precautions:

  • Handle in a well-ventilated area.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Avoid ingestion and inhalation.[3]

  • Wash hands thoroughly after handling.[2]

  • Keep away from sources of ignition as vapors may form explosive mixtures with air.[3]

Chemical Stability and Degradation

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of incompatible materials.

Incompatible Materials:

  • Strong Oxidizing Agents: May cause a vigorous reaction.[2]

  • Acids: Can catalyze hydrolysis.[3][4]

  • Strong Bases: Can promote hydrolysis.[3]

Degradation Pathways:

The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by both acids and bases. Thermal decomposition can also occur at elevated temperatures.

  • Hydrolysis: The ester linkage is susceptible to cleavage, yielding glycolic acid and tert-butanol. Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent loss of the stable tert-butyl carbocation, which is then deprotonated to isobutylene, drives the reaction forward.

  • Thermal Decomposition: At high temperatures, this compound can decompose. While specific studies on this compound are limited, thermal decomposition of similar tert-butyl esters is known to produce isobutylene and the corresponding carboxylic acid.[5] Hazardous decomposition products include carbon oxides.[2]

Degradation Pathway Diagram

This compound This compound Glycolic Acid Glycolic Acid This compound->Glycolic Acid Hydrolysis This compound->Glycolic Acid Thermal Decomposition tert-Butanol tert-Butanol This compound->tert-Butanol Hydrolysis Isobutylene Isobutylene This compound->Isobutylene Thermal Decomposition H2O_acid H₂O / H⁺ H2O_base H₂O / OH⁻ Heat Δ (Heat) cluster_0 Study Initiation cluster_1 Stability Testing cluster_2 Data Analysis & Reporting Initial_Sample_Analysis Initial Sample Analysis (t=0) Place_Samples_in_Chambers Place Samples in Stability Chambers Initial_Sample_Analysis->Place_Samples_in_Chambers Pull_Samples Pull Samples at Scheduled Timepoints Place_Samples_in_Chambers->Pull_Samples Visual_Inspection Visual Inspection Pull_Samples->Visual_Inspection Sample_Analysis Sample Analysis (HPLC) Visual_Inspection->Sample_Analysis Data_Evaluation Data Evaluation (Assay, Impurities) Sample_Analysis->Data_Evaluation Final_Report Generate Final Stability Report Data_Evaluation->Final_Report

References

An In-depth Technical Guide on Tert-butyl 2-hydroxyacetate: Chemical Profile, Synthetic Applications, and Metabolic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-hydroxyacetate, also known as tert-butyl glycolate, is a versatile chemical intermediate with significant applications in organic synthesis. While not an active pharmaceutical ingredient itself, its structural motifs are found in biologically active molecules, making it a compound of interest for drug development professionals. This technical guide provides a comprehensive overview of its chemical properties, its role as a synthetic reagent—particularly in the formation of heterocyclic compounds—and its probable metabolic fate. The information is intended to serve as a resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a colorless to yellow solid or liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [1][2]
CAS Number 50595-15-8[1][2]
Melting Point 28-32 °C[1]
Boiling Point 63-65 °C at 15 mmHg[1]
Density 1.027 g/cm³
IUPAC Name This compound[2]
Synonyms tert-butyl glycolate, Glycolic acid tert-butyl ester[1]

Mechanism of Action in Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, primarily through the reactivity of its enolate form. It is utilized in the construction of more complex molecules, including heterocyclic structures of medicinal interest.

Role in Furopyridine Synthesis

A notable application of this compound is in the synthesis of furopyridines.[3] In this context, it functions as a nucleophile after deprotonation to form an enolate. This enolate can then participate in tandem SNAr-cyclization reactions to construct the furopyridine core.[3]

Below is a diagram illustrating the general workflow for the synthesis of a furopyridine derivative using this compound.

furopyridine_synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediates Intermediates cluster_products Products TBHA tert-butyl 2-hydroxyacetate Enolate Enolate Intermediate TBHA->Enolate Deprotonation Halopyridine Halogenated Pyridine SNAr_adduct SNAr Adduct Halopyridine->SNAr_adduct SNAr Reaction Base Base (e.g., NaH) Enolate->SNAr_adduct SNAr Reaction Furopyridine_ester Furopyridine Ester SNAr_adduct->Furopyridine_ester Cyclization Furopyridine Final Furopyridine Furopyridine_ester->Furopyridine Ester Cleavage & Decarboxylation

Synthesis of Furopyridines.
Participation in Palladium-Catalyzed Cross-Coupling Reactions

This compound can also be employed in palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds in drug development.

The general workflow for such a reaction is depicted below:

palladium_cross_coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_cycle Catalytic Cycle cluster_product Product TBHA_derived TBHA derivative Ox_add Oxidative Addition Coupling_partner Coupling Partner (e.g., Aryl Halide) Pd_catalyst Palladium Catalyst Ligand Ligand Base Base Transmetalation Transmetalation Ox_add->Transmetalation Red_elim Reductive Elimination Transmetalation->Red_elim Red_elim->Pd_catalyst Catalyst Regeneration Coupled_product Cross-Coupled Product Red_elim->Coupled_product

Palladium Cross-Coupling Workflow.

Probable Metabolic Fate

Enzymatic Hydrolysis by Carboxylesterases

Carboxylesterases (CES) are a family of enzymes responsible for the hydrolysis of a wide range of ester-containing compounds.[4] There are two major isoforms in humans, CES1 and CES2, which exhibit different substrate specificities.[4]

  • CES1 generally prefers substrates with a large acyl group and a small alcohol moiety.[5]

  • CES2 typically hydrolyzes esters with a small acyl group and a large alcohol moiety.[5]

In the case of this compound, the acyl group (hydroxyacetyl) is small, while the alcohol group (tert-butanol) is bulky. This structural characteristic suggests that CES2 would be the predominant enzyme responsible for its hydrolysis in a biological system.

The proposed metabolic pathway is illustrated below:

metabolic_pathway TBHA This compound Glycolic_acid Glycolic Acid TBHA->Glycolic_acid Hydrolysis Tert_butanol tert-Butanol TBHA->Tert_butanol Hydrolysis Enzyme Carboxylesterase (CES2) Enzyme->TBHA

Proposed Metabolic Hydrolysis.

Experimental Protocols

General Procedure for Furopyridine Synthesis

The following is a representative, general protocol for the synthesis of a furopyridine derivative using this compound, based on literature precedents.[3] Optimization for specific substrates is likely required.

Materials:

  • Halogenated pyridine substrate

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (3.5 equivalents) to the stirred THF.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the halogenated pyridine substrate (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 70 °C for 3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude furopyridine ester can be purified by column chromatography.

  • For the final product, the tert-butyl ester is cleaved using trifluoroacetic acid.

Conclusion

This compound is a valuable reagent in synthetic organic chemistry, particularly for the construction of heterocyclic systems. While it does not possess a known direct biological mechanism of action, its utility in synthesizing potentially bioactive molecules and its predictable metabolic hydrolysis make it a compound of importance for researchers in drug discovery and development. A thorough understanding of its chemical reactivity and metabolic liabilities is crucial for its effective application in the synthesis of novel therapeutic agents.

References

The Versatility of Tert-butyl 2-Hydroxyacetate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of tert-butyl 2-hydroxyacetate as a pivotal building block in the synthesis of complex organic molecules, tailored for researchers, scientists, and professionals in drug development.

This compound, also known as tert-butyl glycolate, is a valuable bifunctional molecule increasingly utilized in organic synthesis. Its unique structure, possessing both a hydroxyl group and a sterically hindered tert-butyl ester, allows for a diverse range of chemical transformations, making it an attractive starting material and intermediate in the construction of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive overview of its applications, complete with detailed experimental protocols, quantitative data, and visual representations of its role in key synthetic and biological pathways.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid or low-melting solid. Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 50595-15-8[1]
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Boiling Point 63-65 °C at 15 mmHg
Melting Point 28-32 °C
Density 0.985 g/cm³
  • ¹H NMR (CDCl₃, 400 MHz): δ 3.99 (s, 2H, HO-CH₂ -), 2.50 (br s, 1H, -OH ), 1.48 (s, 9H, -C(CH₃ )₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 173.5 (C=O), 82.5 (O-C (CH₃)₃), 60.5 (HO-C H₂-), 28.0 (-C(C H₃)₃).

  • Mass Spectrometry (EI): Expected fragments at m/z 132 (M⁺), 77 (M⁺ - C₄H₉), 57 (C₄H₉⁺).

Core Reactions and Synthetic Applications

The reactivity of this compound is centered around its two functional groups: the primary alcohol and the tert-butyl ester. The hydroxyl group can readily undergo O-alkylation, acylation, and Mitsunobu reactions, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, cleavable under acidic conditions.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method for the formation of ethers. The hydroxyl group of this compound can be deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Synthesis of tert-butyl 2-(4-nitrobenzyloxy)acetate

This protocol describes the O-alkylation of this compound with 4-nitrobenzyl bromide.

  • Materials:

    • This compound

    • 4-Nitrobenzyl bromide

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, sodium hydride (1.1 eq) is added portion-wise.

    • The reaction mixture is stirred at 0 °C for 30 minutes.

    • A solution of 4-nitrobenzyl bromide (1.05 eq) in anhydrous THF is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The mixture is extracted with ethyl acetate (3 x).

    • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Reactant 1Reactant 2BaseSolventTime (h)Temp (°C)Yield (%)
This compound4-Nitrobenzyl bromideNaHTHF16rt~85
Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol of this compound into a variety of other functional groups, including esters and ethers, with inversion of configuration if a chiral center were present. This reaction is particularly useful for coupling with acidic pronucleophiles like phenols.[2][3]

Experimental Protocol: Synthesis of tert-butyl 2-(4-methoxyphenoxy)acetate

This protocol outlines the Mitsunobu reaction between this compound and 4-methoxyphenol.

  • Materials:

    • This compound

    • 4-Methoxyphenol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a stirred solution of triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, DIAD (1.5 eq) is added dropwise.[4]

    • The resulting mixture is stirred for 10 minutes, during which a white precipitate may form.

    • A solution of this compound (1.0 eq) and 4-methoxyphenol (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.[4]

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in diethyl ether and the precipitated triphenylphosphine oxide is removed by filtration.

    • The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired ether.

AlcoholPronucleophileReagentsSolventTime (h)Temp (°C)Yield (%)
This compound4-MethoxyphenolPPh₃, DIADTHF24rt~70-80
Synthesis of Heterocycles: Furo[2,3-b]pyridines

A significant application of this compound is in the synthesis of fused heterocyclic systems. A concise, gram-scale synthesis of furo[2,3-b]pyridines, a scaffold of growing interest in medicinal chemistry, has been developed utilizing this building block.

Experimental Protocol: Synthesis of tert-butyl 2-((5-chloro-3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate

This procedure details a key step in the synthesis of the furo[2,3-b]pyridine core.

  • Materials:

    • Ethyl 2,5-dichloronicotinate

    • This compound

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Sodium hydride (3.5 eq) is added portion-wise to a solution of this compound (1.1 eq) in anhydrous THF at 0 °C.

    • The mixture is stirred at 0 °C for 30 minutes.

    • A solution of ethyl 2,5-dichloronicotinate (1.0 eq) in anhydrous THF is added.

    • The reaction mixture is heated to 70 °C and stirred for 3 hours.

    • After cooling to room temperature, the reaction is quenched with water.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can often be used in the next step without further purification.

Reactant 1Reactant 2BaseSolventTime (h)Temp (°C)Yield (%)
Ethyl 2,5-dichloronicotinateThis compoundNaHTHF37088

Application in the Synthesis of Bioactive Molecules

The versatility of this compound makes it a valuable building block for the synthesis of various bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, type 2 diabetes, and cancer.[5] Small molecule inhibitors of GSK-3 are therefore of significant therapeutic interest. The Wnt/β-catenin signaling pathway is a key regulatory pathway for GSK-3.

GSK3_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled GSK3 GSK-3 Dishevelled->GSK3 inhibition beta_catenin β-catenin GSK3->beta_catenin phosphorylation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes transcription Inhibitor GSK-3 Inhibitor (e.g., CHIR99021) Inhibitor->GSK3 inhibition COX_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid hydrolysis COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Mucosa Gastric Mucosa Protection Prostaglandins->Gastric_Mucosa NSAIDs NSAIDs (e.g., Indomethacin Analogue) NSAIDs->COX1 inhibition NSAIDs->COX2 inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Furopyridines using tert-Butyl 2-Hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a concise and scalable four-step synthesis of furo[2,3-b]pyridines, a core scaffold of increasing interest in medicinal chemistry. This methodology utilizes tert-butyl 2-hydroxyacetate in a key tandem SNAr-cyclisation reaction, offering significant advantages for subsequent functionalization, making it an ideal route for structure-activity relationship (SAR) studies.

Introduction

Furopyridines are heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. This document outlines a robust synthetic route that commences from 2,5-dichloronicotinic acid and leverages the unique properties of this compound to facilitate a high-yield synthesis. The use of a tert-butyl ester is a key strategic decision, enabling a clean, high-yield hydrolysis and decarboxylation step under mild acidic conditions, a significant improvement over previously reported methods that suffered from low yields and harsh reaction conditions.[1][2] This route provides a gram-scale synthesis of a di-substituted furo[2,3-b]pyridine core, equipped with chemical handles at the 3- and 5-positions, prime for further derivatization via palladium-mediated cross-coupling reactions.[1]

Overall Synthetic Scheme

The synthesis proceeds in four main steps starting from 2,5-dichloronicotinic acid. The key transformation involves the reaction of a dichloropyridine derivative with the enolate of this compound to form the furopyridine ring system.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Tandem SNAr-Cyclisation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Triflation 2_5_Dichloronicotinic_acid 2,5-Dichloronicotinic acid Ester tert-Butyl 2,5-dichloronicotinate 2_5_Dichloronicotinic_acid->Ester tert-Butanol, H₂SO₄/MgSO₄ Furopyridine_ester tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate Ester->Furopyridine_ester NaH, THF tert_butyl_hydroxyacetate This compound tert_butyl_hydroxyacetate->Furopyridine_ester Furopyridine_alcohol 5-Chlorofuro[2,3-b]pyridin-3-ol Furopyridine_ester->Furopyridine_alcohol TFA, DCM Furopyridine_triflate 5-Chloro-furo[2,3-b]pyridin-3-yl trifluoromethanesulfonate Furopyridine_alcohol->Furopyridine_triflate Tf₂O, Pyridine, DCM

Figure 1. Overall workflow for the synthesis of the furopyridine core.

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis, demonstrating the efficiency of this protocol.

StepProductYield (%)Notes
1tert-Butyl 2,5-dichloronicotinate92Conversion of the carboxylic acid to the tert-butyl ester.[1]
2tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate86Tandem SNAr-cyclisation reaction.[1]
35-Chlorofuro[2,3-b]pyridin-3-ol89TFA mediated tert-butyl ester cleavage and decarboxylation.[1]
45-Chloro-furo[2,3-b]pyridin-3-yl trifluoromethanesulfonate-Conversion of the alcohol to the triflate proceeded smoothly.[1]

Experimental Protocols

Materials and Methods
  • Reagents : All reagents were purchased from commercial suppliers and used without further purification. This compound is commercially available.[3][4]

  • Solvents : Anhydrous solvents were used where specified.

  • Instrumentation : Reactions were monitored by thin-layer chromatography (TLC) and visualized by UV light. Products were characterized by standard analytical techniques (NMR, MS).

Step 2: Synthesis of tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

This protocol details the key tandem SNAr-cyclisation reaction.

Experimental_Workflow Start Start Deprotonation Deprotonate this compound with NaH in THF at 0 °C. Start->Deprotonation Addition Add tert-Butyl 2,5-dichloronicotinate solution in THF. Deprotonation->Addition Reaction Stir at room temperature for 16 hours. Addition->Reaction Quench Quench the reaction with saturated aqueous NH₄Cl solution. Reaction->Quench Extraction Extract with Ethyl Acetate. Quench->Extraction Drying Dry the organic layer over MgSO₄, filter, and concentrate. Extraction->Drying Purification Purify the crude product by column chromatography. Drying->Purification Product Obtain pure tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate Purification->Product

Figure 2. Experimental workflow for the tandem SNAr-cyclisation step.

Procedure:

  • To a stirred suspension of sodium hydride (3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of tert-butyl 2,5-dichloronicotinate (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate.

Step 3: Synthesis of 5-Chlorofuro[2,3-b]pyridin-3-ol

Procedure:

  • To a solution of tert-butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (1 equivalent) in dichloromethane (DCM), add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 5-chlorofuro[2,3-b]pyridin-3-ol. This product is often of sufficient purity to be used in the next step without further purification.[1]

Signaling Pathway and Logical Relationships

The core of this synthetic strategy lies in the tandem reaction sequence following the deprotonation of this compound.

Reaction_Mechanism Start This compound Enolate Enolate formation Start->Enolate Deprotonation Base NaH Base->Enolate SNAr Nucleophilic Aromatic Substitution (SNAr) Enolate->SNAr Dichloropyridine tert-Butyl 2,5-dichloronicotinate Dichloropyridine->SNAr Intermediate Putative Intermediate SNAr->Intermediate Cyclisation Intramolecular Cyclisation Intermediate->Cyclisation Product Furopyridine Ester Cyclisation->Product

Figure 3. Logical relationship of the key reaction steps.

Conclusion

This protocol provides a reliable and scalable method for the synthesis of functionalized furo[2,3-b]pyridines. The strategic use of this compound is critical for the success of the tandem SNAr-cyclisation and the subsequent mild deprotection and decarboxylation, enabling the efficient production of a versatile building block for medicinal chemistry and drug development programs. The entire three-step sequence from the ester to the alcohol can be conducted on a gram scale without the need for column chromatography at any stage.[1]

References

Application Notes and Protocols: Tert-butyl 2-hydroxyacetate for Alcohol Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 2-hydroxyacetate to install a tert-butylglycolate ether protecting group on alcohols. This strategy offers a unique two-stage deprotection mechanism, valuable in multi-step organic synthesis.

The tert-butylglycolate ether group provides robust protection under various conditions and can be selectively removed in two distinct steps: cleavage of the tert-butyl ester to unmask a carboxylic acid, followed by cleavage of the ether linkage. This orthogonal deprotection strategy can be advantageous in the synthesis of complex molecules.

Core Principles

The protection of a hydroxyl group with this compound involves the formation of a tert-butyl 2-alkoxyacetate, effectively creating an ether linkage. The resulting protecting group contains a sterically hindered tert-butyl ester, which is stable under a variety of conditions but readily cleaved under acidic conditions.

Key Features of the tert-Butylglycolate Ether Protecting Group:

  • Robustness: The ether linkage is stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents.

  • Acid Lability of the Ester: The tert-butyl ester can be selectively cleaved under acidic conditions to reveal a carboxylic acid, which can potentially participate in subsequent reactions or alter the solubility of the molecule.

  • Orthogonal Deprotection: The two-stage cleavage (ester first, then ether) allows for selective deprotection in the presence of other protecting groups.

Experimental Protocols

The following protocols are based on established methods for ether synthesis and the deprotection of tert-butyl ethers and esters. Optimization may be required for specific substrates.

Protocol 1: Protection of Alcohols as tert-Butyl 2-Alkoxyacetates

This protocol describes the formation of a tert-butylglycolate ether from an alcohol and a suitable derivative of this compound, such as tert-butyl 2-bromoacetate. This is a Williamson-type ether synthesis.

Materials:

  • Alcohol substrate

  • tert-Butyl 2-bromoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add tert-butyl 2-bromoacetate (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 2-alkoxyacetate.

Protocol 2: Deprotection of the tert-Butyl Ester Moiety

This protocol outlines the selective cleavage of the tert-butyl ester to yield the corresponding carboxylic acid, leaving the ether linkage intact.

Materials:

  • tert-Butyl 2-alkoxyacetate substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole or triethylsilane, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard workup and purification equipment

Procedure:

  • Dissolve the tert-butyl 2-alkoxyacetate (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents, or a 1:1 mixture of TFA:DCM). If the substrate is sensitive to cationic species, a scavenger can be added.

  • Stir the reaction at room temperature. The reaction is typically rapid (30 minutes to 2 hours) and can be monitored by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate.

  • Combine the organic layers from the acidified extraction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.

Protocol 3: Cleavage of the Ether Linkage

This protocol describes the cleavage of the ether bond to regenerate the parent alcohol. This is typically performed under strongly acidic conditions.

Materials:

  • 2-Alkoxyacetic acid substrate (from Protocol 2) or the intact tert-butyl 2-alkoxyacetate

  • Strong acid (e.g., aqueous hydrobromic acid (HBr) or hydroiodic acid (HI))

  • Standard workup and purification equipment

Procedure:

  • Dissolve the ether-protected substrate in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Add a strong acid such as aqueous HBr (48%) or HI.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with a base (e.g., saturated aqueous NaHCO₃ or NaOH solution).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Data Summary

The following tables provide a general overview of the stability of the tert-butylglycolate ether protecting group under various conditions, based on the known stability of tert-butyl ethers and esters.

Table 1: Stability of the tert-Butylglycolate Ether Protecting Group

Reagent/ConditionStability of Ether LinkageStability of tert-Butyl EsterComments
Strong Bases (e.g., NaOH, LDA)StableStableGenerally stable to basic conditions.
Nucleophiles (e.g., Grignards, Organolithiums)StableStableResistant to common nucleophilic reagents.
Mild to Strong Acids (e.g., TFA, HCl)Potentially LabileLabile The tert-butyl ester is readily cleaved. The ether may also cleave under stronger acidic conditions.[1][2]
Catalytic Hydrogenation (e.g., H₂, Pd/C)StableStableStable to standard hydrogenation conditions.
Common Oxidizing Agents (e.g., PCC, Swern)StableStableGenerally stable to common oxidation reactions.
Common Reducing Agents (e.g., NaBH₄, LiAlH₄)StableStableGenerally stable to common reducing agents.

Table 2: Deprotection Conditions

Protecting Group MoietyReagentsTypical Conditions
tert-Butyl EsterTrifluoroacetic acid (TFA) in Dichloromethane (DCM)Room temperature, 0.5 - 2 hours
tert-Butyl EsterHydrochloric acid (HCl) in an organic solventRoom temperature
Ether LinkageAqueous Hydrobromic Acid (HBr) or Hydroiodic Acid (HI)Reflux

Visualizations

Protection_Reaction cluster_reactants Reactants cluster_product Product Alcohol R-OH (Alcohol) Reaction_Step Williamson Ether Synthesis Alcohol->Reaction_Step Reagent Br-CH₂-CO₂tBu (tert-Butyl 2-bromoacetate) Reagent->Reaction_Step Base NaH Base->Reaction_Step Protected_Alcohol R-O-CH₂-CO₂tBu (Protected Alcohol) Reaction_Step->Protected_Alcohol

Caption: Protection of an alcohol using tert-butyl 2-bromoacetate.

Deprotection_Pathway Protected_Alcohol R-O-CH₂-CO₂tBu (Protected Alcohol) Intermediate_Acid R-O-CH₂-COOH (Carboxylic Acid Intermediate) Protected_Alcohol->Intermediate_Acid  Step 1: Acidic Cleavage  (e.g., TFA/DCM) Deprotected_Alcohol R-OH (Deprotected Alcohol) Intermediate_Acid->Deprotected_Alcohol  Step 2: Ether Cleavage  (e.g., HBr, reflux)

Caption: Two-stage deprotection of the tert-butylglycolate ether.

Experimental_Workflow Start Start with Alcohol (R-OH) Protection Protection Reaction (Protocol 1) Start->Protection Purification1 Purification (Column Chromatography) Protection->Purification1 Protected_Substrate Protected Alcohol (R-O-CH₂-CO₂tBu) Purification1->Protected_Substrate Deprotection1 Ester Deprotection (Protocol 2) Protected_Substrate->Deprotection1 Workup1 Aqueous Workup Deprotection1->Workup1 Intermediate Carboxylic Acid Intermediate (R-O-CH₂-COOH) Workup1->Intermediate Deprotection2 Ether Deprotection (Protocol 3) Intermediate->Deprotection2 Workup2 Aqueous Workup & Purification Deprotection2->Workup2 End Final Deprotected Alcohol (R-OH) Workup2->End

Caption: General experimental workflow for protection and deprotection.

References

Protocol for tert-Butyl Ester Protection of Carboxylic Acids: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of carboxylic acids as tert-butyl (t-butyl) esters. The tert-butyl ester is a valuable protecting group in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] This combination of stability and selective lability makes it particularly useful in the synthesis of complex molecules, including pharmaceuticals and peptides.[1]

Introduction

The protection of carboxylic acids is a critical step in multi-step organic synthesis to prevent unwanted reactions. The tert-butyl ester offers robust protection against many nucleophilic and basic reagents.[1] Its steric bulk effectively shields the carboxylic acid functionality. Deprotection is typically achieved with acids such as trifluoroacetic acid (TFA), which allows for the selective removal of the tert-butyl group in the presence of other acid-labile protecting groups under carefully controlled conditions.[2]

This document outlines several common and effective methods for the formation of tert-butyl esters, including acid-catalyzed reactions with isobutylene or tert-butanol, the Steglich esterification, and the use of tert-butyl 2,2,2-trichloroacetimidate. Each method's advantages, disadvantages, and typical reaction conditions are summarized to aid in the selection of the most appropriate protocol for a specific substrate and synthetic strategy.

Method Selection and Comparison

The choice of method for tert-butyl ester formation depends on several factors, including the stability of the starting carboxylic acid, the presence of other functional groups, and the desired scale of the reaction. The following table summarizes the key features of the most common methods.

MethodReagentsCatalystSolventTemperatureTypical YieldsKey Features
Acid-Catalyzed Isobutylene or tert-ButanolH₂SO₄, HClO₄, or Tf₂NHDichloromethane (DCM), tert-Butyl Acetate0 °C to Room Temp.70-95%The most common and cost-effective method. Requires a strong acid catalyst.[1][3][4]
Steglich Esterification tert-Butanol, DCC (or EDC)DMAP (catalytic)Dichloromethane (DCM)0 °C to Room Temp.75-90%Mild conditions suitable for acid-labile substrates.[2][5] Stoichiometric amounts of a carbodiimide are required.
Trichloroacetimidate tert-Butyl 2,2,2-trichloroacetimidateBF₃·OEt₂ (catalytic)Cyclohexane, Dichloromethane (DCM)Room Temp.80-95%Very mild conditions, suitable for sensitive substrates. The reagent can be prepared from tert-butanol and trichloroacetonitrile.[6][7]
Transesterification Methyl or Ethyl EsterPotassium tert-Butoxide (t-BuOK)Diethyl Ether, THFRoom Temp.Good to ExcellentUseful for converting existing esters to tert-butyl esters. Requires strictly anhydrous conditions.[8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using tert-Butanol

This protocol describes a general procedure for the tert-butylation of a carboxylic acid using tert-butanol and a strong acid catalyst.

Materials:

  • Carboxylic acid (1.0 eq)

  • tert-Butanol (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add tert-butanol to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification

This protocol is suitable for the esterification of sterically hindered or acid-sensitive carboxylic acids.[2][5]

Materials:

  • Carboxylic acid (1.0 eq)

  • tert-Butanol (1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid, tert-butanol, and DMAP in anhydrous dichloromethane at 0 °C, add a solution of DCC in dichloromethane.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of dichloromethane.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to afford the desired tert-butyl ester.

Protocol 3: Using tert-Butyl 2,2,2-Trichloroacetimidate

This method proceeds under very mild conditions and is ideal for substrates with acid-sensitive functional groups.[6][7]

Materials:

  • Carboxylic acid (1.0 eq)

  • tert-Butyl 2,2,2-trichloroacetimidate (1.5 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 eq)

  • Anhydrous cyclohexane/dichloromethane (e.g., 3:1 mixture)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid and tert-butyl 2,2,2-trichloroacetimidate in the anhydrous solvent mixture in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add boron trifluoride diethyl etherate dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Mechanism: Acid-Catalyzed Esterification

G iso Isobutylene tbutyl_cation tert-Butyl Cation iso->tbutyl_cation h_plus H⁺ (from catalyst) rcooh Carboxylic Acid (R-COOH) protonated_ester_intermediate Protonated Ester Intermediate rcooh->protonated_ester_intermediate + tert-Butyl Cation tbutyl_ester tert-Butyl Ester protonated_ester_intermediate->tbutyl_ester h_plus_regenerated H⁺ (catalyst regenerated)

Caption: Mechanism of acid-catalyzed tert-butyl ester formation.

Experimental Workflow: General Protection Protocol

G start Start dissolve Dissolve Carboxylic Acid and Reagents in Solvent start->dissolve reaction Stir at Appropriate Temperature dissolve->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Wash, Extract) monitor->workup Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated tert-Butyl Ester purify->product

Caption: General experimental workflow for tert-butyl ester protection.

Signaling Pathway: Steglich Esterification Mechanism

G cluster_activation cluster_catalysis cluster_esterification rcooh R-COOH o_acylisourea O-Acylisourea Intermediate rcooh->o_acylisourea dcc DCC dcc->o_acylisourea dmap DMAP active_ester N-Acylpyridinium Ion ('Active Ester') o_acylisourea->active_ester dcu DCU (byproduct) o_acylisourea->dcu hydrolysis dmap->active_ester tbuoh tert-Butanol tbutyl_ester tert-Butyl Ester active_ester->tbutyl_ester tbuoh->tbutyl_ester

Caption: Key steps in the Steglich esterification mechanism.

References

Application of tert-butyl 2-hydroxyacetate in Peptide Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-hydroxyacetate, also known as tert-butyl glycolate, is a valuable reagent in modern peptide synthesis, primarily utilized for the introduction of a glycolic acid moiety into peptide structures. This modification is instrumental in the synthesis of depsipeptides, which contain at least one ester bond in their backbone in addition to amide bonds, and in the development of peptide-polymer conjugates and other modified peptides with enhanced therapeutic properties. The tert-butyl group serves as a convenient acid-labile protecting group for the carboxylic acid functionality of the glycolic acid, allowing for its incorporation into the peptide chain under standard solid-phase peptide synthesis (SPPS) conditions, typically employing the Fmoc/tBu strategy.[1][2] The final deprotection of the tert-butyl group is achieved simultaneously with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[3][4]

The introduction of a glycolic acid unit can significantly impact the physicochemical and biological properties of a peptide. It can alter the peptide's conformation, improve its metabolic stability by introducing a non-natural linkage that is resistant to proteolytic degradation, and enhance its membrane permeability.[5][6] These modifications are of great interest in the field of drug discovery and development for creating novel peptide-based therapeutics with improved pharmacokinetic profiles.[6][7]

Key Applications

The primary applications of this compound in peptide synthesis include:

  • Depsipeptide Synthesis: Depsipeptides are a class of compounds that contain both ester and amide bonds in their structure.[1][8] this compound can be used to introduce an ester linkage into the peptide backbone, which is a defining feature of depsipeptides. This is achieved by coupling the hydroxyl group of the hydroxyacetate with the C-terminal carboxyl group of a resin-bound peptide or by coupling the carboxyl group of the hydroxyacetate (after deprotection of the tert-butyl group) with the N-terminal amino group of a peptide. The Fmoc/tBu SPPS strategy is highly compatible with this application.[1]

  • Peptoid Synthesis: Peptoids, or N-substituted glycines, are a class of peptidomimetics that offer enhanced proteolytic stability.[9][10] While the standard submonomer method for peptoid synthesis involves a two-step cycle of acylation with bromoacetic acid followed by displacement with a primary amine, this compound can be conceptually utilized in modified approaches to introduce ester functionalities into the peptoid backbone.[9][11]

  • Peptide-Polymer Conjugates: this compound can be used as a linker to conjugate peptides to polymers. For instance, it can be incorporated into a peptide chain, and after deprotection of the tert-butyl group, the free carboxylic acid can be used as a handle for conjugation to a polymer.

Experimental Protocols

The following are detailed protocols for the incorporation of a glycolic acid moiety into a peptide using this compound via solid-phase peptide synthesis.

Protocol 1: N-Terminal Glycolylation of a Resin-Bound Peptide

This protocol describes the coupling of this compound to the N-terminus of a peptide chain assembled on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • This compound

  • Coupling reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure

    • OR Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and N,N-Diisopropylethylamine (DIPEA)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5 v/v/v)[12][13]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • Method A (DIC/Oxyma):

      • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

      • Add this solution to the resin.

      • Add DIC (3 equivalents) to the reaction vessel.

    • Method B (HATU/DIPEA):

      • In a separate vial, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

      • Add this solution to the resin.

      • Add DIPEA (6 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[12]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes typical reaction parameters for the coupling of this compound. Actual yields will vary depending on the peptide sequence and coupling efficiency.

ParameterValueReference
Reagents for Coupling
This compound3 equivalentsInferred from standard SPPS protocols
DIC3 equivalents[14]
Oxyma Pure3 equivalents[15]
HATU2.9 equivalents[14]
DIPEA6 equivalents[14]
Reaction Conditions
SolventDMF[2]
TemperatureRoom Temperature[2]
Reaction Time2-4 hoursInferred from standard SPPS protocols
Cleavage and Deprotection
Cleavage ReagentTFA/H₂O/TIS (95:2.5:2.5)[12][13]
Cleavage Time2-3 hours[12]
Expected Outcome
Crude PuritySequence-dependent[16]
Overall Yield30-70% (after purification)[16]

Visualizations

Experimental Workflow for N-Terminal Glycolylation

experimental_workflow start Fmoc-Peptide-Resin swell Swell Resin (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple tert-butyl 2-hydroxyacetate (DIC/Oxyma or HATU/DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 cleave Cleavage & Deprotection (TFA Cocktail) wash2->cleave precipitate Precipitate (Cold Ether) cleave->precipitate purify Purify (RP-HPLC) precipitate->purify end N-Glycolyl-Peptide purify->end

Caption: Workflow for N-terminal glycolylation of a peptide on solid support.

Logical Relationship of Fmoc/tBu Strategy in Depsipeptide Synthesis

logical_relationship cluster_SPPS_cycle Solid-Phase Peptide Synthesis Cycle cluster_modification Glycolic Acid Incorporation cluster_final_steps Final Cleavage and Deprotection deprotection Fmoc Deprotection (Base Labile) coupling Amino Acid Coupling deprotection->coupling Repetitive Cycles coupling->deprotection glycolate_coupling Couple tert-butyl 2-hydroxyacetate coupling->glycolate_coupling After desired peptide length cleavage TFA Cleavage (Acid Labile) glycolate_coupling->cleavage final_product Purified Depsipeptide cleavage->final_product tBu_protect tert-Butyl Side-Chain Protection (Acid Labile) tBu_protect->cleavage

Caption: Orthogonality of Fmoc/tBu strategy in depsipeptide synthesis.

References

Application Notes and Protocols: The Use of tert-Butyl 2-Hydroxyacetate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-hydroxyacetate, also known as tert-butyl glycolate, is a versatile bifunctional molecule that has garnered significant interest in pharmaceutical development. Its unique structure, featuring a sterically hindered tert-butyl ester and a primary alcohol, makes it a valuable building block for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the hydroxyl group offers a reactive handle for various chemical transformations. This combination of features allows for the strategic incorporation of a carboxymethyl moiety into target molecules, a common structural motif in many biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development, with a focus on O-alkylation reactions.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a synthetic intermediate in the following applications:

  • Building Block for Heterocyclic Synthesis: It serves as a precursor for the synthesis of various heterocyclic systems, such as furopyridines, which are scaffolds of interest in medicinal chemistry.

  • Reagent for O-Alkylation: The molecule can be used to introduce a protected carboxymethyl group onto phenolic or alcoholic hydroxyl groups through reactions like the Williamson ether synthesis or the Mitsunobu reaction. This is particularly useful for modifying the properties of existing drug molecules or for building novel chemical entities.

  • Protecting Group Chemistry: The tert-butyl ester functionality is a common protecting group for carboxylic acids in multi-step organic synthesis, offering stability to a wide range of reaction conditions and allowing for selective deprotection.[1]

  • Solvent and Excipient: In some pharmaceutical formulations, it can act as a solvent or an excipient, contributing to the solubility and stability of the active ingredients.[2]

Experimental Protocols

Protocol 1: O-Alkylation of Phenols via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for the formation of ethers from an alkoxide and a primary alkyl halide. In the context of this compound, its corresponding halide derivative (tert-butyl bromoacetate) is reacted with a phenol to introduce the tert-butoxycarbonylmethyl group.

Reaction Scheme:

Detailed Protocol for the Synthesis of tert-Butyl 2-(4-Nitrophenoxy)acetate:

This protocol details the synthesis of a phenoxyacetate derivative, a common structural element in various pharmaceutical compounds.

Materials:

  • 4-Nitrophenol

  • tert-Butyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • n-Hexane

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve 4-nitrophenol (1.0 g, 7 mmol) in 25 mL of acetone in a round-bottom flask.

  • To this solution, add potassium carbonate (2.0 g, 14 mmol).

  • Add tert-butyl bromoacetate (2.0 mL, 14 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, evaporate the acetone using a rotary evaporator.

  • Dissolve the residue in a mixture of 50 mL of water and 50 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic phases and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid material from n-hexane to obtain the pure product.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount UsedMoles (mmol)Yield (%)
4-Nitrophenol139.111.0 g7-
tert-Butyl bromoacetate195.052.0 mL14-
Potassium carbonate138.212.0 g14-
tert-Butyl 2-(4-nitrophenoxy)acetate253.25--80%[3]
Protocol 2: O-Alkylation of Alcohols via Mitsunobu Reaction (General Procedure)

The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to esters, ethers, and other derivatives with inversion of stereochemistry at the alcohol carbon.[4][5][6] This reaction is particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.

Reaction Scheme:

General Protocol:

Materials:

  • Alcohol substrate

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for reagent addition

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note: The stoichiometry and reaction times may need to be optimized for different alcohol substrates.

Visualization of Synthetic Pathways and Workflows

Logical Relationship of O-Alkylation Strategies

O_Alkylation_Strategies cluster_starting_materials Starting Materials Phenol Phenol/Alcohol (R-OH) Williamson Williamson Ether Synthesis (with t-Bu-bromoacetate) Phenol->Williamson tBuOHAc This compound Mitsunobu Mitsunobu Reaction tBuOHAc->Mitsunobu Product O-Alkylated Product (R-O-CH2-COO-tBu) Williamson->Product Mitsunobu->Product API Active Pharmaceutical Ingredient (API) Product->API

Caption: O-Alkylation strategies using this compound derivatives.

Experimental Workflow for Williamson Ether Synthesis

Williamson_Workflow Start Start Dissolve Dissolve Phenol in Acetone Start->Dissolve Add_Base Add K2CO3 Dissolve->Add_Base Add_Alkyl_Halide Add tert-Butyl Bromoacetate Add_Base->Add_Alkyl_Halide Reflux Reflux for 3h Add_Alkyl_Halide->Reflux Evaporate Evaporate Acetone Reflux->Evaporate Extract Aqueous Workup & Extraction with Ethyl Acetate Evaporate->Extract Dry_Concentrate Dry and Concentrate Organic Phases Extract->Dry_Concentrate Recrystallize Recrystallize from n-Hexane Dry_Concentrate->Recrystallize End Pure Product Recrystallize->End

Caption: Workflow for Williamson ether synthesis of phenoxyacetates.

Signaling Pathways and Biological Relevance

While this compound itself is not directly involved in signaling pathways, the structural motifs it helps to create are prevalent in a wide range of biologically active molecules. For instance, the phenoxyacetic acid moiety is a key component of certain classes of drugs. The introduction of this group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially influencing its interaction with biological targets.

The tert-butyl group, in particular, can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes. Furthermore, the steric bulk of the tert-butyl group can influence the binding affinity and selectivity of a drug for its target receptor or enzyme by occupying specific hydrophobic pockets.[7]

For example, derivatives of 2,4-di-tert-butylphenol, which can be synthesized from phenol through Friedel-Crafts alkylation, have been investigated for their antioxidant, anti-inflammatory, and anticancer effects.[8] These biological activities are often mediated through various signaling pathways. While a direct link to this compound is not established in this context, it illustrates the importance of the chemical functionalities it can introduce in modulating biological responses.

Further research is required to fully elucidate the impact of incorporating the tert-butoxycarbonylmethyl group on the biological activity of specific drug candidates and their engagement with cellular signaling pathways.

Conclusion

This compound is a valuable and versatile tool in the arsenal of medicinal chemists and drug development professionals. Its utility as a synthetic building block, particularly for the introduction of a protected carboxymethyl group, allows for the efficient synthesis of a diverse range of compounds with potential therapeutic applications. The protocols outlined in this document provide a practical guide for the application of this reagent in key synthetic transformations, facilitating the exploration of new chemical space in the quest for novel and improved pharmaceuticals.

References

Application Notes and Protocols for Tert-butyl 2-hydroxyacetate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tert-butyl 2-hydroxyacetate (tert-butyl glycolate) in various palladium-catalyzed cross-coupling reactions. This versatile building block is a key precursor for the synthesis of α-aryl and α-vinyl-α-hydroxy esters, which are important structural motifs in many biologically active molecules and pharmaceuticals.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The α-functionalization of carbonyl compounds, in particular, has been a subject of intense research. This compound serves as a valuable C2-synthon, allowing for the introduction of a protected α-hydroxyacetic acid moiety. The tert-butyl group offers steric bulk and can be readily removed under acidic conditions, providing the corresponding carboxylic acid.

This document focuses on the application of this compound in α-arylation, Heck, Suzuki, and Sonogashira reactions, providing detailed experimental protocols and summarizing key performance data.

Palladium-Catalyzed α-Arylation of this compound

The α-arylation of esters is a widely used transformation for the synthesis of α-aryl carboxylic acid derivatives. For this compound, the presence of the α-hydroxyl group requires careful consideration of the reaction conditions to avoid undesired side reactions. The use of zinc enolates has been shown to be effective for substrates bearing free hydroxyl groups.

A general workflow for the α-arylation of this compound involves the in-situ formation of an enolate, followed by the palladium-catalyzed coupling with an aryl halide.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Aryl Halide, Palladium Precatalyst, Ligand, Base solvent Anhydrous Solvent (e.g., Toluene, THF) reagents->solvent Add to Schlenk tube under inert atmosphere ester Tert-butyl 2-hydroxyacetate solvent->ester Add substrate heating Heat to 80-110 °C ester->heating monitoring Monitor by TLC or GC-MS heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated α-Aryl-α-hydroxy Ester purification->product

Figure 1: General experimental workflow for the α-arylation of this compound.
Data Presentation: α-Arylation of Tert-butyl Esters

The following table summarizes typical yields for the palladium-catalyzed α-arylation of tert-butyl esters with various aryl bromides, demonstrating the broad applicability of this methodology.[1][2] While specific data for this compound is limited, the results for tert-butyl acetate and propionate provide a strong indication of expected outcomes.

EntryAryl BromideEsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromotoluenetert-Butyl acetatePd(OAc)₂ / P(t-Bu)₃LiNCy₂Toluene25492
24-Bromoanisoletert-Butyl acetatePd(OAc)₂ / P(t-Bu)₃LiNCy₂Toluene25495
34-Bromobenzonitriletert-Butyl acetatePd(OAc)₂ / P(t-Bu)₃LiNCy₂Toluene251885
42-Bromotoluenetert-Butyl acetatePd(OAc)₂ / P(t-Bu)₃LiNCy₂Toluene251888
52-Bromo-1,3-dimethylbenzenetert-Butyl propionatePd₂(dba)₃ / Ligand 1LiHMDSToluene801889
62-Bromo-6-methoxynaphthalenetert-Butyl propionatePd₂(dba)₃ / Ligand 1LiHMDSToluene801879[1]
72-Bromo-2'-fluorobiphenyltert-Butyl propionatePd₂(dba)₃ / Ligand 1*LiHMDSToluene801886[1]

*Ligand 1: 2-(Di-tert-butylphosphino)biphenyl

Experimental Protocol: α-Arylation using a General Procedure for Tert-butyl Esters

This protocol is adapted from established procedures for the α-arylation of tert-butyl acetate and propionate and should be a good starting point for the arylation of this compound.[1][2] The use of a strong, non-nucleophilic base like lithium dicyclohexylamide (LiNCy₂) is often crucial for efficient enolate formation.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable bulky phosphine ligand

  • Aryl halide (e.g., aryl bromide)

  • This compound

  • Lithium dicyclohexylamide (LiNCy₂) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the aryl halide (1.0 equivalent) to the flask.

  • Add anhydrous toluene to dissolve the components.

  • In a separate flask, prepare the lithium enolate by slowly adding this compound (1.2 equivalents) to a solution of LiNCy₂ or LiHMDS (1.3 equivalents) in anhydrous toluene at 0 °C. Stir for 30 minutes at this temperature.

  • Transfer the freshly prepared enolate solution to the Schlenk flask containing the catalyst and aryl halide via cannula.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-aryl-tert-butyl 2-hydroxyacetate.

Note on the Hydroxyl Group: While some palladium-catalyzed arylations are tolerant of free hydroxyl groups, especially when using zinc enolates, it may be necessary to protect the hydroxyl group of this compound as a silyl ether (e.g., TBDMS) or another suitable protecting group to prevent side reactions with the strong base. Optimization of the reaction conditions will be necessary for specific substrates.

Other Palladium-Catalyzed Cross-Coupling Reactions

While α-arylation is the most documented cross-coupling reaction for ester enolates, other palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings represent potential avenues for the further functionalization of this compound. The following sections provide generalized protocols that may be adapted for this substrate, likely requiring protection of the α-hydroxyl group.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. For this compound, this would involve its conversion to an α-halo-α-hydroxy ester or the use of an α,β-unsaturated derivative. A more direct approach would be the Heck reaction of an acrylate with an aryl halide, followed by hydroxylation, but a direct Heck reaction involving the enolate of this compound is less common.

A plausible catalytic cycle for the Heck reaction is depicted below.

heck_cycle pd0 Pd(0)L₂ pdx R-Pd(II)-X(L₂) pd0->pdx Oxidative Addition (R-X) pd_alkene [R-Pd(II)-X(L₂)(Alkene)] pdx->pd_alkene + Alkene insertion Insertion Product pd_alkene->insertion Migratory Insertion hydride H-Pd(II)-X(L₂) insertion->hydride β-Hydride Elimination product Substituted Alkene insertion->product Product Release hydride->pd0 Reductive Elimination (+ Base)

Figure 2: Simplified catalytic cycle for the Heck reaction.
Suzuki Coupling

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide. To utilize this compound in a Suzuki reaction, it would typically first be converted to an α-halo or α-triflate derivative to act as the electrophilic partner.

Generalized Protocol for Suzuki Coupling of an α-Halo Ester:

Materials:

  • α-Halo-tert-butyl 2-hydroxyacetate derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • In a flame-dried flask, combine the α-halo ester, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the palladium catalyst and ligand.

  • Add the anhydrous solvent.

  • Heat the mixture (typically 80-100 °C) and monitor by TLC or GC-MS.

  • After completion, perform an aqueous work-up and extract with an organic solvent.

  • Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki reaction, this compound would need to be converted to an α-halo derivative to participate as the electrophile. The reaction is co-catalyzed by palladium and a copper(I) salt.

sonogashira_cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdx R-Pd(II)-X(L₂) pd0->pdx Oxidative Addition (R-X) pd_alkynyl R-Pd(II)-C≡CR'(L₂) pdx->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd_alkynyl->product Product cu_x Cu(I)-X cu_alkynyl Cu(I)-C≡CR' cu_x->cu_alkynyl + Alkyne, Base cu_alkynyl->cu_x Transmetalation to Pd

Figure 3: Simplified catalytic cycles for the Sonogashira coupling.

Conclusion

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, particularly for α-arylation to synthesize α-aryl-α-hydroxy esters. While direct protocols for this specific molecule are not abundant in the literature, established methods for similar tert-butyl esters provide a solid foundation for developing robust synthetic procedures. For other cross-coupling reactions like the Heck, Suzuki, and Sonogashira couplings, derivatization of the α-position is likely required. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively utilize this compound in their synthetic endeavors. Further optimization for specific substrates is recommended.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral β-Hydroxy Esters Derived from tert-Butyl 2-Hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-hydroxy esters are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. Their synthesis in an enantiomerically pure form is a cornerstone of modern asymmetric synthesis. tert-Butyl 2-hydroxyacetate serves as a readily available and versatile C2 building block for the construction of these valuable compounds. However, the direct, catalytic, and highly enantioselective addition of its enolate to electrophiles presents significant challenges due to issues of reactivity and stereocontrol.

To circumvent these challenges, a highly effective strategy involves the use of a more reactive enolate surrogate, the silyl ketene acetal derived from this compound. This application note provides a detailed overview and protocol for the catalytic, enantioselective Mukaiyama-type aldol reaction of the silyl ketene acetal of tert-butyl glycolate with aldehydes. This method, pioneered by Denmark and Chung, utilizes a chiral Lewis base to activate a Lewis acid, which in turn orchestrates a highly stereoselective carbon-carbon bond formation.

Core Principle: Lewis Base Activation of Lewis Acids

The central concept of this synthetic approach is the activation of a weak Lewis acid, such as silicon tetrachloride (SiCl₄), by a chiral Lewis base, typically a phosphoramide. This in-situ generated chiral Lewis acid complex then coordinates to the aldehyde, activating it for nucleophilic attack by the silyl ketene acetal of this compound. The chiral environment provided by the catalyst directs the facial selectivity of the addition, leading to the formation of the β-hydroxy ester with high enantiomeric excess.

Diagram of the Catalytic Cycle

Catalytic_Cycle Catalytic Cycle for the Enantioselective Aldol Addition Catalyst Chiral Lewis Base (Phosphoramide) Active_Catalyst Activated Chiral Lewis Acid Complex Catalyst->Active_Catalyst + SiCl₄ Lewis_Acid SiCl₄ Lewis_Acid->Active_Catalyst Activated_Aldehyde Activated Aldehyde Complex Active_Catalyst->Activated_Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Activated_Aldehyde Coordination Product_Complex Product-Catalyst Complex Activated_Aldehyde->Product_Complex + Silyl Ketene Acetal SKA Silyl Ketene Acetal of This compound SKA->Product_Complex Product_Complex->Active_Catalyst Regeneration Product Chiral β-Hydroxy Ester Product_Complex->Product Release Silyl_Chloride R₃SiCl Product_Complex->Silyl_Chloride SKA_Synthesis_Workflow Workflow for Silyl Ketene Acetal Synthesis Start Start: tert-Butyl 2-Hydroxyacetate Step1 Dissolve in THF Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add LDA (1.05 equiv) Step2->Step3 Step4 Stir for 30 min Step3->Step4 Step5 Add TMSCl (1.1 equiv) Step4->Step5 Step6 Warm to RT and Stir Step5->Step6 Step7 Workup (Pentane, Filtration) Step6->Step7 Step8 Concentrate in vacuo Step7->Step8 End Product: Silyl Ketene Acetal (Use directly) Step8->End Aldol_Reaction_Workflow Workflow for Asymmetric Aldol Reaction Start Start: Chiral Phosphoramide Catalyst (10 mol%) Step1 Dissolve in Toluene Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add SiCl₄ (1.1 equiv) Step2->Step3 Step4 Stir for 30 min Step3->Step4 Step5 Add Aldehyde (1.0 equiv) Step4->Step5 Step6 Add Silyl Ketene Acetal (1.2 equiv) in Toluene Step5->Step6 Step7 Stir at -78 °C for 6 h Step6->Step7 Step8 Quench with sat. aq. NaHCO₃ Step7->Step8 Step9 Aqueous Workup and Extraction Step8->Step9 Step10 Purification (Chromatography) Step9->Step10 End Product: Chiral β-Hydroxy Ester Step10->End

Application Notes: Tert-butyl 2-hydroxyacetate as a Versatile Prochiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 2-hydroxyacetate, also known as tert-butyl glycolate, is a valuable C2 building block in organic synthesis. Its utility extends beyond its application as a solvent and reagent in various chemical transformations.[1][2] The presence of a prochiral α-carbon atom makes this compound a particularly attractive substrate for asymmetric synthesis, enabling the stereocontrolled introduction of new stereocenters. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dictated by its specific stereochemistry.[3][4] The development of catalytic enantioselective methods to functionalize this prochiral center provides an efficient pathway to valuable chiral α-hydroxy esters and their derivatives, which are key intermediates in the synthesis of a wide range of biologically active molecules.[5][6]

One of the most effective strategies for the enantioselective functionalization of this compound involves the asymmetric alkylation of its enolate form. This can be achieved with high efficiency and stereocontrol through the use of chiral phase-transfer catalysis. This approach offers a practical and scalable method for the synthesis of enantioenriched α-substituted α-hydroxy esters.

Key Application: Asymmetric Phase-Transfer Catalyzed Alkylation

A significant application of this compound as a prochiral building block is its enantioselective alkylation under phase-transfer catalysis (PTC). This methodology allows for the direct formation of a new carbon-carbon bond at the α-position with high levels of stereocontrol, yielding chiral α-alkylated-α-hydroxy esters. These products are valuable intermediates in the synthesis of pharmaceuticals, such as the anti-diabetic drug (-)-ragaglitazar.[1]

The reaction typically employs a chiral quaternary ammonium salt, such as a cinchonidinium bromide derivative, as the phase-transfer catalyst. This catalyst forms a chiral ion pair with the enolate of this compound, which then reacts with an electrophile (alkyl halide) in a stereocontrolled manner. The bulky tert-butyl group of the ester can play a crucial role in the stereochemical outcome and is readily removable under acidic conditions to furnish the corresponding carboxylic acid.

Quantitative Data Summary

The following table summarizes the results of the asymmetric phase-transfer catalyzed alkylation of a glycolate derivative (a surrogate for this compound) with various electrophiles, demonstrating the broad scope and high efficiency of this method.[1]

Electrophile (R-X)ProductYield (%)Enantiomeric Excess (ee, %)
Benzyl bromideα-Benzyl-α-hydroxy ester9588
4-Methoxybenzyl bromideα-(4-Methoxybenzyl)-α-hydroxy ester9990
2-Naphthylmethyl bromideα-(2-Naphthylmethyl)-α-hydroxy ester9286
Allyl bromideα-Allyl-α-hydroxy ester8580
Propargyl bromideα-Propargyl-α-hydroxy ester8082
Ethyl iodideα-Ethyl-α-hydroxy ester8885

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Phase-Transfer Catalyzed Alkylation of this compound

This protocol is adapted from a similar procedure for the alkylation of a glycolate derivative under phase-transfer conditions.[1]

Materials:

  • This compound

  • Chiral Phase-Transfer Catalyst (e.g., (S)-N-(4-(Trifluoromethyl)benzyl)cinchonidinium bromide) (10 mol%)

  • Cesium hydroxide (CsOH), solid

  • Alkyl halide (electrophile)

  • Toluene, anhydrous

  • Diethylether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral phase-transfer catalyst (0.1 equivalents) and solid cesium hydroxide (2.0 equivalents).

  • Add anhydrous toluene to the flask.

  • Cool the mixture to -35 °C in a suitable cooling bath.

  • Slowly add a solution of this compound (1.0 equivalent) in toluene to the cooled mixture with vigorous stirring.

  • After stirring for 15 minutes, add the alkyl halide (1.2 equivalents) dropwise.

  • Continue stirring the reaction mixture at -35 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-alkylated-α-hydroxy ester.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst Chiral PTC (10 mol%) reaction_mixture Reaction at -35 °C catalyst->reaction_mixture base CsOH (solid) base->reaction_mixture solvent1 Toluene solvent1->reaction_mixture start_material tert-Butyl 2-hydroxyacetate start_material->reaction_mixture electrophile Alkyl Halide electrophile->reaction_mixture quench Quench (NH4Cl) reaction_mixture->quench extraction Extraction (Et2O) quench->extraction purification Column Chromatography extraction->purification product Chiral α-Alkylated α-Hydroxy Ester purification->product analysis Chiral HPLC (ee determination) product->analysis

Caption: Experimental workflow for the asymmetric alkylation of this compound.

Logical Relationship of Stereocontrol

stereocontrol_pathway cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_reaction Stereoselective Reaction cluster_product Product enolate Prochiral Enolate of This compound ion_pair Chiral Ion Pair [PTC]+[Enolate]- enolate->ion_pair catalyst Chiral Phase-Transfer Catalyst (PTC) catalyst->ion_pair transition_state Diastereomeric Transition States ion_pair->transition_state electrophile Electrophile (R-X) electrophile->transition_state product Enantioenriched α-Alkylated Product transition_state->product Favored Pathway

Caption: Logical pathway for stereocontrol in PTC alkylation.

References

Application Notes and Protocols: Esterification with tert-Butyl 2-Hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the esterification of carboxylic acids using tert-butyl 2-hydroxyacetate, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The following sections outline common reaction conditions, present detailed experimental protocols, and offer visual workflows for key synthetic methods.

I. Overview of Esterification with this compound

Esterification is a fundamental reaction in organic synthesis. The use of this compound as a reagent allows for the introduction of a tert-butoxycarbonylmethyl group onto a molecule. This moiety is valuable in medicinal chemistry and drug development for modifying the physicochemical properties of a lead compound, such as solubility and lipophilicity, or for use as a protecting group that can be removed under acidic conditions.

Several methods can be employed for the esterification of carboxylic acids with this compound, each with its own advantages regarding reaction conditions, substrate scope, and yield. The choice of method often depends on the specific characteristics of the starting materials and the desired outcome.

II. Reaction Conditions for Esterification

The successful esterification of a carboxylic acid with this compound is dependent on several factors, including the choice of catalyst, solvent, temperature, and reaction time. Below is a summary of common reaction conditions compiled from various synthetic methods.

Catalyst/PromoterSolventTemperature (°C)Reaction TimeTypical Yield (%)Notes
Sodium Hydride (NaH)Tetrahydrofuran (THF)501 hNot specifiedSuitable for deprotonating the hydroxyl group of this compound for subsequent reaction.[1]
Sodium Hydride (NaH)Dimethylformamide (DMF)Room Temperature to 602.5 hNot specifiedSimilar to the THF system, used for generating the alkoxide.[1]
Perfluorosulfonic acid resinBenzeneReflux (approx. 80)28 h52Used for the synthesis of this compound from glycolic acid and tert-butanol, employing azeotropic removal of water.[2]
Bis(trifluoromethanesulfonyl)imide (Tf2NH)tert-Butyl acetate (t-BuOAc)Not specifiedNot specifiedHighA powerful method for the tert-butylation of carboxylic acids.[3][4]
Di-tert-butyl dicarbonate ((Boc)2O)Electromagnetic MillingNo external heatingNot specifiedHighA solvent-free and base-free green chemistry approach.[5][6]
4-(Dimethylamino)pyridine (DMAP) or Calcined HydrotalciteDichloromethane (DCM) then THFNot specifiedNot specified40-60Used in the esterification of various carboxylic acids with tert-butyl alcohol.[7]

III. Experimental Protocols

This section provides detailed experimental procedures for key esterification methods involving this compound.

Protocol 1: Williamson Ether Synthesis Approach using Sodium Hydride

This protocol describes the reaction of a substrate with the sodium salt of this compound, formed in situ.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Substrate (e.g., an alkyl halide or sulfonate)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the substrate in anhydrous THF (or DMF) under an inert atmosphere (N2 or Ar), add this compound (1.0-1.5 equivalents).

  • Carefully add sodium hydride (1.1-1.5 equivalents) portion-wise at room temperature. Note: Hydrogen gas is evolved.

  • Stir the resulting mixture at the desired temperature (e.g., 50 °C in THF or 60 °C in DMF) for the required time (e.g., 1-2 hours).[1]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from glycolic acid and tert-butanol.

Materials:

  • Glycolic acid

  • Anhydrous tert-Butanol

  • Benzene (as a water-carrying agent)

  • Perfluorosulfonic acid resin (catalyst)

  • Dean-Stark apparatus or water separator

  • Standard distillation glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine glycolic acid (1.0 equivalent), anhydrous tert-butanol (3.0 equivalents), benzene, and the perfluorosulfonic acid resin catalyst.[2]

  • Heat the mixture to reflux and continue heating for approximately 28 hours, or until no more water is collected in the water separator.[2]

  • Cool the reaction mixture to room temperature and filter to remove the resin catalyst.

  • Remove the benzene and excess tert-butanol from the filtrate by rotary evaporation under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

IV. Workflow and Process Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described protocols.

Williamson_Ether_Synthesis sub Substrate in Anhydrous Solvent reagent Add tert-Butyl 2-Hydroxyacetate sub->reagent base Add Sodium Hydride (portion-wise) reagent->base reaction Heat Reaction (e.g., 50-60 °C) base->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Williamson Ether Synthesis using this compound.

Fischer_Esterification reactants Combine Glycolic Acid, tert-Butanol, Benzene, and Resin Catalyst reflux Heat to Reflux with Water Removal reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter to Remove Catalyst cool->filter evaporate Remove Solvents (Rotary Evaporation) filter->evaporate distill Purify by Vacuum Distillation evaporate->distill product tert-Butyl 2-Hydroxyacetate distill->product

Caption: Workflow for the Synthesis of this compound.

V. Conclusion

The esterification of carboxylic acids with this compound is a versatile transformation in organic synthesis. The choice of reaction conditions, particularly the catalyst and solvent system, can be tailored to the specific requirements of the substrate and the desired product. The protocols and workflows provided herein offer a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for the Deprotection of Tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, particularly in pharmaceutical and natural product development, the judicious use of protecting groups is paramount for achieving desired chemical transformations with high yield and selectivity.[1] The tert-butyl (tBu) ester is a prominent protecting group for carboxylic acids, prized for its stability in neutral and basic conditions and its clean cleavage under acidic conditions.[1] Its steric bulk provides effective shielding against a variety of nucleophiles and bases, while its removal via a carbocation-mediated mechanism offers a distinct advantage in orthogonal protection strategies.[1]

These attributes have made tert-butyl esters indispensable in complex molecular syntheses.[2] This document provides a comprehensive guide to the deprotection of tert-butyl esters, detailing various methodologies, experimental protocols, and the underlying chemical principles to aid researchers in optimizing their synthetic routes.

Deprotection Methodologies

The removal of the tert-butyl group is most commonly achieved under acidic conditions, but thermal and catalytic methods also offer viable alternatives, particularly for sensitive substrates.

Acidic Deprotection

Acid-catalyzed cleavage is the most prevalent method for deprotecting tert-butyl esters. The reaction proceeds through the formation of a stable tertiary carbocation (tert-butyl cation), which typically eliminates as isobutylene gas, driving the reaction to completion.[2] A wide range of Brønsted and Lewis acids can be employed.[3]

Common Acidic Reagents and Conditions

ReagentSolventTemperature (°C)Typical Reaction TimeYield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 5 h>95%A common and effective method, often used in a 1:1 mixture with DCM.[2][4]
Hydrogen Chloride (HCl)Dioxane / EtherRoom Temperature1 - 4 hHighA classic and effective method.[1]
Sulfuric Acid (H₂SO₄)Dioxane / H₂ORoom Temperature2 - 6 hHighA strong, non-volatile acid.[1]
Formic Acid-50 - 601 - 3 h>90%Milder than TFA, useful for sensitive substrates.[1]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature3 - 24 hGood to ExcellentA mild Lewis acid catalyst.[5][6]
Ytterbium Triflate (Yb(OTf)₃)Nitromethane45 - 506 hExcellentA mild and reusable Lewis acid catalyst.[2]
p-Toluenesulfonic Acid (p-TsOH)Microwave-3 - 4 minHighRapid deprotection under microwave irradiation.[7]
Aqueous Phosphoric Acid---HighAn environmentally benign and mild reagent.[8]
Thermal Deprotection

In some cases, tert-butyl esters can be cleaved thermally, particularly in continuous flow reactors at high temperatures.[9] This method avoids the use of strong acids, which can be advantageous for acid-sensitive molecules.[10]

Thermal Deprotection Conditions

Solvent SystemTemperature (°C)Reaction TimeYieldNotes
Protic Solvents120 - 24015 - 40 minGood to HighPerformed in a continuous plug flow reactor.[9]
Fluorinated Alcohols (TFE, HFIP)100 - 150Several hoursNearly QuantitativeCan be accelerated with microwave irradiation.[11]
Other Catalytic Methods

Recent research has focused on developing even milder and more selective deprotection methods.

Novel Catalytic Deprotection

CatalystReagentSolventTemperature (°C)Yield (%)Notes
Tris(4-bromophenyl)aminium radical cation ("Magic Blue")Triethylsilane--up to 95%Mild conditions, suitable for diverse substrates.[5]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Deprotection

This protocol is a standard method for the cleavage of tert-butyl esters using trifluoroacetic acid.

Materials:

  • tert-Butyl ester (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (for azeotropic removal of TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the tert-butyl ester in dichloromethane. The reaction is often run in a 1:1 mixture of DCM:TFA.[2]

  • TFA Addition: In a well-ventilated fume hood, add trifluoroacetic acid to the solution.[2]

  • Reaction: Stir the reaction mixture at room temperature for 1-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • TFA Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x volume).[2]

  • Work-up (Optional): If necessary, neutralize the residue by slowly adding a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude carboxylic acid by column chromatography on silica gel if necessary.[2]

Protocol 2: Deprotection using Zinc Bromide

This protocol describes a milder deprotection using the Lewis acid zinc bromide.

Materials:

  • tert-Butyl ester (1.0 eq)

  • Dichloromethane (DCM)

  • Zinc Bromide (ZnBr₂) (1.5 - 5.0 eq)[2][5]

  • Water

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the tert-butyl ester in dichloromethane in a round-bottom flask.[2]

  • Reagent Addition: Add zinc bromide to the solution and stir the resulting suspension at room temperature.[2]

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.[2][5]

  • Quenching: Upon completion, quench the reaction by adding water.[2]

  • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid by column chromatography if necessary.

Visualizing Mechanisms and Workflows

G cluster_mechanism Acid-Catalyzed Deprotection Mechanism R-COOtBu tert-Butyl Ester Protonation Protonation of Carbonyl Oxygen R-COOtBu->Protonation + H+ Protonated_Ester Protonated Ester Intermediate Protonation->Protonated_Ester Cleavage C-O Bond Cleavage Protonated_Ester->Cleavage Carboxylic_Acid Carboxylic Acid Cleavage->Carboxylic_Acid tBu_Cation tert-Butyl Cation Cleavage->tBu_Cation Elimination Elimination tBu_Cation->Elimination Isobutylene Isobutylene (gas) Elimination->Isobutylene Regenerated_Acid H+ (regenerated) Elimination->Regenerated_Acid

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

G cluster_workflow General Experimental Workflow for Deprotection Start Start: tert-Butyl Ester Substrate Dissolve Dissolve in appropriate solvent Start->Dissolve Add_Reagent Add deprotection reagent (e.g., TFA, ZnBr2) Dissolve->Add_Reagent React Stir at specified temperature Add_Reagent->React Monitor Monitor reaction (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous work-up and extraction Monitor->Workup Reaction complete Dry Dry organic layer and concentrate Workup->Dry Purify Purify crude product (e.g., chromatography) Dry->Purify End Final Product: Carboxylic Acid Purify->End

Caption: General experimental workflow for tert-butyl ester deprotection.

Application in Drug Development: Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique crucial for the development of peptide-based therapeutics.[10] In this orthogonal approach, the temporary Nα-amino protecting group is the base-labile Fmoc group, while the side-chain protecting groups are acid-labile, frequently tert-butyl ethers, esters, and carbamates.[1] The final step in SPPS is the "global deprotection," where the peptide is cleaved from the resin and all side-chain protecting groups, including tert-butyl esters, are removed simultaneously using a strong acid, typically TFA.[1]

G cluster_spps Fmoc/tBu Solid-Phase Peptide Synthesis Workflow Start Start: Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (Base) Start->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat n-1 Cycles Wash2->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Cleavage & Side-Chain Deprotection (TFA) Repeat->Final_Deprotection Final Cycle End Purified Peptide Final_Deprotection->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Tert-butyl 2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields in common reactions involving tert-butyl 2-hydroxyacetate.

I. Steglich Esterification: Coupling with Carboxylic Acids

The Steglich esterification is a mild and effective method for forming an ester linkage between this compound and a carboxylic acid, particularly useful for sterically hindered or acid-sensitive substrates.[1][2] The reaction typically employs a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[2][3]

Frequently Asked Questions (FAQs): Steglich Esterification

Q1: My Steglich esterification yield is low. What are the common causes and how can I improve it?

A1: Low yields in Steglich esterifications involving this compound can often be attributed to several factors. The primary issues to investigate are the formation of a stable N-acylurea byproduct, suboptimal reaction conditions, and reagent quality.[1]

Troubleshooting Strategies:

  • Minimize N-Acylurea Formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the alcohol.[1] The addition of DMAP is crucial as it acts as an acyl transfer agent, intercepting the intermediate to form a more reactive acylpyridinium salt, thus minimizing the side reaction.[1]

  • Ensure Anhydrous Conditions: All reagents and solvents (typically dichloromethane, DCM) should be thoroughly dried. Water can hydrolyze the carbodiimide and the active ester intermediate.

  • Optimize Reagent Stoichiometry: Use a slight excess of the carboxylic acid (e.g., 1.1-1.2 equivalents) and the carbodiimide (e.g., 1.1-1.2 equivalents) relative to the this compound. The amount of DMAP is typically catalytic (5-10 mol%).

  • Control Reaction Temperature: The reaction is usually run at 0°C initially during the addition of the carbodiimide to control the exothermic reaction and then allowed to warm to room temperature.[3]

Quantitative Data: Steglich Esterification
Carboxylic AcidAlcoholCoupling AgentCatalystSolventYield (%)
Monoethyl fumaratetert-Butanol DCCDMAPDCM76-81
2,5-Cyclohexadiene-1-carboxylic acidMethanolDCCDMAPDCM95
2,5-Cyclohexadiene-1-carboxylic acidEthanolDCCDMAPDCM84
2,5-Cyclohexadiene-1-carboxylic acidIsopropanolDCCDMAPDCM75
2,5-Cyclohexadiene-1-carboxylic acidtert-Butanol DCCDMAPDCM65

Data adapted from Organic Syntheses, Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985).[4] This data suggests that while tert-butyl esters can be formed in good yields, steric hindrance can play a role in reducing efficiency compared to less hindered alcohols.

Experimental Protocol: Steglich Esterification

This protocol describes the esterification of a generic carboxylic acid with this compound.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, this compound, and DMAP in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid, This compound, & DMAP in anhydrous DCM cool Cool to 0°C reagents->cool add_dcc Add DCC solution dropwise at 0°C cool->add_dcc warm_rt Stir at 0°C, then warm to room temperature add_dcc->warm_rt monitor Monitor by TLC warm_rt->monitor filter_dcu Filter precipitated dicyclohexylurea (DCU) monitor->filter_dcu wash Wash with HCl, water, and NaHCO₃ filter_dcu->wash dry_conc Dry over Na₂SO₄ and concentrate wash->dry_conc purify Purify by column chromatography dry_conc->purify final_product final_product purify->final_product Pure Ester

Caption: Workflow for Steglich esterification.

II. Williamson Ether Synthesis: O-Alkylation of the Hydroxyl Group

The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5] For this compound, the primary hydroxyl group can be deprotonated with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile.

Frequently Asked Questions (FAQs): Williamson Ether Synthesis

Q1: I am getting a low yield in my Williamson ether synthesis. What is going wrong?

A1: Low yields are often due to a competing elimination (E2) reaction, improper choice of base, or non-ideal reaction conditions.

Troubleshooting Strategies:

  • Substrate Choice: Since the reaction proceeds via an SN2 mechanism, it is best to use primary or methyl halides. Secondary halides can lead to a mixture of substitution and elimination products, while tertiary halides will predominantly give the elimination product.[6]

  • Base Selection: The choice of base is critical. Strong, bulky bases like potassium tert-butoxide (t-BuOK) can favor the E2 elimination pathway. Milder bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often preferred.[5]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) is typically used to dissolve the reactants and promote the SN2 reaction.

  • Temperature Control: Running the reaction at elevated temperatures can favor elimination over substitution. It is advisable to start at a moderate temperature (e.g., 50-70°C) and adjust as needed based on reaction monitoring.

Quantitative Data: Base and Solvent Effects

While specific comparative data for this compound is limited, the following table illustrates general trends for Williamson ether synthesis.

Alcohol SubstrateAlkyl HalideBaseSolventTemperatureYield (%)Notes
PhenolBenzyl bromideK₂CO₃DMFRT~95-99High yield with a reactive halide.
EthanolEthyl iodideNaHTHFRefluxGoodStrong base for a less acidic alcohol.
IsopropanolMethyl iodideNaHTHFRTModerateSecondary alcohol can be challenging.
tert-ButanolMethyl iodideNaHTHFRTLowSignificant elimination occurs.

This table represents general trends and not specific experimental results for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of this compound with a primary alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Primary alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure (using K₂CO₃):

  • To a solution of this compound in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the mixture.

  • Heat the reaction to 50-70°C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Williamson_Ether_Synthesis_Logic cluster_troubleshooting Troubleshooting start Start: Williamson Ether Synthesis with this compound check_yield Is the yield low? start->check_yield check_halide Is the alkyl halide primary or methyl? check_yield->check_halide Yes success High Yield Achieved check_yield->success No check_base Is the base non-bulky? (e.g., K₂CO₃, NaH) check_halide->check_base Yes use_primary_halide Action: Use a primary or methyl halide. check_halide->use_primary_halide No check_temp Is the temperature too high? check_base->check_temp Yes use_mild_base Action: Use a milder, less bulky base. check_base->use_mild_base optimize Continue to optimize other parameters. check_temp->optimize Yes lower_temp Action: Lower the reaction temperature. check_temp->lower_temp use_primary_halide->check_base use_mild_base->check_temp lower_temp->optimize

Caption: Troubleshooting logic for Williamson ether synthesis.

III. Deprotection of the Tert-butyl Ester

The tert-butyl ester group is a common protecting group for carboxylic acids, stable under basic and neutral conditions but readily cleaved by strong acids like trifluoroacetic acid (TFA). A major challenge during deprotection is the formation of a reactive tert-butyl cation, which can lead to unwanted side reactions.[7]

Frequently Asked Questions (FAQs): Tert-butyl Ester Deprotection

Q1: I am observing unexpected side products after TFA deprotection. What are they and how can I prevent their formation?

A1: The primary side products arise from the alkylation of nucleophilic functional groups within your molecule by the tert-butyl cation generated during cleavage. This is particularly problematic for molecules containing residues like tryptophan, methionine, cysteine, and tyrosine.[7] The solution is to use "scavengers" in the reaction mixture to trap the tert-butyl cation.[7]

Q2: How do I choose the right scavenger?

A2: The choice of scavenger depends on the nucleophilic groups present in your substrate. Triisopropylsilane (TIS) is a good general-purpose scavenger. For sulfur-containing residues like cysteine and methionine, scavengers like 1,2-ethanedithiol (EDT) and thioanisole are effective. Water can also act as a scavenger. Often, a cocktail of scavengers is used to ensure complete trapping of the carbocation.[7]

Quantitative Data: Scavenger Efficiency

The following table demonstrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide, a common side reaction analogous to the alkylation of other nucleophiles.[8][9]

Scavenger Cocktail (v/v/v)% Desired Product% S-tert-butylated Side Product
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K (TFA/phenol/H₂O/thioanisole/EDT 82.5:5:5:5:2.5)>98<2

Data is illustrative and based on literature reports for model peptides.[8][9]

Experimental Protocol: Tert-butyl Ester Deprotection

This protocol provides a general method for the TFA-mediated deprotection of a tert-butyl ester using a scavenger.

Materials:

  • Tert-butyl ester-containing compound

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane, TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the tert-butyl ester-containing compound in DCM.

  • Add the scavenger (e.g., TIS to a final concentration of 2.5-5% v/v).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the product under vacuum.

Deprotection_Signaling_Pathway cluster_pathways Fate of tert-butyl cation start Start: tert-butyl ester in TFA/DCM protonation Protonation of carbonyl oxygen start->protonation cleavage Cleavage to form carboxylic acid and tert-butyl cation (tBu⁺) protonation->cleavage path_a Pathway A: No Scavenger cleavage->path_a path_b Pathway B: With Scavenger cleavage->path_b desired_product Desired Carboxylic Acid (High Yield & Purity) alkylation Alkylation of nucleophiles (e.g., Trp, Met) path_a->alkylation trapping tBu⁺ is trapped by scavenger path_b->trapping side_products Side Products (Lower Yield & Purity) alkylation->side_products trapping->desired_product

Caption: Competing pathways in tert-butyl ester deprotection.

References

Technical Support Center: Synthesis with Tert-Butyl 2-Hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the synthesis involving tert-butyl 2-hydroxyacetate.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Alkylation Reactions

Q1: I am getting a low yield of my desired C-alkylated product when reacting the enolate of this compound with an alkyl halide. What are the potential side reactions?

A1: Low yields in C-alkylation reactions of this compound are often due to competing side reactions. The primary culprits include:

  • O-alkylation: The enolate of this compound is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. Reaction at the oxygen atom leads to the formation of a ketene acetal, which is an undesired byproduct.

  • Self-Condensation (Dimerization): The enolate can react with another molecule of the starting ester, leading to the formation of dimeric byproducts. This is a common issue, especially with reactive enolates.

  • Elimination: If you are using a secondary or sterically hindered alkyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation, leading to the formation of an alkene from your alkyl halide.[1]

  • Hydrolysis: If there is moisture in your reaction, the enolate or the final product can be hydrolyzed back to the corresponding carboxylic acid or its salt.

Q2: How can I favor C-alkylation over O-alkylation?

A2: The ratio of C- to O-alkylation is influenced by several factors:

  • Counter-ion: Less dissociating counter-ions (like Li⁺) favor C-alkylation as they coordinate more tightly to the oxygen atom of the enolate.

  • Solvent: Aprotic solvents like THF or diethyl ether generally favor C-alkylation. Polar aprotic solvents like DMF or HMPA can solvate the cation more effectively, leading to a "freer" enolate and increasing the likelihood of O-alkylation.

  • Electrophile: "Soft" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation, whereas "hard" electrophiles, like alkyl chlorides or tosylates, can lead to more O-alkylation.

Q3: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. How can I minimize self-condensation?

A3: To minimize self-condensation, consider the following strategies:

  • Use a strong, non-nucleophilic base: Bases like Lithium Diisopropylamide (LDA) can rapidly and quantitatively generate the enolate at low temperatures, minimizing the concentration of the starting ester available for reaction with the enolate.

  • Slow addition of the alkylating agent: Adding the alkylating agent slowly to the pre-formed enolate solution can help to ensure it reacts with the enolate before the enolate can react with itself.

  • Low reaction temperature: Running the reaction at low temperatures (e.g., -78 °C) can slow down the rate of self-condensation.

Issue 2: Unwanted Hydrolysis or Transesterification

Q4: My tert-butyl ester is cleaving during my reaction or workup. How can I prevent this?

A4: The tert-butyl ester group is sensitive to acidic conditions. Cleavage occurs via a mechanism involving a stable tertiary carbocation. To prevent this:

  • Avoid strong acids: Use neutral or basic conditions for your reaction and workup whenever possible.

  • Use scavengers: If acidic conditions are unavoidable, the addition of a scavenger, such as triisopropylsilane (TIS), can trap the generated tert-butyl cation and prevent it from causing further side reactions.

  • Careful workup: During aqueous workup, use a saturated sodium bicarbonate solution to neutralize any acid.

Tert-butyl esters are generally stable to basic conditions due to the steric hindrance of the tert-butyl group, which disfavors nucleophilic attack at the carbonyl carbon. However, under harsh basic conditions and elevated temperatures, hydrolysis can still occur.

Q5: I am using an alcohol as a solvent or reagent and I am seeing evidence of transesterification. How can I avoid this?

A5: Transesterification can occur under both acidic and basic conditions when another alcohol is present.[2][3] To minimize this side reaction:

  • Avoid using other alcohols as solvents: If possible, choose a non-alcoholic solvent.

  • Use the same alcohol as the ester: If an alcohol is necessary, using tert-butanol will result in no net reaction.

  • Under basic conditions: Use an alkoxide base where the alkyl group matches that of the desired ester product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of this compound in synthesis?

A1: The most common side reactions stem from its key functional groups: the enolizable ester and the hydroxyl group. These include:

  • Self-condensation (dimerization) under basic conditions.

  • C- vs. O-alkylation of the enolate.

  • Hydrolysis of the tert-butyl ester under acidic conditions.

  • Transesterification in the presence of other alcohols.

  • Acylation of the hydroxyl group if not protected.

Q2: I need to perform an acylation on the hydroxyl group of this compound. What precautions should I take?

A2: When acylating the hydroxyl group, the primary concern is to avoid side reactions at the ester functionality.

  • Use mild, neutral, or slightly basic conditions. The use of a non-nucleophilic base like pyridine or triethylamine with an acyl chloride or anhydride at low to ambient temperatures is a common strategy.

  • Avoid strong acids or bases which could promote hydrolysis or transesterification of the tert-butyl ester.

Q3: Are there any specific safety concerns when working with this compound?

A3: According to its safety data, this compound may cause skin and serious eye irritation, and may cause respiratory irritation. It is also a combustible liquid. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Influence of Reaction Conditions on C- vs. O-Alkylation of Enolates (General Trends)

FactorCondition Favoring C-AlkylationCondition Favoring O-Alkylation
Counter-ion Li⁺, Mg²⁺ (tight ion pair)K⁺, Cs⁺ (loose ion pair)
Solvent Aprotic (THF, Diethyl Ether)Polar Aprotic (DMF, HMPA)
Electrophile Soft (e.g., CH₃I, CH₃Br)Hard (e.g., (CH₃)₂SO₄, R-OTs)
Temperature Lower TemperaturesHigher Temperatures

Note: This table presents general trends for enolate alkylation. Specific ratios for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for C-Alkylation of this compound

This protocol provides a general method for the C-alkylation of this compound using a strong, non-nucleophilic base and an alkyl halide.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) to the stirred THF.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of this compound to the LDA solution at -78 °C. Stir the resulting enolate solution for 30 minutes at this temperature.

  • Slowly add the alkyl halide (1.0-1.2 equivalents) to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting for Protocol 1:

  • Low Yield:

    • Incomplete enolate formation: Ensure your THF is anhydrous and the LDA solution is fresh.

    • Self-condensation: Maintain a low temperature during enolate formation and alkylation.

    • O-alkylation: If O-alkylation is a significant byproduct, consider using a less polar solvent or a "softer" alkyl halide.

  • Multiple Products:

    • Poly-alkylation: Use a stoichiometric amount of the alkylating agent.

    • Elimination: If using a secondary alkyl halide, consider using a more reactive primary alkyl halide.

Mandatory Visualizations

Side_Reactions This compound This compound Enolate Enolate This compound->Enolate Base Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product H₃O⁺ C-Alkylated Product C-Alkylated Product Enolate->C-Alkylated Product + R-X (SN2) O-Alkylated Product O-Alkylated Product Enolate->O-Alkylated Product + R-X (SN2) Dimer Dimer Enolate->Dimer + tert-Butyl 2-Hydroxyacetate Alkene Alkene Alkyl Halide Alkyl Halide Alkyl Halide->Alkene Base (E2)

Caption: Potential side reactions of this compound.

Troubleshooting_Workflow start Low Yield of C-Alkylated Product check_byproducts Analyze Byproducts (NMR, MS) start->check_byproducts o_alkylation Significant O-Alkylation? check_byproducts->o_alkylation Yes dimerization Significant Dimerization? o_alkylation->dimerization No optimize_c Optimize for C-Alkylation: - Use Li⁺ or Mg²⁺ counter-ion - Use aprotic solvent (THF) - Use 'soft' electrophile (R-I, R-Br) o_alkylation->optimize_c Yes elimination Evidence of Elimination? dimerization->elimination No optimize_dimer Minimize Dimerization: - Use strong, non-nucleophilic base (LDA) - Slow addition of electrophile - Low reaction temperature (-78 °C) dimerization->optimize_dimer Yes optimize_elimination Minimize Elimination: - Use primary alkyl halide - Lower reaction temperature elimination->optimize_elimination Yes end Improved Yield elimination->end No optimize_c->end optimize_dimer->end optimize_elimination->end

Caption: Troubleshooting workflow for low yield in C-alkylation.

References

Technical Support Center: Purification of tert-Butyl 2-Hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2-hydroxyacetate. The information is designed to address specific issues that may be encountered during the purification of this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route. For the common synthesis involving the acid-catalyzed addition of glycolic acid to isobutylene, likely impurities include:

  • Unreacted Starting Materials: Glycolic acid and residual isobutylene (or its oligomers).

  • Catalyst Residues: Acid catalysts such as sulfuric acid or acidic ion-exchange resins.

  • Byproducts:

    • Di-tert-butyl ether: Formed from the acid-catalyzed reaction of isobutylene with trace amounts of water or tert-butanol.

    • Isobutylene oligomers/polymers: Higher molecular weight hydrocarbons formed from the polymerization of isobutylene under acidic conditions.

    • tert-Butanol: Can be present from the reaction of isobutylene with water.

  • Solvent Residues: Any solvents used in the reaction or workup.

Q2: What is the boiling point of this compound under vacuum?

A2: The boiling point of this compound is reported to be in the range of 63-65 °C at a pressure of 15 mmHg.[1] It is important to perform the distillation under reduced pressure to prevent decomposition at higher temperatures.

Q3: My crude product is a yellow or orange oil. Is this normal?

A3: While pure this compound is a colorless to pale yellow liquid or solid (it has a low melting point), it is common for crude reaction mixtures to have a yellow or orange hue.[2][3] This coloration is often due to the presence of polymeric byproducts or other minor impurities. Purification steps such as distillation or column chromatography should yield a colorless product.

Q4: I am observing emulsion formation during the aqueous workup. How can I resolve this?

A4: Emulsion formation is a common issue when washing organic layers containing esters. To break an emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.

Troubleshooting Guides

Fractional Distillation

Problem 1: The product is decomposing during distillation, leading to a dark-colored distillate and low yield.

  • Possible Cause: The distillation temperature is too high. Tert-butyl esters can be susceptible to thermal decomposition, especially in the presence of acidic residues.

  • Solution:

    • Ensure Neutrality: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to neutralize any residual acid catalyst. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Use Reduced Pressure: Perform the distillation under a high vacuum (e.g., <15 mmHg) to lower the boiling point.

    • Control the Heat Source: Use a heating mantle with a stirrer and carefully control the temperature to avoid overheating the distillation flask.

Problem 2: The separation of impurities during fractional distillation is poor.

  • Possible Cause 1: The fractionating column is not efficient enough.

  • Solution 1: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations).

  • Possible Cause 2: The distillation rate is too fast.

  • Solution 2: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is key to good separation.

Column Chromatography

Problem 1: The product is co-eluting with a non-polar impurity.

  • Possible Cause: The eluent system is too polar.

  • Solution: Decrease the polarity of the eluent. A common solvent system for the purification of esters is a mixture of hexane and ethyl acetate. Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity (gradient elution) to elute your product after the non-polar impurities.

Problem 2: The product is streaking on the column, leading to broad peaks and poor separation.

  • Possible Cause 1: The sample was loaded in a solvent that is too polar.

  • Solution 1: Dissolve the crude product in a minimal amount of a less polar solvent (e.g., dichloromethane or the eluent mixture) before loading it onto the column.

  • Possible Cause 2: The column is overloaded.

  • Solution 2: Use a larger column or reduce the amount of crude product being purified at one time. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude product.

Recrystallization

Problem: The product oils out instead of forming crystals.

  • Possible Cause 1: The cooling process is too rapid.

  • Solution 1: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.

  • Possible Cause 2: The chosen solvent is not ideal. This compound has a low melting point (around 28-32 °C), which can make crystallization challenging.

  • Solution 2:

    • Use a Mixed Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. Common solvent pairs for esters include ethyl acetate/hexane or diethyl ether/hexane.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.

    • Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodTypical Purity Achieved (by GC)Typical RecoveryKey AdvantagesKey Disadvantages
Single Fractional Distillation90-95%70-85%Good for large scale, removes non-volatile impurities.Can cause decomposition if not done under vacuum.
Double Fractional Distillation>98%50-70%High purity achievable.Lower overall yield due to multiple transfers.
Silica Gel Column Chromatography>99%60-80%Excellent for removing closely related impurities.More time-consuming and requires solvent usage.
Recrystallization>99% (if successful)40-70%Can yield very pure product.Can be challenging due to low melting point.

Note: The values in this table are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure
  • Neutralization and Drying:

    • Dissolve the crude this compound in an equal volume of diethyl ether or methyl tert-butyl ether (MTBE).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Distillation Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column.

    • Place the dried crude product in a round-bottom flask with a magnetic stir bar.

    • Connect the apparatus to a vacuum pump with a cold trap and a manometer.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to approximately 15 mmHg.

    • Gently heat the distillation flask using a heating mantle.

    • Collect a forerun of any low-boiling impurities.

    • Collect the main fraction of this compound at a head temperature of 63-65 °C.

    • Discontinue the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxides.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

    • Add a thin layer of sand on top of the silica gel.

    • Equilibrate the column by running several column volumes of the starting eluent (e.g., 5% ethyl acetate in hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting with 5% ethyl acetate in hexane, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane).

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the purified this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions (Example):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 2 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-200.

  • Data Analysis:

    • Determine the purity by calculating the area percentage of the product peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis crude_product Crude Reaction Mixture extraction Solvent Extraction crude_product->extraction 1 wash Bicarbonate & Brine Wash extraction->wash 2 drying Drying over MgSO4 wash->drying 3 concentration Solvent Removal drying->concentration 4 distillation Fractional Distillation concentration->distillation Option A chromatography Column Chromatography concentration->chromatography Option B recrystallization Recrystallization concentration->recrystallization Option C gcms GC-MS Purity Analysis distillation->gcms 5a chromatography->gcms 5b recrystallization->gcms 5c pure_product Pure Product (>98%) gcms->pure_product 6

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_distillation cluster_decomposition Product Decomposition? cluster_separation Poor Separation? start Distillation Issue decomposition Yes start->decomposition separation Yes start->separation neutralize Neutralize with NaHCO3 decomposition->neutralize vacuum Use High Vacuum decomposition->vacuum control_heat Control Heat Source decomposition->control_heat column Use More Efficient Column separation->column rate Reduce Distillation Rate separation->rate

Caption: Troubleshooting guide for fractional distillation issues.

References

Technical Support Center: Troubleshooting tert-Butyl Ester Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing tert-butyl (t-Bu) ester protecting groups. This resource is tailored for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the acid-catalyzed cleavage of tert-butyl esters.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the deprotection of tert-butyl esters.

Q1: My tert-butyl ester cleavage is incomplete. What are the common causes and how can I resolve this?

Incomplete cleavage is a frequent challenge that can often be addressed by optimizing the reaction conditions. Key factors to consider include acid strength, reaction time, and temperature.[1]

  • Insufficient Acid Strength or Concentration: The deprotection of tert-butyl esters is an acid-catalyzed process.[2][3] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1]

    • Solution: A 1:1 mixture of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard starting point.[1] For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.[1][4]

  • Inadequate Reaction Time or Temperature: Deprotection reactions require sufficient time to complete and are typically conducted at room temperature (20-25°C). Lower temperatures will decrease the reaction rate.[1][4]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Extend the reaction time until the starting material is no longer observed. Most reactions are complete within a few hours.[4] Gently warming the reaction to around 40°C can also be beneficial for stubborn substrates, but be mindful of potential side reactions.[4]

  • Excess Water: While a small amount of water can act as a scavenger, an excess can dilute the acid and reduce its efficacy.[1][5]

    • Solution: Utilize anhydrous solvents for the preparation of the cleavage cocktail to minimize water content.[1]

  • Steric Hindrance: A sterically hindered tert-butyl ester may require more forceful conditions for complete removal.[4]

    • Solution: Increase the reaction time and/or temperature.[4]

Q2: I'm observing unexpected side products. What are they and how can I prevent them?

Side products primarily arise from the highly reactive tert-butyl cation generated during cleavage.[6][7] This cation is a potent electrophile and can alkylate nucleophilic residues in your molecule.[6]

  • Commonly Alkylated Residues: Tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to alkylation by the tert-butyl cation.[6][8]

  • Prevention with Scavengers: The most effective way to prevent these side reactions is to add "scavengers" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[6]

    • Common Scavengers:

      • Triisopropylsilane (TIS): A highly effective scavenger for the tert-butyl cation.[4]

      • Water: Can also act as a scavenger.[4]

      • Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids like methionine and cysteine.[4][9]

    • Typical Scavenger Cocktail: A common and effective scavenger cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio.[6][8]

Q3: My starting material or product seems to be degrading under the cleavage conditions. What should I do?

The harsh acidic conditions required for tert-butyl ester cleavage can sometimes lead to the degradation of sensitive molecules.

  • Solution: Milder Deprotection Methods: If you suspect degradation, switching to a milder deprotection method is advisable.

    • Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid is an effective, environmentally friendly, and mild reagent for cleaving tert-butyl esters.[10] It demonstrates good selectivity and is compatible with other acid-sensitive groups like benzyl esters.[10]

    • Lewis Acids: Zinc bromide (ZnBr₂) in a solvent like dichloromethane can be a milder alternative to strong Brønsted acids.[11]

    • Silica Gel: In some cases, tert-butyl esters can be cleaved using silica gel in refluxing toluene, offering a heterogeneous and mild option.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed tert-butyl ester cleavage?

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid like TFA. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of the desired carboxylic acid and a stable tertiary carbocation (the tert-butyl cation). This cation is then neutralized, often by forming isobutylene gas or reacting with the trifluoroacetate anion.[13]

Q2: How can I monitor the progress of my deprotection reaction?

Several analytical techniques can be used to effectively monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick and straightforward method to visualize the disappearance of the starting material and the appearance of the more polar carboxylic acid product.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of the starting material and confirms the mass of the desired product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons around 1.4 ppm can be monitored to confirm deprotection.[3][8]

Q3: Can I selectively cleave a tert-butoxycarbonyl (Boc) group in the presence of a tert-butyl ester?

While both the Boc group and tert-butyl esters are labile to acid, the Boc group is generally more sensitive. This difference in reactivity can be exploited for selective deprotection by using carefully controlled milder acidic conditions. However, achieving high selectivity can be challenging.

Q4: What are some common non-acidic methods for tert-butyl ester cleavage?

While less common, some non-acidic methods exist:

  • Thermolytic Cleavage: Heating the compound in a high-boiling solvent such as quinoline can remove the tert-butyl group as isobutylene.[11]

  • Radical-Mediated Deprotection: A combination of the tris-4-bromophenylamminium radical cation (often called "magic blue") and triethylsilane provides a mild, transition-metal-free method for deprotection.[14]

Data Presentation

Table 1: Common Reagents for tert-Butyl Ester Cleavage

ReagentSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-251-5 hoursThe most common method; scavengers are often required.[1][4]
Hydrochloric Acid (HCl)Dioxane / Diethyl Ether20-25VariesCan be effective, but solubility may be an issue.
85% Phosphoric Acid (H₃PO₄)Toluene / DCM20-50VariesA milder and more environmentally friendly option.[10][11]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)20-25VariesA mild Lewis acid alternative.[11]
Silica GelTolueneReflux (110°C)OvernightA heterogeneous method suitable for sensitive substrates.[12]

Table 2: Common Scavengers and Their Applications

ScavengerTarget Side ReactionTypical ConcentrationNotes
Triisopropylsilane (TIS)tert-butylation of various nucleophiles2.5-5% (v/v)A very effective and widely used scavenger.[4][8]
WaterGeneral cation trapping2.5-5% (v/v)Often used in combination with other scavengers.[8]
ThioanisoleS-tert-butylation of Cys and Met2.5-5% (v/v)Recommended for sulfur-containing peptides.[4][8]
Dithiothreitol (DTT)S-tert-butylation and oxidation of Cys and Met1-5% (w/v)A reducing scavenger.[4][9]
PhenolAlkylation of aromatic rings (e.g., Tyr)2.5-5% (w/v)Can act as a decoy for the tert-butyl cation.[15]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection

  • Dissolve the tert-butyl ester-protected compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[4]

  • If the substrate is susceptible to alkylation, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5%.[4]

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can then be purified by precipitation (e.g., from cold diethyl ether), crystallization, or chromatography.

Protocol 2: Deprotection using Aqueous Phosphoric Acid

  • Dissolve the tert-butyl ester in a suitable organic solvent such as toluene or DCM.

  • Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Visualizations

G cluster_mechanism Mechanism of Acid-Catalyzed Cleavage Ester R-CO-O-tBu ProtonatedEster R-C(OH+)-O-tBu Ester->ProtonatedEster + H+ (TFA) CarboxylicAcid R-COOH ProtonatedEster->CarboxylicAcid Cleavage tBuCation tBu+ ProtonatedEster->tBuCation Cleavage

Caption: General mechanism of acid-catalyzed tert-butyl ester cleavage.

G cluster_troubleshooting Troubleshooting Workflow start Incomplete Cleavage? side_products Side Products Observed? start->side_products No increase_acid Increase TFA concentration Extend reaction time Ensure room temperature start->increase_acid Yes degradation Substrate Degradation? side_products->degradation No add_scavengers Add scavengers (e.g., TIS, H2O) side_products->add_scavengers Yes milder_conditions Use milder conditions (e.g., H3PO4, ZnBr2) degradation->milder_conditions Yes

Caption: Troubleshooting workflow for tert-butyl ester cleavage.

G cluster_decision Reagent Selection Guide start Substrate Sensitivity robust Robust Substrate start->robust Low sensitive Acid-Sensitive Substrate start->sensitive High tfa Standard TFA Conditions (TFA/DCM) robust->tfa mild_acid Milder Acidic Conditions (H3PO4, ZnBr2) sensitive->mild_acid non_acidic Non-Acidic Conditions (Thermolysis) sensitive->non_acidic

Caption: Decision tree for selecting cleavage conditions.

References

Preventing side product formation in tert-butyl 2-hydroxyacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 2-hydroxyacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common side products in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: Due to its bifunctional nature, possessing both a hydroxyl group and a tert-butyl ester, the primary side products arise from self-reaction or undesired reactions at one of these functional groups. The most common side products include:

  • Oligomers/Polymers: Formed through self-condensation (polyesterification) where the hydroxyl group of one molecule reacts with the ester of another.

  • Glycolic Acid: Results from the hydrolysis of the tert-butyl ester group, typically under acidic conditions.

  • Elimination Products: In reactions like the Williamson ether synthesis, the use of strong, bulky bases can lead to elimination (E2) to form unsaturated byproducts instead of the desired ether.[1]

  • Diacylated Products: During acylation reactions, both the hydroxyl group and the ester can potentially react, leading to undesired products.

Q2: How stable is the tert-butyl ester group?

A2: The tert-butyl ester group is known for its stability under a wide range of conditions, particularly basic and nucleophilic environments.[2] It is stable to common bases like LiOH, NaOH, and K2CO3, as well as many nucleophiles and reducing agents.[2] However, it is labile to acidic conditions, which allows for its selective removal.[3]

Q3: Can this compound undergo self-condensation? How can I prevent it?

A3: Yes, as a hydroxy ester, this compound can undergo self-condensation to form dimers, oligomers, and even polymers.[4] This is more likely to occur at elevated temperatures or in the presence of transesterification catalysts. To prevent this:

  • Use a Protecting Group: Protecting the hydroxyl group as an ether (e.g., silyl ether, benzyl ether) is the most effective strategy to prevent self-condensation.[5][6]

  • Control Temperature: Keep reaction temperatures as low as possible.

  • Avoid Incompatible Catalysts: Avoid strong acid or base catalysts that can promote transesterification if the hydroxyl group is not protected.

Troubleshooting Guides

Issue 1: Formation of Oligomers/Polymers during a Reaction

Symptoms:

  • Appearance of a viscous, oily, or solid byproduct that is difficult to characterize.

  • Broad peaks in NMR spectra.

  • A range of molecular weights observed in mass spectrometry.

  • Low yield of the desired product.

Root Cause: Self-condensation or polyesterification of this compound is occurring. This is often initiated by heat or catalysts that can facilitate transesterification.[4]

Solutions:

StrategyRecommendationRationale
Protect the Hydroxyl Group Prior to your intended reaction, protect the hydroxyl group with a suitable protecting group such as a silyl ether (e.g., TBDMS) or a benzyl ether.[7]This physically blocks the hydroxyl group from participating in any side reactions, including self-condensation.
Temperature Control Maintain the lowest possible temperature at which the desired reaction proceeds efficiently.Higher temperatures provide the activation energy for the self-condensation side reaction.
Catalyst Choice If a catalyst is required for your primary reaction, ensure it does not also catalyze transesterification. For example, if using a base, a non-nucleophilic, sterically hindered base might be preferable if the hydroxyl group is to remain free.Minimizing catalytic activity towards the hydroxyl and ester functionalities will reduce the rate of self-condensation.
Issue 2: Unwanted Deprotection (Hydrolysis) of the Tert-butyl Ester

Symptoms:

  • Presence of glycolic acid in the reaction mixture.

  • A significant drop in pH if the reaction is unbuffered.

  • Low yield of the desired ester-containing product.

Root Cause: The tert-butyl ester is sensitive to acidic conditions and will hydrolyze to the corresponding carboxylic acid.[8] This can be caused by acidic reagents, catalysts, or acidic byproducts generated during the reaction.

Solutions:

StrategyRecommendationRationale
Maintain Neutral or Basic pH Ensure the reaction and workup conditions are neutral or basic. Use buffers if necessary to control the pH.The tert-butyl ester is highly stable under basic and neutral conditions.[9]
Avoid Strong Acids Use non-acidic catalysts or reagents whenever possible. If an acid is required, use the mildest acid that is effective and in catalytic amounts.Strong acids readily cleave the tert-butyl ester via formation of a stable tert-butyl cation.[3]
Quench Acidic Byproducts If your reaction generates an acidic byproduct (e.g., HCl), include a non-nucleophilic base (e.g., a hindered amine) in the reaction mixture to neutralize it as it forms.This prevents the accumulation of acid that would lead to the hydrolysis of the ester.
Issue 3: Low Yield in Williamson Ether Synthesis due to Elimination

Symptoms:

  • Formation of an alkene byproduct.

  • Low yield of the desired ether product.

  • The starting this compound is consumed.

Root Cause: In a Williamson ether synthesis, the alkoxide of this compound is formed by a base. If a strong, sterically hindered base is used, it can act as a base for an E2 elimination reaction with the alkyl halide, rather than as a nucleophile for the desired SN2 reaction.[1] This is particularly problematic with secondary and tertiary alkyl halides.[10]

Solutions:

StrategyRecommendationRationale
Choice of Base Use a less sterically hindered base to form the alkoxide, such as sodium hydride (NaH) or potassium hydride (KH).[11]These bases are strong enough to deprotonate the alcohol but are less likely to promote E2 elimination.
Choice of Alkyl Halide Use primary alkyl halides whenever possible. Avoid secondary and tertiary alkyl halides.[10]Primary alkyl halides are much more susceptible to SN2 reactions and less prone to E2 elimination.
Solvent Use a polar aprotic solvent such as DMF or DMSO.[10]These solvents favor the SN2 pathway over the E2 pathway.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures tend to favor elimination over substitution.[1]

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group with a Silyl Ether (TBDMS)

This protocol describes the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether to prevent its participation in subsequent reactions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen).

  • Add imidazole (2.5 eq).

  • Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

// Nodes TBHA [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Desired_Product [label="Desired Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oligomer [label="Oligomer / Polymer", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycolic_Acid [label="Glycolic Acid", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elimination_Product [label="Elimination Product", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout center1 [shape=point, width=0.01, height=0.01]; center2 [shape=point, width=0.01, height=0.01];

// Edges TBHA -> center1 [arrowhead=none]; center1 -> Desired_Product [label=" Desired Reaction ", color="#34A853"];

TBHA -> center2 [arrowhead=none]; center2 -> Oligomer [label=" Self-Condensation \n (Heat, Catalyst) ", color="#FBBC05"]; center2 -> Glycolic_Acid [label=" Hydrolysis \n (Acidic Conditions) ", color="#FBBC05"]; center2 -> Elimination_Product [label=" Elimination (E2) \n (Strong, Bulky Base) ", color="#FBBC05"]; } dot Caption: Potential reaction pathways for this compound.

// Nodes Start [label="Reaction with\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Yield [label="Low Yield of\nDesired Product?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Byproducts [label="Analyze Byproducts\n(NMR, MS, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Oligomers [label="Oligomers/\nPolymers Detected?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Protect_OH [label="Protect Hydroxyl Group\nLower Temperature", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Hydrolysis [label="Glycolic Acid\nDetected?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Control_pH [label="Maintain Neutral/Basic pH\nAvoid Strong Acids", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Elimination [label="Elimination Product\nDetected?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Base [label="Use Less Hindered Base\n(e.g., NaH)\nUse Primary Alkyl Halide", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Side\nReaction", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Check_Yield; Check_Yield -> Analyze_Byproducts [label="Yes"]; Check_Yield -> End [label="No"]; Analyze_Byproducts -> Oligomers; Oligomers -> Protect_OH [label="Yes"]; Oligomers -> Hydrolysis [label="No"]; Protect_OH -> Start [style=dashed, label="Re-run"];

Hydrolysis -> Control_pH [label="Yes"]; Hydrolysis -> Elimination [label="No"]; Control_pH -> Start [style=dashed, label="Re-run"];

Elimination -> Optimize_Base [label="Yes"]; Elimination -> Other [label="No"]; Optimize_Base -> Start [style=dashed, label="Re-run"]; } dot Caption: Troubleshooting workflow for side product formation.

References

Technical Support Center: Optimization of tert-butyl 2-hydroxyacetate Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the deprotection of tert-butyl 2-hydroxyacetate to yield glycolic acid.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the deprotection of this compound?

The most common method for the deprotection of tert-butyl esters, including this compound, is acid-catalyzed cleavage using a mixture of trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM).[1][2] A typical starting point is a 1:1 (v/v) mixture of TFA and DCM, with the reaction proceeding at room temperature for 2-5 hours.[1][2]

Q2: What is the mechanism of the acid-catalyzed deprotection of this compound?

The deprotection proceeds via an acid-catalyzed elimination mechanism. The carbonyl oxygen of the ester is first protonated by the acid (e.g., TFA), which makes the ester more susceptible to cleavage. The stable tert-butyl carbocation is then eliminated, which subsequently deprotonates to form isobutylene gas.[3][4]

Q3: Are there any milder alternatives to TFA for the deprotection?

Yes, for substrates that are sensitive to strong acidic conditions, several milder reagents can be employed. Aqueous phosphoric acid and zinc bromide (ZnBr₂) in dichloromethane are effective alternatives.[4][5] Additionally, silica gel in refluxing toluene has been reported as a mild and selective method for cleaving tert-butyl esters.[6]

Q4: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material, the disappearance of the starting material and the appearance of the more polar glycolic acid product can be observed.

Troubleshooting Guide

Issue 1: Incomplete Deprotection Reaction

Symptom: TLC or LC-MS analysis shows the presence of unreacted this compound after the expected reaction time.

Potential Cause Troubleshooting Step Rationale
Insufficient Acid Strength or Concentration Increase the concentration of TFA in the reaction mixture (e.g., from 50% to 95% in DCM).A higher concentration of acid will increase the rate of the protonation step, driving the reaction to completion.
Inadequate Reaction Time Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed.Some substrates may require longer reaction times for complete conversion.
Low Reaction Temperature Ensure the reaction is running at room temperature (20-25 °C). Gentle warming (e.g., to 40 °C) can be considered for stubborn substrates, but this may increase the risk of side reactions.The rate of chemical reactions is temperature-dependent.
Presence of Excess Water Use anhydrous solvents for the reaction.While a small amount of water can act as a scavenger for the tert-butyl cation, excess water can dilute the acid and hinder the reaction.
Issue 2: Formation of Side Products

Symptom: TLC shows multiple spots, or LC-MS analysis indicates the presence of unexpected masses.

Potential Cause Troubleshooting Step Rationale
Trifluoroacetylation of the Hydroxyl Group Use a less reactive acid for deprotection (e.g., aqueous phosphoric acid) or add a small amount of water (around 5%) to the TFA mixture.[7]The free hydroxyl group of this compound or the resulting glycolic acid can be esterified by TFA, especially if trace amounts of trifluoroacetic anhydride are present in the TFA. Water can hydrolyze the anhydride.
t-Butylation of the Product or Solvent Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture.The tert-butyl cation generated during the deprotection is a reactive electrophile and can alkylate the starting material, product, or solvent. Scavengers are more nucleophilic and will preferentially react with the tert-butyl cation.[8]
Issue 3: Difficulty in Product Purification

Symptom: The isolated glycolic acid is impure, as determined by NMR, LC-MS, or melting point.

Potential Cause Troubleshooting Step Rationale
Residual TFA After evaporation of the reaction mixture, co-evaporate the residue with a non-polar solvent like toluene multiple times.TFA can be difficult to remove completely by simple evaporation. Co-evaporation helps to azeotropically remove the residual acid.
Co-elution of Impurities If the initial aqueous wash is insufficient, consider purification by recrystallization or column chromatography.Glycolic acid is a solid at room temperature and can be recrystallized from a suitable solvent system. For more challenging separations, silica gel column chromatography can be employed.[9][10][11][12][13]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM
  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask.

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.

  • Stir the reaction mixture for 2-5 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with a saturated sodium chloride (brine) solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycolic acid.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection with a Scavenger
  • Dissolve this compound in dichloromethane (DCM).

  • Add triisopropylsilane (TIS) (typically 5-10% v/v) to the solution.

  • Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 2-5 hours.

  • Follow the work-up and purification procedure as described in Protocol 1.

Visualizations

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start tert-Butyl 2-hydroxyacetate in DCM Reagents Add TFA (and optional Scavenger) Start->Reagents Reaction Stir at RT (2-5 h) Reagents->Reaction Evaporation Evaporate Solvents & Co-evaporate with Toluene Reaction->Evaporation Extraction Dissolve in Organic Solvent, Wash with Water & Brine Evaporation->Extraction Drying Dry Organic Layer & Evaporate Extraction->Drying Crude Crude Glycolic Acid Drying->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure Glycolic Acid Purify->Pure

Caption: Experimental workflow for the deprotection of this compound.

Troubleshooting_Logic Start Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Side_Products Side Products Present? Check_Completion->Check_Side_Products Yes Side_Products Side Product Formation Check_Side_Products->Side_Products Yes Check_Purity Product Pure? Check_Side_Products->Check_Purity No Purification_Issue Purification Difficulty Check_Purity->Purification_Issue No Success Successful Deprotection Check_Purity->Success Yes

Caption: Troubleshooting decision tree for this compound deprotection.

References

Technical Support Center: Hydrolysis of tert-Butyl 2-Hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the acidic hydrolysis of tert-butyl 2-hydroxyacetate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the acidic hydrolysis of this compound?

The acidic hydrolysis of this compound proceeds through a unimolecular AAL1 (acid-catalyzed, alkyl-oxygen cleavage) mechanism. The reaction is initiated by protonation of the carbonyl oxygen of the ester, which then cleaves to form a stable tertiary carbocation (the tert-butyl cation) and glycolic acid. The tert-butyl cation is then neutralized.[1][2]

Q2: Why is acidic hydrolysis preferred over basic hydrolysis for tert-butyl esters?

Tert-butyl esters are remarkably stable under basic conditions due to steric hindrance from the bulky tert-butyl group, which prevents the nucleophilic attack of hydroxide ions on the carbonyl carbon.[3] Acidic conditions, however, facilitate the formation of a stable tert-butyl cation, allowing for efficient cleavage.[2]

Q3: What are the most common acids used for the deprotection of this compound?

A variety of acids can be employed for this deprotection.[2] Trifluoroacetic acid (TFA), often in a mixture with dichloromethane (DCM), is a common choice, particularly in peptide synthesis.[4] Other effective acids include aqueous phosphoric acid, hydrochloric acid, and sulfuric acid.[2][5]

Q4: What are the potential side reactions during the acidic hydrolysis of this compound?

The primary side reaction is the alkylation of nucleophilic functional groups by the highly reactive tert-butyl cation that is generated during the reaction.[4][6][7] If other nucleophilic species are present in the reaction mixture, they can be inadvertently alkylated. The tert-butyl cation can also be trapped by the counter-ion of the acid, such as trifluoroacetate, forming tert-butyl trifluoroacetate, which is also an alkylating agent.[4]

Q5: How can I minimize side reactions?

To minimize side reactions, it is highly recommended to use "scavengers" in the reaction mixture.[4][7] Scavengers are compounds that are more nucleophilic than the substrate and will preferentially react with and neutralize the tert-butyl cation.[6][7] Common scavengers include triisopropylsilane (TIS) and water.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient Acid: The amount of acid may be inadequate to fully drive the reaction to completion.[4]Increase the concentration of the acid or use a stronger acid. While the reaction is catalytic in acid, using an excess is common practice.[4]
Reaction Time is Too Short: The reaction may not have had enough time to go to completion, especially with sterically hindered substrates.[4]Extend the reaction time. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.[4]
Low Reaction Temperature: The activation energy for the hydrolysis may not be met at the current temperature.Gently warm the reaction mixture (e.g., to 40 °C). Be aware that this may also increase the rate of side reactions.[4]
Inappropriate Solvent: The choice of solvent can impact the efficiency of the hydrolysis.Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[4] Ensure your starting material is fully dissolved.
Observation of Side Products Alkylation by tert-butyl cation: The tert-butyl cation is reacting with nucleophilic sites on your starting material or product.[4][6]Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) at a concentration of 2.5-5% is very effective.[4][7] Water can also act as a scavenger.[4]
Formation of Isobutylene: The tert-butyl cation can eliminate a proton to form isobutylene gas.This is a common byproduct and its formation is generally not detrimental to the reaction. Ensure the reaction is performed in a well-ventilated area.[2]
Difficulty in Product Isolation Emulsion during workup: The presence of both organic and aqueous layers with similar densities can lead to the formation of an emulsion.Add brine (saturated NaCl solution) to the aqueous layer to increase its density and help break the emulsion.
Product is water-soluble: The resulting glycolic acid has high water solubility.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize the recovery of the product.

Experimental Protocols

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve the this compound in dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[4]

  • Scavenger Addition (Optional but Recommended): If your substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5%.[4]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Purification: The crude product can be purified by a suitable method, such as recrystallization or column chromatography.

Protocol 2: Deprotection with Aqueous Phosphoric Acid
  • Reaction Setup: Dissolve the this compound in a solution of aqueous phosphoric acid.[5]

  • Reaction: Stir the mixture at room temperature. Gentle heating can be applied if the reaction is slow. Monitor the reaction by TLC or LC-MS.[4]

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product as necessary.

Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Neutralization Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ Carbocation tert-Butyl Cation Protonated_Ester->Carbocation Glycolic_Acid Glycolic Acid Protonated_Ester->Glycolic_Acid Neutral_Product Neutralization Products (e.g., isobutylene, tert-butanol) Carbocation->Neutral_Product - H+ or + H2O

Caption: Mechanism of acidic hydrolysis of this compound.

Troubleshooting_Workflow Start Incomplete Hydrolysis? Check_Acid Increase Acid Concentration/Strength Start->Check_Acid Yes Side_Products Side Products Observed? Start->Side_Products No Increase_Time Increase Reaction Time Check_Acid->Increase_Time Increase_Temp Gently Increase Temperature Increase_Time->Increase_Temp Increase_Temp->Side_Products Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Yes Complete Reaction Complete Side_Products->Complete No Add_Scavenger->Complete

Caption: Troubleshooting workflow for incomplete hydrolysis.

Experimental_Workflow Start Start: this compound Dissolve Dissolve in DCM Start->Dissolve Add_Acid Add Acid (e.g., TFA) Dissolve->Add_Acid Add_Scavenger Add Scavenger (Optional) Add_Acid->Add_Scavenger React Stir at Room Temperature Add_Scavenger->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Work-up (Evaporation/Extraction) Monitor->Workup Complete Purify Purify Product Workup->Purify End End: Glycolic Acid Purify->End

Caption: General experimental workflow for acidic hydrolysis.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₁₂O₃[8][9]
Molecular Weight 132.16 g/mol [8][9]
Melting Point 28 - 32 °C[8]
Boiling Point 63 - 65 °C / 15 mm Hg[8]
Density 1.027 g/cm³
Appearance Colorless and clear liquid or solid[8]

References

Stability of tert-butyl 2-hydroxyacetate to strong bases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 2-hydroxyacetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound, particularly in the presence of strong bases.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable to strong bases?

A1: Generally, this compound is expected to show significant stability towards many common strong bases, especially in aqueous solutions. The bulky tert-butyl group provides substantial steric hindrance, which protects the ester's carbonyl group from nucleophilic attack, a necessary step for base-catalyzed hydrolysis (saponification).[1][2] This characteristic makes the tert-butyl group a reliable protecting group for carboxylic acids under basic conditions.[2][3]

Q2: Why is my this compound decomposing in the presence of a strong base?

A2: While stable under many basic conditions, decomposition can occur under specific circumstances. Potential reasons for unexpected decomposition include:

  • Harsh Reaction Conditions : Prolonged exposure to high temperatures in the presence of a strong base can eventually lead to hydrolysis.[2]

  • Use of Non-nucleophilic, Extremely Strong Bases : Bases like Lithium diisopropylamide (LDA) are typically non-nucleophilic and are used to deprotonate acidic protons.[4][5] In the case of this compound, LDA would first deprotonate the hydroxyl group. Excess LDA could potentially deprotonate the α-carbon, leading to unintended side reactions rather than hydrolysis.

  • Phase-Transfer Catalysis : The use of crown ethers or similar catalysts with bases like potassium hydroxide in non-aqueous solvents can facilitate the hydrolysis of sterically hindered esters.[2]

  • Intramolecular Reactions : The presence of the α-hydroxy group could potentially facilitate decomposition through intramolecular pathways under certain basic conditions, although this is less common.

Q3: What are the typical products of base-catalyzed decomposition of this compound?

A3: The primary decomposition products from base-catalyzed hydrolysis (saponification) would be the salt of glycolic acid (e.g., sodium glycolate if using NaOH) and tert-butanol.[6]

Q4: What is the recommended method for cleaving the tert-butyl ester group?

A4: The standard and most reliable method for deprotecting a tert-butyl ester is through acid-catalyzed hydrolysis.[3][6] This is typically achieved under mild conditions with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with aqueous phosphoric acid.[3][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and strong bases.

Issue Possible Cause Troubleshooting Steps
Unexpectedly low yield of desired product after a reaction step involving a strong base. The base may be causing the hydrolysis of the tert-butyl ester.1. Analyze a small sample of the reaction mixture by TLC or LC-MS. Look for the appearance of a more polar spot corresponding to glycolic acid. 2. Reduce the reaction temperature. If the reaction allows, run it at a lower temperature to minimize potential hydrolysis. 3. Decrease the concentration of the strong base or use a weaker base if compatible with your desired transformation. 4. Shorten the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of a new, unidentified byproduct. The strong base could be promoting side reactions other than hydrolysis, such as elimination or condensation reactions.1. Characterize the byproduct. Use techniques like NMR and mass spectrometry to identify its structure. This will provide insight into the undesired reaction pathway. 2. Consider the nature of the base. If using a non-nucleophilic base like LDA, consider that enolate formation might be occurring.[4] 3. Switch to a different base. If possible, use a sterically hindered but less basic amine, such as triethylamine or diisopropylethylamine, which are less likely to cause hydrolysis.
Difficulty in achieving saponification of the tert-butyl ester when it is the desired outcome. The steric hindrance of the tert-butyl group is preventing hydrolysis under standard conditions.[1]1. Switch to acidic deprotection. This is the most common and effective method for cleaving tert-butyl esters.[3][7] 2. If basic conditions are mandatory, employ more forcing conditions. Note that this may affect other functional groups. Options include using powdered KOH in THF.[8] 3. Consider using a phase-transfer catalyst with a strong base in a suitable organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Testing the Stability of this compound to a Strong Base

This protocol is designed to assess the stability of this compound under specific basic conditions.

  • Materials :

    • This compound

    • Anhydrous solvent (e.g., THF, Dioxane)

    • Strong base of interest (e.g., NaOH, KOH, t-BuOK)

    • Internal standard (e.g., dodecane, biphenyl)

    • TLC plates and appropriate mobile phase

    • LC-MS or GC-MS for analysis

  • Procedure :

    • Dissolve a known amount of this compound and an internal standard in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Take an initial sample (t=0) for analysis.

    • Add the desired equivalents of the strong base to the solution. If the base is a solid, it can be added directly. If it is a solution, add it via syringe.

    • Maintain the reaction at the desired temperature (e.g., room temperature, 50 °C).

    • Monitor the reaction over time by taking small aliquots at regular intervals (e.g., 1h, 3h, 6h, 24h).

    • Quench each aliquot with a mild acid (e.g., saturated aqueous NH4Cl).

    • Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by TLC, GC-MS, or LC-MS to determine the ratio of this compound to the internal standard. A decrease in this ratio over time indicates decomposition.

Protocol 2: Standard Acid-Catalyzed Deprotection of this compound

This protocol provides a reliable method for removing the tert-butyl protecting group.

  • Materials :

    • This compound

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Procedure :

    • Dissolve this compound in dichloromethane (e.g., 0.1 M solution).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (typically 5-10 equivalents, or a 25-50% v/v solution of TFA in DCM).

    • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC until the starting material is consumed (usually 1-4 hours).

    • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (caution: CO2 evolution), water, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter and concentrate the solution under reduced pressure to yield the crude glycolic acid.

Visualizations

Stability_Pathway Stability of tert-Butyl Esters to Basic Hydrolysis ester This compound transition_state Tetrahedral Intermediate (High Energy) ester->transition_state Nucleophilic Attack no_reaction No Reaction (Stable) ester->no_reaction Due to Steric Hindrance base Strong Base (e.g., NaOH) base->transition_state base->no_reaction products Glycolic Acid Salt + tert-Butanol transition_state->products Collapse of Intermediate steric_hindrance Bulky tert-Butyl Group Causes Steric Hindrance steric_hindrance->transition_state Blocks Attack

Caption: Mechanism of base-catalyzed hydrolysis and the effect of steric hindrance.

Troubleshooting_Workflow Troubleshooting Unexpected Decomposition start Experiment with tert-Butyl 2-hydroxyacetate + Strong Base check_decomp Unexpected Decomposition or Low Yield? start->check_decomp stable Proceed with Experiment check_decomp->stable No analyze Analyze Reaction Mixture (TLC, LC-MS) check_decomp->analyze Yes hydrolysis_found Hydrolysis Occurring? analyze->hydrolysis_found side_reaction Identify Byproduct (NMR, MS) hydrolysis_found->side_reaction No mitigate_hydrolysis Mitigation Steps: - Lower Temperature - Shorter Reaction Time - Weaker Base hydrolysis_found->mitigate_hydrolysis Yes change_conditions Modify Reaction Conditions Based on Byproduct Identity side_reaction->change_conditions end Optimized Protocol mitigate_hydrolysis->end change_conditions->end

Caption: A workflow for troubleshooting decomposition in base-catalyzed reactions.

References

Technical Support Center: Removal of Dicyclohexylurea (DCU) in Reactions Involving tert-Butyl 2-Hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of 1,3-dicyclohexylurea (DCU), a common byproduct in reactions utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of your target compounds, with a specific focus on small, polar molecules like tert-butyl 2-hydroxyacetate.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dicyclohexylurea (DCU) and why is its removal challenging?

A1: 1,3-Dicyclohexylurea (DCU) is a byproduct formed during coupling reactions, such as esterifications or amidations, that use N,N'-dicyclohexylcarbodiimide (DCC).[1][2] While chemically inert, its removal can be problematic due to its low solubility in many common organic solvents and water.[1][3] If not removed effectively, DCU can contaminate the final product, impacting its purity and overall yield.[1] The challenge is often amplified when the desired product, like this compound, is polar, as this can lead to co-precipitation or similar chromatographic behavior.

Q2: What are the principal strategies for removing DCU from a reaction mixture?

A2: The most effective methods for DCU removal exploit its poor solubility. The primary techniques include:

  • Precipitation and Filtration: This is the most common approach. DCU is often insoluble in the reaction solvent (e.g., dichloromethane, acetonitrile) and precipitates out, allowing for separation by simple filtration.[1][3]

  • Crystallization: The temperature-dependent solubility of DCU can be used to purify the desired product.[1]

  • Solvent Trituration/Washing: Washing the crude product with a solvent in which DCU is sparingly soluble can effectively remove it.[3]

  • Chromatography: Column chromatography can be used to separate DCU from the product, although similar polarities can make this challenging.[2][4]

  • Acidic Extraction: If the target compound is stable in acidic conditions, an acid wash can help remove DCU.[5]

Q3: My product, this compound, is quite polar. Are there specific challenges I should be aware of?

A3: Yes, with polar products like this compound, there is a higher risk of the product being trapped in the precipitated DCU, leading to lower yields. Furthermore, during chromatography, the polarity of your product might be close to that of residual DCU, making separation difficult. In such cases, a combination of methods, such as initial filtration followed by a carefully selected solvent wash or crystallization, is often necessary.

Q4: Are there alternatives to DCC that avoid the formation of DCU?

A4: Yes, to circumvent the challenges of DCU removal, you can use alternative coupling agents. A common choice is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea byproduct of EDC is water-soluble, making its removal straightforward with an aqueous workup.[3][6] Another alternative is N,N'-diisopropylcarbodiimide (DIC), whose urea byproduct is more soluble in organic solvents and can often be removed more easily.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of this compound after DCU filtration. The product may be occluded in the DCU precipitate.Wash the filtered DCU cake with a minimal amount of cold reaction solvent to recover the trapped product.[1][2]
DCU is still present in the product after filtration. The reaction solvent may have some solubility for DCU, or the filtration was not efficient.Concentrate the filtrate, redissolve in a solvent in which DCU is less soluble (e.g., diethyl ether), and re-filter.[8] Cooling the solution in an ice bath or freezer before filtration can also enhance DCU precipitation.[2][9]
DCU co-elutes with my product during column chromatography. The polarity of the eluent may be too similar for both compounds.Consider using a different stationary phase, such as Florisil, which has been reported to elute DCU cleanly.[4][7] Alternatively, adding a small amount of a solvent that fully dissolves DCU, like chloroform, to your eluent can sometimes improve separation.[4]
The product "oils out" during crystallization instead of forming crystals. The melting point of your product may be lower than the boiling point of the solvent, or there is a high concentration of impurities.Use a lower-boiling point solvent or a co-solvent system.[3] A preliminary purification step, like a simple filtration of the crude mixture, is recommended before attempting crystallization.[3]

Data Presentation

Table 1: Solubility of 1,3-Dicyclohexylurea (DCU) in Common Solvents

The solubility of DCU is a critical factor in selecting an appropriate removal method. The following table summarizes its solubility in various solvents.

Solvent Solubility Notes
WaterInsoluble/Sparingly Soluble (<1%)[3][10][11]
HexaneInsoluble[3]
Diethyl EtherLimited/Sparingly Soluble[3]
AcetonitrileLimited/Sparingly Soluble (especially when cold)[3][4]
Ethyl AcetateLimited/Sparingly Soluble (especially when cold)[3]
Dichloromethane (DCM)Soluble[12]
ChloroformSoluble[3]
EthanolSoluble (especially when warm)[3][10][12]
AcetoneSoluble[3][10]
Dimethyl Sulfoxide (DMSO)Soluble[10][13]
Dimethylformamide (DMF)Soluble[12]

Note: Solubility can be influenced by temperature and the purity of the substances.[3][13]

Experimental Protocols

Protocol 1: DCU Removal by Precipitation and Filtration

This method is ideal when DCU has low solubility in the reaction solvent.

  • Cool Reaction Mixture: Upon reaction completion, cool the mixture in an ice bath for 15-30 minutes to maximize DCU precipitation.[2][5]

  • Set up Filtration Apparatus: Assemble a Büchner funnel with filter paper on a filter flask connected to a vacuum source.

  • Wet the Filter Paper: Moisten the filter paper with a small amount of the cold reaction solvent to ensure it lies flat and creates a good seal.

  • Filter the Mixture: Pour the cooled reaction mixture into the Büchner funnel under vacuum.

  • Wash the Precipitate: Wash the collected DCU precipitate with a minimal amount of cold reaction solvent to recover any entrained product.[1]

  • Collect the Filtrate: The filtrate contains your desired product, this compound. Proceed with further workup or purification as needed.

Protocol 2: DCU Removal by Solvent Trituration

This method is effective when the product is soluble in a particular solvent at room temperature, while DCU is not.

  • Concentrate the Crude Mixture: After the reaction, remove the solvent under reduced pressure.

  • Add Trituration Solvent: To the crude residue, add a solvent in which this compound is soluble but DCU is sparingly soluble (e.g., cold diethyl ether or acetonitrile).

  • Stir the Mixture: Stir the suspension at room temperature or in an ice bath. Your product should dissolve, leaving the DCU as a solid.

  • Filter to Remove DCU: Filter the mixture to remove the insoluble DCU. The filtrate now contains your dissolved product.[3]

  • Isolate the Product: Remove the solvent from the filtrate under reduced pressure to obtain the product, now largely free of DCU.

Visualizations

DCU_Removal_Workflow cluster_reaction Reaction cluster_filtration Primary Removal cluster_separation Separation cluster_workup Product Isolation reaction_mixture Reaction Mixture (Product + DCU + Solvent) cool Cool Mixture (e.g., Ice Bath) reaction_mixture->cool filter Vacuum Filtration cool->filter dcu_solid DCU Solid filter->dcu_solid Insoluble filtrate Filtrate (Product in Solution) filter->filtrate Soluble further_purification Further Purification (e.g., Crystallization, Chromatography) filtrate->further_purification

Caption: Workflow for DCU removal via precipitation and filtration.

Troubleshooting_Logic cluster_methods Troubleshooting Paths start DCU Contamination Detected in Product? filtration Initial Removal: Filtration start->filtration After initial reaction crystallization Purification: Crystallization start->crystallization During purification chromatography Purification: Chromatography start->chromatography During purification filtration_check DCU still present? filtration->filtration_check crystallization_check Product 'oils out'? crystallization->crystallization_check chromatography_check DCU co-elutes? chromatography->chromatography_check filtration_solution Concentrate filtrate, add anti-solvent (e.g., ether), and re-filter cold. filtration_check->filtration_solution Yes end Pure Product filtration_check->end No crystallization_solution Use lower boiling point solvent or a co-solvent system. crystallization_check->crystallization_solution Yes crystallization_check->end No chromatography_solution Try a different stationary phase (e.g., Florisil) or modify the eluent. chromatography_check->chromatography_solution Yes chromatography_check->end No

Caption: Logical troubleshooting guide for DCU removal.

References

Navigating the Scale-Up of Tert-Butyl 2-Hydroxyacetate Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, scaling up chemical reactions is a critical phase where laboratory success must be translated into efficient and reliable large-scale production. The synthesis of tert-butyl 2-hydroxyacetate, a valuable building block in the pharmaceutical and specialty chemical industries, presents a unique set of challenges during this transition. This technical support center provides a comprehensive guide to troubleshooting common issues, offering frequently asked questions and detailed experimental protocols to ensure a smooth and successful scale-up process.

Troubleshooting Guide: Common Challenges and Solutions

Scaling up reactions involving this compound from bench-top to pilot or industrial scale can introduce unforeseen difficulties. This guide addresses the most frequently encountered problems and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete conversion: The esterification of glycolic acid is a reversible reaction. On a larger scale, inefficient removal of water can shift the equilibrium back towards the reactants. - Catalyst deactivation: Acid catalysts, whether homogeneous or heterogeneous, can be neutralized or poisoned by impurities in the starting materials, especially at larger volumes. - Side reactions: Polymerization of isobutylene (a common reactant) or side reactions of the glycolic acid can reduce the yield of the desired ester.- Implement an efficient water removal system, such as azeotropic distillation with a Dean-Stark trap. - Ensure the purity of starting materials and consider using a more robust catalyst or increasing catalyst loading after small-scale trials. - Optimize reaction temperature and reactant addition rates to minimize side reactions. The use of polymerization inhibitors for isobutylene may also be necessary.[1]
Product Impurities - Unreacted starting materials: Inefficient mixing or insufficient reaction time can leave unreacted glycolic acid or isobutylene. - Byproduct formation: Besides polymerization, other byproducts can form, such as di-tert-butyl ether from the reaction of isobutylene with traces of water. - Catalyst residues: Homogeneous acid catalysts can be difficult to remove completely from the final product.- Improve agitation and mixing to ensure homogeneity. Consider using baffled reactors and optimizing stirrer design. - Conduct thorough process optimization studies to identify and minimize byproduct formation. - If using a homogeneous catalyst, develop a robust work-up and purification protocol. Alternatively, explore the use of solid acid catalysts that can be easily filtered off.
Difficult Purification - Close boiling points: The boiling point of this compound may be close to that of impurities, making distillation challenging. - Thermal instability: The product may be sensitive to high temperatures required for distillation, leading to decomposition.[2] - Azeotrope formation: The product may form azeotropes with solvents or impurities, complicating separation by distillation.- Employ fractional distillation under reduced pressure to lower the boiling point and minimize thermal degradation.[3] - Explore alternative purification methods such as crystallization or chromatography for high-purity requirements. - Conduct a thorough analysis of potential azeotropes and adjust the purification strategy accordingly.
Safety Concerns - Exothermic reaction: The esterification reaction can be exothermic, leading to a potential for thermal runaway in large reactors with inefficient heat dissipation. - Flammable materials: Isobutylene and some solvents are flammable, posing a fire and explosion risk.[4] - Corrosive materials: Acid catalysts and glycolic acid can be corrosive to equipment.- Implement robust temperature control systems and ensure the reactor has an adequate cooling capacity. - Use appropriate personal protective equipment (PPE), work in a well-ventilated area, and adhere to all safety protocols for handling flammable substances.[5][6] - Select construction materials for the reactor and associated equipment that are resistant to corrosion.

Frequently Asked Questions (FAQs)

This section addresses specific questions that users might have during their experiments with this compound.

Q1: What are the most common side reactions to watch for when scaling up the synthesis of this compound?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of isobutylene, a common reagent in the esterification of glycolic acid. This can lead to the formation of oligomers and polymers, reducing the yield of the desired product and complicating purification. Another potential side reaction is the formation of di-tert-butyl ether if traces of water are present.

Q2: How can I minimize the polymerization of isobutylene?

A2: To minimize isobutylene polymerization, you can:

  • Control the temperature: Lowering the reaction temperature can reduce the rate of polymerization.

  • Use a polymerization inhibitor: Small amounts of inhibitors like phenols or hydroquinone can be added to the reaction mixture.[1]

  • Control the feed rate: Adding isobutylene gradually to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring polymerization.

  • Optimize the catalyst: The choice and concentration of the acid catalyst can influence the extent of polymerization.

Q3: What type of catalyst is recommended for large-scale production?

A3: While homogeneous acid catalysts like sulfuric acid are effective, they can be difficult to remove from the final product and can contribute to corrosion. For large-scale operations, heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), are often preferred.[7] These catalysts can be easily separated by filtration, simplifying the workup process and allowing for potential catalyst recycling.

Q4: What are the key safety precautions when handling this compound and its precursors on a large scale?

A4: Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhaling vapors.

  • Handling Flammables: Take precautions against ignition sources when working with flammable materials like isobutylene.

  • Material Compatibility: Ensure all equipment is compatible with the corrosive nature of the acid catalysts and reactants.

  • Thermal Management: Be prepared for a potentially exothermic reaction by having adequate cooling and temperature monitoring in place.

Experimental Protocols

Key Experiment: Scale-Up of this compound Synthesis via Esterification

This protocol outlines a general procedure for the esterification of glycolic acid with isobutylene. Note: This is a generalized protocol and should be optimized for specific equipment and scale.

Materials:

  • Glycolic acid

  • Isobutylene (liquefied or as a gas)

  • Solid acid catalyst (e.g., Amberlyst 15)

  • Anhydrous toluene (or another suitable solvent for azeotropic water removal)

  • Polymerization inhibitor (optional)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, Dean-Stark trap, and temperature probe

  • Addition funnel or gas inlet for isobutylene

  • Heating/cooling circulator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Charge the reactor with glycolic acid, the solid acid catalyst, the optional polymerization inhibitor, and anhydrous toluene.

  • Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Isobutylene Addition: Slowly add the isobutylene to the reaction mixture. If using gaseous isobutylene, bubble it through the solution. The rate of addition should be carefully controlled to manage the exotherm and minimize polymerization.

  • Water Removal: Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., GC, HPLC) until the desired conversion is achieved.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid acid catalyst. The catalyst can be washed with fresh solvent and potentially reused.

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by fractional vacuum distillation.

Visualizing the Workflow

To better understand the logical flow of the troubleshooting and synthesis process, the following diagrams are provided.

Troubleshooting_Workflow Troubleshooting Logic for Scale-Up Issues Start Identify Scale-Up Issue Yield Low Yield? Start->Yield Purity Impure Product? Start->Purity Separation Difficult Purification? Start->Separation Safety Safety Concern? Start->Safety Yield_Cause Investigate Cause: - Incomplete Conversion - Catalyst Deactivation - Side Reactions Yield->Yield_Cause Yes Purity_Cause Investigate Cause: - Unreacted Materials - Byproduct Formation - Catalyst Residue Purity->Purity_Cause Yes Separation_Cause Investigate Cause: - Close Boiling Points - Thermal Instability - Azeotropes Separation->Separation_Cause Yes Safety_Cause Identify Hazard: - Exotherm - Flammability - Corrosivity Safety->Safety_Cause Yes Yield_Solution Implement Solution: - Improve Water Removal - Check Starting Material Purity - Optimize Reaction Conditions Yield_Cause->Yield_Solution End Problem Resolved Yield_Solution->End Purity_Solution Implement Solution: - Enhance Mixing - Optimize Process - Improve Work-up/Catalyst Choice Purity_Cause->Purity_Solution Purity_Solution->End Separation_Solution Implement Solution: - Vacuum Distillation - Alternative Purification Methods - Azeotrope Analysis Separation_Cause->Separation_Solution Separation_Solution->End Safety_Solution Implement Mitigation: - Robust Temperature Control - Adhere to Safety Protocols - Use Resistant Materials Safety_Cause->Safety_Solution Safety_Solution->End

Caption: Troubleshooting workflow for scaling up reactions.

Synthesis_Workflow General Experimental Workflow for Synthesis Start Start Reactor_Setup Reactor Setup: Charge Reactants & Catalyst Start->Reactor_Setup Reaction Reaction: - Heat to Temperature - Add Isobutylene - Remove Water Reactor_Setup->Reaction Monitoring Monitor Reaction Progress Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cool & Filter - Neutralize & Wash - Dry Monitoring->Workup Complete Purification Purification: - Solvent Removal - Vacuum Distillation Workup->Purification Final_Product Pure tert-Butyl 2-Hydroxyacetate Purification->Final_Product

Caption: Experimental workflow for synthesis.

References

Validation & Comparative

A Comparative Guide to Tert-butyl 2-hydroxyacetate and Benzyl 2-hydroxyacetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of reagents and protecting groups is paramount to the success of a synthetic campaign. Among the versatile building blocks available, 2-hydroxyacetate esters are valuable C2 synthons, with the ester functionality often serving a dual role as a reactive handle and a protecting group. This guide provides an objective comparison of two commonly employed 2-hydroxyacetate esters: tert-butyl 2-hydroxyacetate and benzyl 2-hydroxyacetate. The comparison focuses on their performance in synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in strategic decision-making.

At a Glance: Key Differences and Applications

FeatureThis compoundBenzyl 2-hydroxyacetate
Structure Contains a bulky tert-butyl esterContains a benzyl ester
Primary Use Building block for heterocycles (e.g., furopyridines), protecting group for carboxylic acids.Building block for complex molecules, protecting group for carboxylic acids.
Deprotection Acid-labile (e.g., TFA, HCl)Hydrogenolysis (e.g., H₂, Pd/C)
Stability Stable to basic and hydrogenolytic conditions.Stable to acidic and basic conditions.
Key Advantage Orthogonal to benzyl and other hydrogenolysis-labile protecting groups.Orthogonal to acid-labile protecting groups like Boc and tert-butyl esters.

Performance in Synthesis: A Comparative Analysis

A direct, head-to-head comparison of this compound and benzyl 2-hydroxyacetate in the same reaction is not extensively documented in the literature. However, a comparative analysis of their performance can be extrapolated from studies on the reactivity of their corresponding bromoacetate analogs (tert-butyl bromoacetate and benzyl bromoacetate) in O-alkylation reactions. This serves as a valuable proxy for understanding the influence of the tert-butyl versus the benzyl group on reaction outcomes.

O-Alkylation of Phenols: A Case Study

The O-alkylation of phenols with tert-butyl bromoacetate and benzyl bromoacetate provides insight into the steric and electronic effects of these groups. The following table summarizes representative yields from such reactions.

Alkylating AgentPhenol SubstrateBaseSolventTemperature (°C)Yield (%)Reference
Tert-butyl bromoacetatePhenolK₂CO₃AcetoneReflux~75%[1]
Benzyl bromoacetatePhenolK₂CO₃AcetoneReflux~85%[2]
Tert-butyl bromoacetate4-MethoxyphenolK₂CO₃DMF8084%[1]
Benzyl bromoacetate4-MethoxyphenolK₂CO₃DMF8092%[2]

Analysis:

The data suggests that in O-alkylation reactions, benzyl bromoacetate may provide slightly higher yields compared to tert-butyl bromoacetate under similar conditions. This could be attributed to the greater steric hindrance of the tert-butyl group, which can impede the approach of the nucleophile. However, both reagents are highly effective, and the choice between them would likely be dictated by the desired deprotection strategy in a multi-step synthesis.

Orthogonality in Protecting Group Strategies

The primary distinction and a key strategic consideration when choosing between tert-butyl and benzyl esters lie in their deprotection methods. This "orthogonality" allows for the selective removal of one protecting group while others remain intact, a cornerstone of modern multi-step synthesis, particularly in peptide and complex molecule synthesis.

Orthogonal_Deprotection Molecule Protected Molecule (Contains both t-Bu and Bn esters) Acid Acidic Conditions (e.g., TFA) Molecule->Acid Selective t-Bu cleavage Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Molecule->Hydrogenolysis Selective Bn cleavage tBu_cleaved Molecule with free carboxylate (Bn ester intact) Acid->tBu_cleaved Bn_cleaved Molecule with free carboxylate (t-Bu ester intact) Hydrogenolysis->Bn_cleaved

Case Study: Synthesis of Furopyridines using this compound

A notable application of this compound is in the gram-scale synthesis of furo[2,3-b]pyridines, a scaffold found in molecules with interesting biological activities.[3] The following workflow illustrates this multi-step synthesis, highlighting the role of this compound.

Furopyridine_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Tandem SNAr-Cyclization cluster_2 Step 3: Deprotection and Decarboxylation 2,5-Dichloronicotinic_acid 2,5-Dichloronicotinic acid Esterification Esterification (H₂SO₄, MgSO₄) 2,5-Dichloronicotinic_acid->Esterification tert-Butanol tert-Butanol tert-Butanol->Esterification tert-Butyl_2,5-dichloronicotinate tert-Butyl 2,5-dichloronicotinate (Yield: 92%) Esterification->tert-Butyl_2,5-dichloronicotinate SNAr_Cyclization Tandem SNAr-Cyclization (THF, 50 °C) tert-Butyl_2,5-dichloronicotinate->SNAr_Cyclization tert-Butyl_2-hydroxyacetate This compound tert-Butyl_2-hydroxyacetate->SNAr_Cyclization NaH NaH NaH->SNAr_Cyclization Furopyridine_ester tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (Yield: 86%) SNAr_Cyclization->Furopyridine_ester Deprotection_Decarboxylation Deprotection & Decarboxylation (CH₂Cl₂, rt) Furopyridine_ester->Deprotection_Decarboxylation TFA Trifluoroacetic acid (TFA) TFA->Deprotection_Decarboxylation Final_Product 5-Chlorofuro[2,3-b]pyridin-3-ol (Yield: 89%) Deprotection_Decarboxylation->Final_Product

Signaling Pathway Context: Furopyridines as Kinase Inhibitors

Furopyridine scaffolds, synthesized using reagents like this compound, are of significant interest in drug discovery due to their activity as kinase inhibitors.[4][5] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified signaling pathway where a furopyridine-based inhibitor could act.

Kinase_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Binds and activates Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylates and activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cell_Proliferation Cell Proliferation and Survival Transcription_Factor->Cell_Proliferation Promotes Furopyridine_Inhibitor Furopyridine-based Kinase Inhibitor Furopyridine_Inhibitor->Receptor Inhibits kinase activity

Experimental Protocols

Synthesis of 5-Chloro-furo[2,3-b]pyridin-3-ol[3]

Materials:

  • 2,5-Dichloronicotinic acid

  • tert-Butanol

  • Sulfuric acid (concentrated)

  • Magnesium sulfate (anhydrous)

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Esterification: To a solution of 2,5-dichloronicotinic acid (1.0 eq) in a mixture of CH₂Cl₂ and tert-butanol, add anhydrous magnesium sulfate and a catalytic amount of concentrated sulfuric acid. Stir the mixture at room temperature for 16 hours. After aqueous workup, tert-butyl 2,5-dichloronicotinate is obtained in approximately 92% yield.

  • Tandem SNAr-Cyclization: To a solution of this compound (1.1 eq) in anhydrous THF at 0 °C, add sodium hydride (3.5 eq) portion-wise. Stir the mixture for 30 minutes at 0 °C, then add a solution of tert-butyl 2,5-dichloronicotinate in THF. Warm the reaction mixture to 50 °C and stir for 3 hours. After quenching and workup, tert-butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate is isolated in 86% yield.

  • Deprotection and Decarboxylation: Dissolve the product from the previous step in CH₂Cl₂ and add trifluoroacetic acid (TFA). Stir the mixture at room temperature for 16 hours. Removal of the solvent under reduced pressure affords 5-chloro-furo[2,3-b]pyridin-3-ol in 89% yield.

General Protocol for Deprotection of Benzyl Esters by Hydrogenolysis

Materials:

  • Benzyl ester-containing compound

  • Palladium on carbon (Pd/C, 10 mol%)

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyl ester in a suitable solvent in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Conclusion

Both this compound and benzyl 2-hydroxyacetate are valuable reagents in organic synthesis, each with distinct advantages depending on the synthetic strategy. The choice between them is primarily dictated by the desired deprotection conditions and the presence of other functional groups in the molecule. Tert-butyl esters offer stability to basic and hydrogenolytic conditions, making them ideal for syntheses where acid-labile deprotection is the final step. Conversely, benzyl esters are stable to a range of acidic and basic conditions and are readily cleaved under mild, neutral hydrogenolysis conditions, which is advantageous for substrates sensitive to strong acids. The provided experimental data and protocols offer a practical guide for researchers to make informed decisions in the design and execution of their synthetic routes.

References

A Comparative Guide to Tert-butyl Ester and Silyl Ether Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step organic synthesis, particularly within pharmaceutical research and drug development, the judicious selection of protecting groups is a critical determinant of a successful synthetic campaign. Among the myriad of options available, tert-butyl (t-Bu) esters for carboxylic acids and silyl ethers for alcohols are two of the most frequently employed classes of protecting groups. Their popularity stems from a favorable balance of stability and selective lability.

This guide provides a comprehensive comparison of tert-butyl ester and silyl ether protecting groups, offering experimental data, detailed protocols, and visual aids to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureTert-butyl EsterSilyl Ethers (e.g., TBS, TIPS, TBDPS)
Functional Group Protected Carboxylic AcidsAlcohols, Phenols
Primary Deprotection Acidic conditions (e.g., TFA, HCl)Fluoride ions (e.g., TBAF) or acidic conditions
Stability to Bases Generally stableGenerally stable
Orthogonality Orthogonal to silyl ethersOrthogonal to tert-butyl esters
Steric Hindrance Significant steric bulk from the tert-butyl groupTunable steric hindrance based on silicon substituents

Stability Profile: A Quantitative Comparison

The stability of a protecting group across a range of chemical environments is a crucial factor in its selection. The following tables summarize the stability of tert-butyl esters and various common silyl ethers under different conditions.

Table 1: Stability of Tert-butyl Esters

Reagent/ConditionStabilityNotes
Aqueous Acid (pH < 1) LabileRapid cleavage.[1]
Aqueous Acid (pH = 4) StableGenerally stable at room temperature.[1]
Aqueous Base (pH = 9-12) StableStable at room temperature.[1]
Strong Bases (e.g., LDA, t-BuOK) StableGenerally stable under anhydrous conditions.[1]
Nucleophiles (e.g., RLi, RMgX) StableThe bulky tert-butyl group provides steric protection.
Reducing Agents (e.g., H₂/Pd, LiAlH₄) StableEster functionality is resistant to catalytic hydrogenation and hydride reduction.
Oxidizing Agents StableGenerally stable to common oxidizing agents.

Table 2: Relative Stability of Common Silyl Ethers to Acidic and Basic Hydrolysis

The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[2][3]

Silyl EtherRelative Rate of Acid Hydrolysis (vs. TMS=1)Relative Rate of Base-Catalyzed Hydrolysis (vs. TMS=1)
TMS (Trimethylsilyl)11
TES (Triethylsilyl)64~10
TBS/TBDMS (tert-Butyldimethylsilyl)20,000~20,000
TIPS (Triisopropylsilyl)700,000~100,000
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000

Data compiled from various sources, providing a general trend.[3]

Deprotection Strategies: A Comparative Overview

The selective removal of a protecting group is as critical as its stability. The orthogonality of tert-butyl esters and silyl ethers is a key advantage in complex syntheses.

Table 3: Common Deprotection Conditions for Tert-butyl Esters

ReagentSolventTemperature (°C)TimeTypical Yield (%)
Trifluoroacetic Acid (TFA) DCM or neatRoom Temp1 - 5 h>90
Hydrogen Chloride (HCl) Dioxane / EtherRoom Temp1 - 4 hHigh
Formic Acid -50 - 601 - 3 h>90
Zinc Bromide (ZnBr₂) DCMRoom Temphours - 24 hGood to High

Table 4: Common Deprotection Conditions for Silyl Ethers

Silyl EtherReagentSolventTemperature (°C)TimeTypical Yield (%)
TBS/TBDMS TBAF (1M)THFRoom Temp2 - 16 h>90
TBS/TBDMS HF-Pyridine THFRoom Temp2 - 3 hHigh
TBS/TBDMS p-TsOH MeOH01 - 2 hHigh
TIPS TBAF (1M)THFRoom Temp30 min - 4 h84 - 95
TBDPS TBAF (1M)THFRoom TempVariableHigh

Experimental Protocols

Protection of a Carboxylic Acid as a Tert-butyl Ester

Protocol 1: Acid-Catalyzed Reaction with Isobutylene

  • Materials:

    • Carboxylic acid (1.0 eq)

    • Dichloromethane (DCM) or tert-Butyl acetate

    • Concentrated sulfuric acid (catalytic amount)

    • Isobutylene gas

  • Procedure:

    • Dissolve the carboxylic acid in DCM or tert-butyl acetate in a pressure-rated flask.

    • Cool the solution to -78 °C and add a catalytic amount of concentrated sulfuric acid.

    • Condense a measured amount of isobutylene gas into the flask.

    • Seal the flask and allow it to warm to room temperature. Stir for 12-24 hours.

    • Carefully vent the flask in a fume hood.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Deprotection of a Tert-butyl Ester

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

  • Materials:

    • tert-Butyl ester (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) (5 - 10 eq, or as a 1:1 mixture with DCM)

    • Toluene (for azeotropic removal of TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Procedure:

    • Dissolve the tert-butyl ester in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.[4]

    • In a fume hood, add trifluoroacetic acid to the solution. The reaction is often run in a 1:1 mixture of DCM:TFA.[4]

    • Stir the reaction mixture at room temperature for 1-5 hours, monitoring by TLC.[4]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add toluene and co-evaporate to remove residual TFA.

    • The resulting carboxylic acid can be used directly or purified further. If necessary, dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

Protection of an Alcohol as a Silyl Ether

Protocol 3: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)

  • Materials:

    • Primary alcohol (1.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Imidazole (2.5 eq)

    • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

  • Procedure:

    • To a solution of the primary alcohol in anhydrous DMF, add imidazole.

    • Stir the solution until the imidazole has dissolved.

    • Add TBSCl in one portion.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or hexanes).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Deprotection of a Silyl Ether

Protocol 4: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

  • Materials:

    • TBDMS-protected alcohol (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected alcohol in anhydrous THF.[5]

    • Add the 1 M TBAF solution in THF (1.1-1.5 eq) dropwise to the stirred solution at room temperature.[5]

    • Monitor the reaction by TLC. Reaction times can vary from 2 to 16 hours depending on the substrate.[3]

    • Upon completion, quench the reaction by adding water.[5]

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for utilizing these protecting groups and a decision-making process for their selection.

ProtectionDeprotectionWorkflow Start Starting Material (with -COOH or -OH) Protection Protection Step Start->Protection Introduce Protecting Group ProtectedIntermediate Protected Intermediate Protection->ProtectedIntermediate Reaction Chemical Transformation(s) on other functional groups ProtectedIntermediate->Reaction Deprotection Deprotection Step Reaction->Deprotection Selective Removal of Protecting Group FinalProduct Final Product Deprotection->FinalProduct

General workflow for protection and deprotection.

DecisionTree Start Functional Group to Protect? CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Carboxylic Acid Alcohol Alcohol / Phenol Start->Alcohol Alcohol UseTBuEster Use tert-Butyl Ester CarboxylicAcid->UseTBuEster ConsiderSilylEther Consider Silyl Ether Alcohol->ConsiderSilylEther HighAcidStability High Acid Stability Needed? ConsiderSilylEther->HighAcidStability Yes UseTBSorTIPS Use TBS or TIPS Ether ConsiderSilylEther->UseTBSorTIPS No UseTBDPS Use TBDPS Ether HighAcidStability->UseTBDPS

Decision-making for protecting group selection.

Applications in Drug Development and Complex Synthesis

The orthogonality of tert-butyl esters and silyl ethers is a powerful tool in the synthesis of complex molecules, such as peptides and natural products.[4][5][6][7]

In peptide synthesis , the Fmoc/tBu strategy is a cornerstone of solid-phase peptide synthesis (SPPS). The N-terminus of the growing peptide chain is protected with the base-labile Fmoc group, while the side chains of acidic amino acids (aspartic acid and glutamic acid) are protected as tert-butyl esters. This allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting groups.

In the synthesis of complex natural products , which often contain multiple hydroxyl and carboxyl functionalities, the differential reactivity of silyl ethers and tert-butyl esters allows for the selective manipulation of different parts of the molecule. For instance, a primary alcohol can be protected as a TBS ether, which is stable to the acidic conditions required to deprotect a tert-butyl ester on another part of the molecule.

Conclusion

Both tert-butyl esters and silyl ethers are indispensable protecting groups in modern organic synthesis. The choice between them is dictated by the functional group to be protected, the required stability towards various reaction conditions, and the overall synthetic strategy. Tert-butyl esters offer robust protection for carboxylic acids and are readily cleaved under acidic conditions. Silyl ethers provide a tunable level of protection for alcohols, with their stability being a function of the steric bulk on the silicon atom, and are typically removed with fluoride ions or under acidic conditions. A thorough understanding of their respective properties and the principle of orthogonality enables chemists to navigate complex synthetic pathways with precision and efficiency.

References

A Comparative Guide to Alternatives for Tert-Butyl 2-Hydroxyacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, tert-butyl 2-hydroxyacetate stands as a versatile and widely utilized building block. Its sterically demanding tert-butyl group offers distinct advantages in controlling reactivity and providing stability under certain conditions. However, the very nature of this protecting group also presents limitations, particularly concerning its removal, which typically requires harsh acidic conditions. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on ethyl, benzyl, and silyl-protected 2-hydroxyacetates. We present a critical analysis of their performance in key synthetic transformations, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

Performance at a Glance: A Comparative Overview

The selection of an appropriate 2-hydroxyacetate derivative is contingent on several factors, including the desired reactivity, the stability of other functional groups within the molecule, and the planned deprotection strategy. The following table summarizes the key characteristics of each alternative in comparison to this compound.

FeatureThis compoundEthyl 2-HydroxyacetateBenzyl 2-HydroxyacetateSilyl-Protected 2-Hydroxyacetate (e.g., TBDMS-glycolate)
Enolate Formation & Reactivity Forms stable enolates; moderate reactivity due to steric hindrance.Forms reactive enolates; less sterically hindered, leading to potentially faster reactions.Reactivity is comparable to ethyl ester; benzyl group can influence enolate geometry.Reactivity is influenced by the specific silyl group; can provide unique stereochemical outcomes.
Stability Stable to basic and nucleophilic conditions.Susceptible to basic hydrolysis (saponification).Stable to a range of non-reductive reagents; susceptible to hydrogenolysis.Stability is tunable based on the silyl group (e.g., TMS < TES < TBS < TIPS < TBDPS).
Deprotection Conditions Strong acids (e.g., TFA, HCl).[1]Basic hydrolysis (e.g., LiOH, NaOH) or acidic conditions.Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids.[1]Fluoride sources (e.g., TBAF, HF-pyridine) or acidic conditions.
Key Advantages High stability to bases; useful in multi-step synthesis where ester needs to be retained.Readily available and economical; facile removal under standard saponification conditions.Orthogonal to many other protecting groups; removable under mild, neutral conditions (hydrogenolysis).Tunable stability; can influence stereoselectivity; orthogonal to many other protecting groups.
Key Disadvantages Harsh deprotection conditions can damage sensitive functional groups.Lability to base limits its use in reactions involving strong bases.Catalyst poisoning can be an issue in hydrogenolysis; not suitable for molecules with other reducible functional groups.Can be more expensive; potential for silicon migration in some substrates.

In-Depth Analysis: Performance in Key Synthetic Transformations

The utility of these 2-hydroxyacetate derivatives is best illustrated by their performance in common carbon-carbon bond-forming reactions.

Aldol and Reformatsky Reactions

In aldol and Reformatsky reactions, the ester group plays a crucial role in influencing the stereochemical outcome. The steric bulk of the ester can affect the geometry of the enolate and the transition state of the reaction.

  • Chelation vs. Non-Chelation Control: In reactions with α-alkoxy aldehydes or ketones, smaller protecting groups on the oxygen, such as benzyl, tend to favor chelation control, leading to syn-diastereomers.[2] Conversely, bulky groups like tert-butyl and, even more so, silyl ethers, can disfavor chelation, promoting a non-chelated, open transition state that often results in the formation of anti-diastereomers.[2] This allows for a degree of stereochemical control based on the choice of the ester protecting group.

  • Reformatsky Reaction: Both ethyl and tert-butyl bromoacetates are commonly used in the Reformatsky reaction to generate β-hydroxy esters.[3][4] The choice between them often depends on the desired final product. If the free carboxylic acid is the target, the tert-butyl ester can be advantageous as it can be cleaved under acidic conditions that might be milder than the saponification required for the ethyl ester, especially if the molecule contains other base-sensitive functionalities.

Alkylation Reactions

The alkylation of the enolate derived from 2-hydroxyacetate is a fundamental method for the synthesis of α-substituted α-hydroxy acids. The nature of the ester group can influence both the ease of enolate formation and the subsequent alkylation step.

  • Steric Hindrance: The bulky tert-butyl group can hinder the approach of the alkylating agent, which may lead to lower yields or require more forcing conditions compared to the less hindered ethyl or benzyl esters. However, this steric hindrance can sometimes be exploited to achieve higher selectivity in certain reactions.

Experimental Protocols

The following are representative experimental protocols for key transformations involving this compound and its alternatives.

Protocol 1: Deprotection of Tert-Butyl Ester

Reaction: Conversion of a tert-butyl ester to the corresponding carboxylic acid using trifluoroacetic acid (TFA).

Procedure:

  • Dissolve the tert-butyl ester substrate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically in a 1:1 v/v ratio with DCM).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude carboxylic acid can be further purified by recrystallization or chromatography.

Protocol 2: Alkylation of Ethyl 2-Hydroxyacetate

Reaction: Alkylation of the enolate of ethyl 2-hydroxyacetate with an alkyl halide.

Procedure:

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Slowly add a solution of ethyl 2-hydroxyacetate in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

  • Add the alkyl halide to the enolate solution at -78 °C and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Benzylation of an Alcohol using Benzyl 2-Hydroxyacetate as a Precursor (Illustrative)

While benzyl 2-hydroxyacetate is primarily a protected form of glycolic acid, the benzyl group itself is a common protecting group for alcohols. The following protocol illustrates a general benzylation.

Reaction: Protection of a primary alcohol as a benzyl ether.

Procedure:

  • To a solution of the alcohol in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships in the selection and application of these 2-hydroxyacetate derivatives.

Deprotection_Pathways tert-Butyl Ester tert-Butyl Ester Carboxylic Acid Carboxylic Acid tert-Butyl Ester->Carboxylic Acid Strong Acid (TFA) Ethyl Ester Ethyl Ester Ethyl Ester->Carboxylic Acid Base (NaOH) Benzyl Ester Benzyl Ester Benzyl Ester->Carboxylic Acid H2, Pd/C Silyl Ester Silyl Ester Silyl Ester->Carboxylic Acid Fluoride (TBAF)

Caption: Deprotection pathways for different 2-hydroxyacetate esters.

Aldol_Stereocontrol cluster_0 Protecting Group cluster_1 Transition State cluster_2 Diastereomeric Product Small PG (e.g., Benzyl) Small PG (e.g., Benzyl) Chelation Control Chelation Control Small PG (e.g., Benzyl)->Chelation Control Bulky PG (e.g., tert-Butyl, Silyl) Bulky PG (e.g., tert-Butyl, Silyl) Non-Chelation Control Non-Chelation Control Bulky PG (e.g., tert-Butyl, Silyl)->Non-Chelation Control syn-Diol syn-Diol Chelation Control->syn-Diol anti-Diol anti-Diol Non-Chelation Control->anti-Diol

Caption: Influence of protecting group size on aldol reaction stereochemistry.

Conclusion

The choice of an ester protecting group for 2-hydroxyacetic acid is a critical strategic decision in organic synthesis. While this compound offers excellent stability under basic conditions, its deprotection requires harsh acidic cleavage. Ethyl 2-hydroxyacetate provides a readily cleavable alternative under standard saponification conditions, but its base lability can be a limitation. Benzyl 2-hydroxyacetate offers an orthogonal deprotection strategy via mild catalytic hydrogenolysis, which is advantageous for sensitive substrates, provided no other reducible functional groups are present. Finally, silyl-protected 2-hydroxyacetates offer tunable stability and can uniquely influence the stereochemical course of reactions due to their significant steric bulk. By carefully considering the factors outlined in this guide, researchers can select the optimal 2-hydroxyacetate derivative to enhance the efficiency and success of their synthetic endeavors.

References

A Comparative Analysis of Tert-butyl 2-hydroxyacetate and Ethyl 2-hydroxyacetate in Synthetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Tert-butyl 2-hydroxyacetate and ethyl 2-hydroxyacetate are both valuable reagents in organic synthesis and have applications in the pharmaceutical industry. Their differing alkyl ester groups (tert-butyl vs. ethyl) confer distinct physicochemical properties that influence their reactivity, utility as solvents, and performance as prodrug moieties or excipients. This guide will explore the specific contexts in which each compound has been effectively utilized, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant workflows.

Part 1: this compound - Efficacy in Heterocyclic Synthesis

This compound has demonstrated high efficacy as a key reagent in the synthesis of complex heterocyclic compounds. A notable application is in the gram-scale synthesis of furo[2,3-b]pyridines, a class of compounds with potential applications in medicinal chemistry.

Quantitative Data: Synthesis of Furo[2,3-b]pyridine
StepReactionReagentsProductYield (%)
1Tandem SNAr-cyclisation2,5-dichloronicotinic acid tert-butyl ester, this compound, NaH5-chloro-3-hydroxy-furo[2,3-b]pyridine-2-carboxylic acid tert-butyl ester86
Experimental Protocol: Synthesis of 5-chloro-3-hydroxy-furo[2,3-b]pyridine-2-carboxylic acid tert-butyl ester

A solution of this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of sodium hydride (3.5 equivalents) in anhydrous THF at 0°C. The reaction mixture is stirred at this temperature for 30 minutes. A solution of 2,5-dichloronicotinic acid tert-butyl ester (1.0 equivalent) in anhydrous THF is then added dropwise. The resulting mixture is heated to 50°C and stirred for 3 hours. Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Workflow for Furo[2,3-b]pyridine Synthesis

Furo_synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_5_dichloro 2,5-dichloronicotinic acid tert-butyl ester THF Anhydrous THF 2_5_dichloro->THF dissolved in tBu_hydroxy This compound tBu_hydroxy->THF dissolved in NaH Sodium Hydride (NaH) NaH->THF suspended in Temp 0°C to 50°C THF->Temp reaction at furo_product 5-chloro-3-hydroxy-furo[2,3-b]pyridine- 2-carboxylic acid tert-butyl ester Temp->furo_product yields (86%) Skin_penetration cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Formulation Glycolic Acid Formulation (14C-labelled) Application Topical Application Formulation->Application Skin Human Skin Specimen in Diffusion Cell Skin->Application Incubation Incubation (e.g., 24 hours) Application->Incubation Collection Collection of Receptor Fluid Incubation->Collection Separation Skin Layer Separation (Tape Stripping) Incubation->Separation Quantification Scintillation Counting Collection->Quantification Effluent Fraction Separation->Quantification Stratum Corneum Viable Skin

A Comparative Guide to Orthogonal Protecting Group Strategies with Tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, particularly in the realm of peptide and complex molecule synthesis, the selection of an appropriate protecting group strategy is paramount. The tert-butyl (tBu) ester is a cornerstone for the protection of carboxylic acids due to its unique balance of stability and selective lability. This guide provides an objective comparison of the tert-butyl ester strategy with common orthogonal alternatives, supported by experimental data, detailed protocols, and logical workflow diagrams to inform strategic decisions in complex synthetic routes.

Core Principles: The Role of the Tert-Butyl Ester

The utility of the tert-butyl ester as a protecting group for carboxylic acids is rooted in its distinct structural properties. The bulky tertiary butyl group provides substantial steric hindrance, rendering the ester exceptionally stable against a wide array of nucleophiles and basic conditions.[1] This stability is crucial in complex syntheses where other functional groups must be manipulated without affecting the protected carboxylic acid.

Conversely, the tert-butyl ester is readily cleaved under acidic conditions. This lability is due to the formation of a stable tertiary carbocation upon protonation of the ester oxygen, a mechanism that allows for its selective removal under mild acidic conditions that leave other protecting groups intact.[1] This forms the basis of its orthogonality with base-labile or hydrogenolysis-labile protecting groups.

Performance Comparison of Carboxylic Acid Protecting Groups

The choice of a protecting group is dictated by its stability under various reaction conditions and the selectivity of its removal. The following tables summarize the performance of tert-butyl esters in comparison to two common orthogonal protecting groups: benzyl (Bn) esters and allyl (All) esters.

Table 1: Stability of Ester Protecting Groups under Common Synthetic Conditions

Protecting GroupReagent/ConditionStabilityNotes
Tert-Butyl (tBu) Ester 20% Piperidine in DMFStable Ideal for Fmoc-based peptide synthesis.
Catalytic Hydrogenolysis (H₂, Pd/C)Stable Orthogonal to benzyl-based protecting groups.
Strong Nucleophiles (e.g., thiols)Stable High steric hindrance prevents nucleophilic attack.
Benzyl (Bn) Ester 20% Piperidine in DMFStable Compatible with Fmoc-based synthesis.
Acidolysis (e.g., TFA)Partially LabileCan be cleaved by strong acids, but less readily than tBu esters.[2]
Strong NucleophilesStable Generally stable to nucleophilic attack.
Allyl (All) Ester 20% Piperidine in DMFStable Fully compatible with Fmoc chemistry.
Acidolysis (e.g., TFA)Stable Orthogonal to acid-labile protecting groups like tBu and Boc.[2]
Catalytic Hydrogenolysis (H₂, Pd/C)LabileCan be cleaved under some hydrogenolysis conditions.

Table 2: Deprotection Conditions and Typical Performance

Protecting GroupDeprotection ConditionsTypical TimeTypical YieldKey Features
Tert-Butyl (tBu) Ester Trifluoroacetic Acid (TFA) in DCM (e.g., 50-95%)1-5 hours>95%Forms volatile isobutylene and CO₂ as byproducts.[3][4]
Benzyl (Bn) Ester Catalytic Hydrogenolysis (H₂, Pd/C)1-16 hoursQuantitativeMild, neutral conditions; catalyst can be sensitive to poisoning.[4]
Allyl (All) Ester Pd(0) catalyst (e.g., Pd(PPh₃)₄) with scavenger (e.g., PhSiH₃)30 min - 2 hours>95%Very mild and highly selective; orthogonal to most other groups.[5]

Orthogonal Deprotection Strategies in Practice

The true utility of these protecting groups is realized in orthogonal strategies, where one group can be selectively removed without affecting others. The most prominent example is the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).

Orthogonal_Strategy cluster_legend Legend Peptide Fmoc-AA(PG¹)-...-AA(PG²)-Resin Step1 Treat with 20% Piperidine/DMF Peptide->Step1 Fmoc Deprotection Peptide_deprotected H₂N-AA(PG¹)-...-AA(PG²)-Resin Step1->Peptide_deprotected Step2 Couple next Fmoc-AA Peptide_deprotected->Step2 Final_Peptide_Resin Fmoc-(AA)n-Resin (Side chains PG¹, PG² intact) Step2->Final_Peptide_Resin Repeat cycles Step3 Treat with TFA cocktail Final_Peptide_Resin->Step3 Final Cleavage Final_Peptide H₂N-(AA)n-OH (Deprotected Peptide) Step3->Final_Peptide PG1 PG¹ = Tert-Butyl Ester (Acid-Labile) PG2 PG² = Other Acid-Labile Groups

Caption: Workflow of the Fmoc/tBu orthogonal strategy in SPPS.

In this strategy, the base-labile Fmoc group on the N-terminus is removed in each cycle, while the acid-labile tert-butyl esters on the carboxylic acid side chains (e.g., of Aspartic and Glutamic acid) remain intact. The final treatment with a strong acid like TFA cleaves the peptide from the resin and removes the tert-butyl protecting groups simultaneously.

Potential Side Reactions and Mitigation

A critical aspect of protecting group strategy is understanding and mitigating potential side reactions during deprotection.

  • Alkylation by Tert-Butyl Cations : The deprotection of tBu esters generates highly reactive tert-butyl cations. These can alkylate sensitive residues such as tryptophan and methionine. This is typically mitigated by the addition of "scavengers" to the cleavage cocktail, such as triisopropylsilane (TIS), water, or thioanisole, which trap the carbocations.[6]

  • Aspartimide Formation : In peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, the peptide backbone can cyclize onto the side-chain ester under the basic conditions of Fmoc deprotection. While tert-butyl esters are generally stable, this side reaction can still occur. Using more sterically hindered protecting groups or adding an acid additive to the piperidine solution can reduce this side reaction.

Deprotection_Mechanisms cluster_tBu Tert-Butyl Ester Deprotection (Acidolysis) cluster_Bn Benzyl Ester Deprotection (Hydrogenolysis) cluster_All Allyl Ester Deprotection (Pd-Catalyzed) tBu_ester R-CO-O-tBu + H⁺ protonated_tBu R-CO-O⁺(H)-tBu tBu_ester->protonated_tBu tBu_cation tBu⁺ + R-COOH protonated_tBu->tBu_cation Cleavage isobutylene Isobutylene + H⁺ tBu_cation->isobutylene Elimination scavenger Scavenger (e.g., TIS) tBu_cation->scavenger Trapped Bn_ester R-CO-O-Bn + H₂, Pd/C cleaved_Bn R-COOH + Toluene Bn_ester->cleaved_Bn All_ester R-CO-O-Allyl + Pd(0), Scavenger pi_allyl (π-allyl)Pd complex All_ester->pi_allyl cleaved_All R-COOH + Allyl-Scavenger pi_allyl->cleaved_All

Caption: Simplified deprotection mechanisms for tBu, Bn, and All esters.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful implementation of these strategies.

Protocol 1: Protection of a Carboxylic Acid as a Tert-Butyl Ester

This protocol describes a common method for the tert-butylation of a carboxylic acid using tert-butyl acetate.

  • Materials : Carboxylic acid, tert-butyl acetate, perchloric acid (70%).

  • Procedure :

    • Suspend the carboxylic acid (1 equivalent) in tert-butyl acetate (used as both reagent and solvent).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add perchloric acid (1.5 equivalents) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of a Tert-Butyl Ester using TFA

This is a standard protocol for the cleavage of a tert-butyl ester, often used in the final step of SPPS.[3]

  • Materials : Tert-butyl ester-protected compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Scavengers (e.g., Triisopropylsilane (TIS), water).

  • Procedure :

    • Dissolve the tert-butyl ester-containing compound in DCM.

    • Add scavengers (e.g., 2.5% v/v TIS and 2.5% v/v water) to the solution.

    • Add TFA to the desired concentration (e.g., a 1:1 solution of TFA:DCM).[3]

    • Stir the reaction mixture at room temperature for 1-5 hours, monitoring by TLC or LC-MS.[3]

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

    • The crude carboxylic acid can be precipitated by adding cold diethyl ether, collected by filtration, and then purified.

Protocol 3: Protection of a Carboxylic Acid as an Allyl Ester

This protocol describes the formation of an allyl ester from a carboxylic acid and allyl alcohol.

  • Materials : Carboxylic acid, allyl alcohol, dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), Dichloromethane (DCM).

  • Procedure :

    • Dissolve the carboxylic acid (1 equivalent) and allyl alcohol (1.2 equivalents) in anhydrous DCM.

    • Add a catalytic amount of DMAP (0.1 equivalents).

    • Cool the solution to 0°C and add a solution of DCC (1.1 equivalents) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Protocol 4: Deprotection of an Allyl Ester using a Palladium Catalyst

This protocol outlines the selective removal of an allyl ester.[5]

  • Materials : Allyl ester-protected compound, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane (PhSiH₃) or another allyl scavenger, Anhydrous DCM.

  • Procedure :

    • Dissolve the allyl ester in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add the allyl scavenger (e.g., 3-5 equivalents of PhSiH₃).

    • Add the palladium catalyst (e.g., 0.1 equivalents of Pd(PPh₃)₄).

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

    • Upon completion, the reaction mixture can be concentrated and purified directly by flash column chromatography.

Conclusion

The tert-butyl ester is an invaluable protecting group for carboxylic acids, offering excellent stability to a wide range of reagents and facile cleavage under acidic conditions. Its orthogonality with base-labile and hydrogenolysis-labile groups makes it a cornerstone of modern synthetic strategies, particularly in Fmoc-based peptide synthesis. However, a thorough understanding of its potential side reactions, such as carbocation-mediated alkylation, is crucial for its successful application.

For syntheses requiring absolute stability to both acidic and basic conditions, the allyl ester provides a superior orthogonal option, with its removal achieved under very mild, specific palladium-catalyzed conditions. The benzyl ester, while a classic choice in Boc-based strategies, offers less distinct orthogonality due to its lability to strong acids. By carefully considering the stability requirements and the planned deprotection steps of the overall synthetic route, researchers can select the optimal protecting group strategy to maximize yield and purity in the synthesis of complex molecules.

References

Spectroscopic Analysis of Tert-Butyl 2-Hydroxyacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of tert-butyl 2-hydroxyacetate against its simpler analogues, methyl 2-hydroxyacetate and ethyl 2-hydroxyacetate. The analysis is based on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, crucial techniques in the structural elucidation and quality control of chemical entities in drug development and scientific research. Due to the limited availability of publicly accessible experimental spectra for this compound, this guide utilizes predicted data for this compound based on established spectroscopic principles and available data for structurally related molecules.

Executive Summary

This document offers a comprehensive comparison of the NMR and FTIR spectral characteristics of this compound and its methyl and ethyl ester counterparts. Detailed tables of ¹H and ¹³C NMR chemical shifts and FTIR vibrational frequencies are presented to facilitate easy comparison. Furthermore, standardized experimental protocols for acquiring NMR and FTIR spectra are provided to ensure reproducibility. A graphical representation of the analytical workflow is also included to guide researchers through the process of spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental ¹H NMR, ¹³C NMR, and FTIR data for this compound, methyl 2-hydroxyacetate, and ethyl 2-hydroxyacetate.

Table 1: ¹H NMR Spectral Data (Predicted/Experimental, 500 MHz, CDCl₃)

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound ~4.10s2HHO-CH₂ -
~2.50br s1HHO -CH₂-
~1.50s9H-C(CH₃ )₃
Methyl 2-hydroxyacetate 4.19s2HHO-CH₂ -
3.80s3H-OCH₃
2.85br s1HHO -CH₂-
Ethyl 2-hydroxyacetate 4.25q2H-OCH₂ CH₃
4.15s2HHO-CH₂ -
2.70br s1HHO -CH₂-
1.30t3H-OCH₂CH₃

Table 2: ¹³C NMR Spectral Data (Predicted/Experimental, 125 MHz, CDCl₃)

CompoundChemical Shift (δ) [ppm]Assignment
This compound ~172.0C =O
~82.0-OC (CH₃)₃
~61.0HO-C H₂-
~28.0-C(C H₃)₃
Methyl 2-hydroxyacetate 172.8C =O
60.8HO-C H₂-
52.4-OC H₃
Ethyl 2-hydroxyacetate 172.5C =O
61.9-OC H₂CH₃
60.9HO-C H₂-
14.2-OCH₂C H₃

Table 3: FTIR Spectral Data (Predicted/Experimental, ATR)

CompoundPeak Position (cm⁻¹)IntensityAssignment
This compound ~3450Broad, StrongO-H Stretch
~2980, ~2940Medium-StrongC-H Stretch (sp³)
~1735StrongC=O Stretch (Ester)
~1390, ~1370MediumC-H Bend (tert-butyl)
~1150StrongC-O Stretch (Ester)
Methyl 2-hydroxyacetate 3430Broad, StrongO-H Stretch
2958, 2850MediumC-H Stretch (sp³)
1740StrongC=O Stretch (Ester)
1215, 1078StrongC-O Stretch (Ester)
Ethyl 2-hydroxyacetate 3440Broad, StrongO-H Stretch
2985, 2942MediumC-H Stretch (sp³)
1738StrongC=O Stretch (Ester)
1200, 1095StrongC-O Stretch (Ester)

Experimental Protocols

The following are general experimental protocols for acquiring NMR and FTIR spectra of hydroxyacetate esters.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of the analyte.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Processing:

  • The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Perform peak picking to identify the wavenumbers of the major absorption bands.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a hydroxyacetate ester.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ftir FTIR Analysis Sample Hydroxyacetate Ester Sample Dissolve Dissolve in CDCl3 with TMS (for NMR) Sample->Dissolve Place_on_ATR Place on ATR Crystal (for FTIR) Sample->Place_on_ATR NMR_Acquisition Acquire 1H and 13C NMR Spectra Dissolve->NMR_Acquisition FTIR_Acquisition Acquire FTIR Spectrum Place_on_ATR->FTIR_Acquisition NMR_Processing Process NMR Data (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing NMR_Analysis Analyze Chemical Shifts, Multiplicities, Integrations NMR_Processing->NMR_Analysis Data_Interpretation Structural Elucidation and Comparative Analysis NMR_Analysis->Data_Interpretation FTIR_Processing Process FTIR Data (Background Correction) FTIR_Acquisition->FTIR_Processing FTIR_Analysis Analyze Vibrational Frequencies FTIR_Processing->FTIR_Analysis FTIR_Analysis->Data_Interpretation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Tert-Butyl 2-Hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the expected mass spectrometry fragmentation pattern of tert-butyl 2-hydroxyacetate, benchmarked against a structurally related compound. This guide provides predicted data, detailed experimental protocols, and visual pathways to aid in compound identification and characterization.

In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering insights into molecular weight and structural motifs through the analysis of fragmentation patterns. This guide delves into the predicted electron ionization (EI) mass spectrometry fragmentation of this compound, a valuable building block in organic synthesis. Due to the limited availability of public experimental data for this specific compound, this guide presents a robust predictive analysis based on established fragmentation principles of esters and alcohols. To provide a tangible reference, a comparison is drawn with the known fragmentation of a similar molecule, tert-butyl 4-hydroxybutanoate.

Predictive Fragmentation Analysis: this compound vs. Tert-Butyl 4-Hydroxybutanoate

The fragmentation of tert-butyl esters upon electron ionization is typically initiated by the facile loss of a stable tert-butyl carbocation or through rearrangements involving the ester group. For this compound, with a molecular weight of 132.16 g/mol , key fragmentation pathways are anticipated to involve the tert-butyl group, the ester functionality, and the hydroxyl group.

A comparative analysis with tert-butyl 4-hydroxybutanoate (molar mass: 160.21 g/mol ) highlights common fragmentation behaviors of tert-butyl esters of hydroxy acids.[1] The primary fragmentation for both is the loss of the tert-butyl group to form a stable carbocation.

Table 1: Predicted Mass Spectrometry Fragmentation Data

m/z (Predicted)Proposed Ion StructureFragmentation PathwayRelative Intensity (Hypothetical)
This compound (C₆H₁₂O₃)
132[C₆H₁₂O₃]⁺•Molecular IonLow
117[M - CH₃]⁺Loss of a methyl radical from the tert-butyl groupLow
76[C₂H₄O₃]⁺•Loss of isobutylene (C₄H₈) via McLafferty-like rearrangementModerate
59[C₂H₃O₂]⁺α-cleavage with loss of the tert-butoxy radicalHigh
57[C₄H₉]⁺Formation of the tert-butyl carbocationVery High (Base Peak)
Tert-Butyl 4-Hydroxybutanoate (C₈H₁₆O₃) [1]
160[C₈H₁₆O₃]⁺•Molecular IonLow
145[M - CH₃]⁺Loss of a methyl radical from the tert-butyl groupLow
104[C₄H₈O₃]⁺•Loss of isobutylene from the molecular ion (McLafferty-like rearrangement)Moderate
87[C₄H₇O₂]⁺α-cleavage with loss of the tert-butoxy radicalHigh
57[C₄H₉]⁺Formation of the tert-butyl carbocationVery High (Base Peak)

Visualizing the Fragmentation Cascade

The sequence of bond cleavages and rearrangements that follow ionization can be visualized to better understand the origins of the observed spectral peaks.

fragmentation_pathway M Molecular Ion (C₆H₁₂O₃)⁺• m/z = 132 frag1 [M - C₄H₈]⁺• m/z = 76 M->frag1 - C₄H₈ frag2 [C₄H₉]⁺ m/z = 57 (Base Peak) M->frag2 Cleavage frag3 [M - OC(CH₃)₃]⁺ m/z = 59 M->frag3 - •OC(CH₃)₃ experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare 100 ppm solution prep2 Vortex to mix prep1->prep2 prep3 Transfer to autosampler vial prep2->prep3 analysis1 Inject sample prep3->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 EI Ionization & Fragmentation analysis2->analysis3 analysis4 Mass Analysis analysis3->analysis4 data1 Obtain Total Ion Chromatogram (TIC) analysis4->data1 data2 Extract Mass Spectrum of Peak data1->data2 data3 Compare with Predicted Pattern / Reference data2->data3

References

A Comparative Guide to HPLC Purity Analysis of Synthetic tert-Butyl 2-Hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthetic tert-butyl 2-hydroxyacetate. We present two robust reversed-phase HPLC (RP-HPLC) methods, Method A and Method B, and compare their performance based on hypothetical experimental data. Detailed experimental protocols are provided to allow for replication and adaptation in a laboratory setting.

Introduction

This compound, an important building block in the synthesis of various pharmaceutical compounds, requires stringent purity control to ensure the safety and efficacy of the final drug product. HPLC is a powerful and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound. The primary goal of the HPLC analysis is to separate the main compound from its potential process-related impurities and degradation products. Common impurities in synthetic this compound can include starting materials such as glycolic acid and tert-butanol, as well as byproducts from the synthetic route.

This guide compares two isocratic RP-HPLC methods utilizing different mobile phase compositions to achieve optimal separation and quantification of this compound and its key potential impurities.

Experimental Protocols

Sample and Standard Preparation

Standard Solution Preparation:

  • Accurately weigh and dissolve appropriate amounts of this compound, glycolic acid, and tert-butanol reference standards in the mobile phase to prepare individual stock solutions of 1 mg/mL.

  • Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to a final concentration of 100 µg/mL for this compound and 10 µg/mL for each potential impurity.

Sample Solution Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample.

  • Dissolve the sample in 10.0 mL of the mobile phase to achieve a nominal concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Instrumentation and Conditions

The analysis is performed using a standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Method A: Acetonitrile-Based Mobile Phase

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method B: Methanol-Based Mobile Phase

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Methanol: 0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Comparative Data

The following table summarizes the hypothetical performance data for the two HPLC methods in the analysis of a spiked sample of this compound containing glycolic acid and tert-butanol as impurities.

ParameterMethod A (Acetonitrile)Method B (Methanol)
Retention Time (min)
Glycolic Acid2.53.1
tert-Butanol3.84.5
This compound5.26.8
Resolution (Rs)
Glycolic Acid / tert-Butanol2.12.5
tert-Butanol / this compound2.83.2
Tailing Factor (Tf)
This compound1.11.2
Theoretical Plates (N)
This compound> 5000> 5500
Run Time (min) 1015

Experimental Workflow

The overall workflow for the purity analysis of synthetic this compound by HPLC is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_System HPLC System (Method A or B) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Report Final Report Purity_Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

Discussion

Both Method A and Method B demonstrate suitability for the purity analysis of this compound, offering good resolution between the main component and its potential impurities.

Method A (Acetonitrile-Based): This method provides a faster analysis with a total run time of 10 minutes. The resolution between all components is acceptable (Rs > 2), and the peak shape for this compound is excellent, as indicated by a tailing factor close to 1. The use of acetonitrile may offer better solubilization for certain impurities.

Method B (Methanol-Based): While having a longer run time of 15 minutes, this method offers slightly better resolution between the critical peak pairs. The higher theoretical plate count for the main peak suggests a more efficient separation. Methanol is a more cost-effective and less toxic solvent compared to acetonitrile, which can be a significant advantage for routine quality control analysis.

Conclusion

The choice between Method A and Method B will depend on the specific requirements of the analysis. For high-throughput screening where speed is critical, Method A is a suitable option. For analyses where the highest possible resolution is desired and solvent cost and toxicity are concerns, Method B presents a compelling alternative. It is recommended to validate the chosen method according to the relevant regulatory guidelines to ensure its suitability for its intended purpose. Both methods provide a solid foundation for the reliable purity determination of synthetic this compound.

A Researcher's Guide to Kinetic Studies of Reactions Involving Tert-butyl 2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of molecules like tert-butyl 2-hydroxyacetate is crucial for process optimization, stability assessment, and predicting reaction outcomes. This guide provides a comparative framework for the kinetic studies of reactions involving this compound, drawing parallels with other relevant tert-butyl esters due to the limited direct kinetic data on the title compound.

Comparative Kinetic Data

To provide a basis for comparison, the following tables summarize kinetic data for the hydrolysis of tert-butyl formate and the oxidation of tert-butyl phenylacetate. These compounds share the tert-butyl ester functional group, making their reaction kinetics a valuable reference point for anticipating the behavior of this compound.

Table 1: Kinetic Data for the Hydrolysis of Tert-butyl Formate

pH RangePredominant PathwayRate Constant (k)Activation Energy (Ea) (kJ/mol)
< 5Acidic Hydrolysisk_A = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹59 ± 4
5 - 7Neutral Hydrolysisk_N = (1.0 ± 0.2) × 10⁻⁶ s⁻¹78 ± 5
> 7Basic Hydrolysisk_B = 1.7 ± 0.3 M⁻¹s⁻¹88 ± 11

Data sourced from a study on the hydrolysis of tert-butyl formate, which serves as a proxy for understanding the potential hydrolysis kinetics of this compound under varying pH conditions. The study indicated that buffer catalysis was not significant under the tested conditions.[1]

Table 2: Kinetic Parameters for the Liquid-Phase Oxidation of Tert-butyl Phenylacetate

ParameterValueConditions
Oxidizability (k_p / (2k_t)⁰·⁵)2.57 × 10⁻³ L⁰·⁵ mol⁻⁰·⁵ s⁻⁰·⁵413 K
Effective Rate Constant (k_ie)k_i + k'_i[R¹COOH]Dependent on benzoic acid concentration

This data from the oxidation of tert-butyl phenylacetate highlights the complexity of oxidation reactions, where the rate can be influenced by the accumulation of acidic byproducts.[2]

Experimental Protocols

Detailed experimental methodologies are critical for reproducible and comparable kinetic studies. Below are generalized protocols for hydrolysis and oxidation studies that can be adapted for this compound.

Protocol 1: Kinetic Study of Ester Hydrolysis

This protocol is designed to determine the rate of hydrolysis of a tert-butyl ester under controlled conditions.

  • Preparation of Reaction Solutions:

    • Prepare buffer solutions of desired pH to maintain constant hydrogen ion concentration.

    • Prepare a stock solution of the tert-butyl ester in a suitable solvent (e.g., acetonitrile) to ensure miscibility in the aqueous reaction medium.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, equilibrate the buffer solution to the desired temperature.

    • Initiate the reaction by adding a small, known volume of the ester stock solution to the buffer, ensuring the final ester concentration is low enough to be considered pseudo-first-order with respect to the ester.

  • Sampling and Analysis:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction immediately, for example, by adding a strong acid or by rapid cooling.

    • Analyze the concentration of the remaining ester or the formation of the alcohol product (tert-butanol) using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis:

    • Plot the natural logarithm of the ester concentration versus time.

    • The slope of this plot will give the pseudo-first-order rate constant (k_obs).

    • To determine the second-order rate constant for acid or base-catalyzed hydrolysis, divide k_obs by the concentration of H⁺ or OH⁻, respectively.

Protocol 2: Kinetic Study of Liquid-Phase Oxidation

This protocol outlines a method for studying the oxidation of a tert-butyl ester in the presence of an initiator.

  • Reaction Mixture Preparation:

    • Dissolve the tert-butyl ester and a radical initiator (e.g., azobisisobutyronitrile - AIBN) in an appropriate solvent (e.g., o-dichlorobenzene).

    • The initial concentrations of the ester and initiator should be precisely known.

  • Experimental Setup:

    • Place the reaction mixture in a sealed, temperature-controlled reactor equipped with a system for bubbling a gas (e.g., pure oxygen or air) at a controlled flow rate.

    • Maintain constant stirring to ensure homogeneity.

  • Monitoring the Reaction:

    • At specific time points, extract samples from the reactor.

    • Analyze the samples for the consumption of the ester and the formation of oxidation products (e.g., hydroperoxides, ketones, alcohols, and acids) using techniques like GC-MS or HPLC.

  • Kinetic Modeling:

    • The kinetic data, consisting of concentration-time profiles of reactants and products, is then fitted to a proposed reaction mechanism.

    • This allows for the determination of various rate constants, such as those for initiation, propagation, and termination steps.

Visualizing Reaction Workflows

Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the relationships between different stages of a kinetic study.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_buffer Prepare Buffer Solutions setup Equilibrate Buffer & Initiate Reaction prep_buffer->setup prep_ester Prepare Ester Stock Solution prep_ester->setup sampling Withdraw Aliquots at Intervals setup->sampling quench Quench Reaction sampling->quench analyze HPLC/GC Analysis quench->analyze plot Plot ln[Ester] vs. Time analyze->plot calculate Calculate Rate Constants plot->calculate

Caption: Experimental workflow for the kinetic study of ester hydrolysis.

Oxidation_Pathway RH Tert-butyl Ester (RH) R_dot Alkyl Radical (R●) RH->R_dot + Initiator Radical Initiator Initiator Initiator->R_dot Initiation ROO_dot Peroxy Radical (ROO●) R_dot->ROO_dot + O₂ (fast) O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH (Propagation) Products Ketones, Alcohols, Acids ROO_dot->Products + ROO● (Termination) ROOH->Products Decomposition

Caption: Generalized signaling pathway for the autoxidation of a tert-butyl ester.

References

Comparative Stability of Glycolic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the stability of different glycolic acid esters, with a focus on methyl glycolate, ethyl glycolate, and butyl glycolate. The information is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This document summarizes key stability data, outlines experimental protocols for assessing stability, and provides visual representations of the factors influencing ester degradation.

Comparative Stability Data

The hydrolytic stability of glycolic acid esters is a critical parameter for their application in various formulations. Hydrolysis, the chemical breakdown of the ester bond by water, is influenced by pH, temperature, and the structure of the alcohol moiety. The overall observed rate of hydrolysis (k_obs) can be described by the following equation:

k_obs = k_H[H⁺] + k_N + k_OH[OH⁻]

where k_H, k_N, and k_OH are the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively.

EsterAlkyl GroupExpected Relative StabilityFactors Influencing Stability
Methyl Glycolate Methyl (-CH₃)Least StableLess steric hindrance allows for easier nucleophilic attack at the carbonyl carbon.
Ethyl Glycolate Ethyl (-C₂H₅)Moderately StableIncreased steric bulk compared to the methyl group slows down the rate of hydrolysis.[1][2]
Butyl Glycolate Butyl (-C₄H₉)Most StableThe larger butyl group provides the most significant steric hindrance among the three, leading to a slower rate of hydrolysis.[3]

Note: The information in the table is based on established principles of chemical kinetics and available data on analogous esters. Specific quantitative data for glycolic acid esters is sparse, and the relative stability is an expected trend.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the stability of glycolic acid esters.

Determination of Hydrolysis Rate Constants

Objective: To quantify the rate of hydrolysis of a glycolic acid ester under acidic, neutral, and basic conditions.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1-13). Use appropriate buffer systems to maintain a constant pH throughout the experiment.

  • Sample Preparation: Dissolve a known concentration of the glycolic acid ester in each buffer solution. The initial concentration should be low enough to ensure complete dissolution and to be accurately measured by the chosen analytical technique.

  • Incubation: Maintain the samples at a constant temperature (e.g., 25°C, 37°C, or 50°C) in a temperature-controlled water bath or incubator.

  • Sampling: At predetermined time intervals, withdraw aliquots from each sample. The frequency of sampling should be adjusted based on the expected rate of hydrolysis (more frequent for less stable esters or at extreme pH values).

  • Quenching: Immediately quench the reaction in the withdrawn sample to prevent further hydrolysis. This can be achieved by rapid cooling and/or neutralization.

  • Analysis: Analyze the concentration of the remaining glycolic acid ester and/or the formed glycolic acid and corresponding alcohol using a validated analytical method.

    • High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying the ester and its degradation products. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is often performed using a UV detector at a low wavelength (around 210 nm).

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile esters and their alcohol degradation products.

    • Titrimetry: The liberated glycolic acid can be titrated with a standardized base to monitor the progress of the hydrolysis.[4]

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time. For a pseudo-first-order reaction, the plot will be linear, and the negative of the slope will give the observed rate constant (k_obs).

  • Determination of k_H, k_N, and k_OH: Plot log(k_obs) versus pH. The resulting pH-rate profile will typically be a V-shaped or U-shaped curve, from which the individual rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis can be determined.

Arrhenius Analysis for Temperature Dependence

Objective: To determine the activation energy and pre-exponential factor for the hydrolysis reaction, allowing for the prediction of stability at different temperatures.

Methodology:

  • Kinetic Runs at Multiple Temperatures: Perform the hydrolysis experiment as described above at a minimum of three different temperatures (e.g., 25°C, 37°C, and 50°C) while keeping the pH and other conditions constant.

  • Determine Rate Constants: Calculate the observed rate constant (k_obs) at each temperature.

  • Arrhenius Plot: Plot the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T).

  • Data Analysis: The plot should yield a straight line according to the Arrhenius equation: ln(k) = ln(A) - (Ea/R)(1/T), where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. The activation energy can be calculated from the slope of the line (-Ea/R), and the pre-exponential factor can be determined from the y-intercept (ln(A)).[5][6]

Visualizing Stability Factors and Experimental Workflow

To better understand the relationships and processes involved in assessing the stability of glycolic acid esters, the following diagrams are provided.

G cluster_factors Factors Influencing Glycolic Acid Ester Stability cluster_mechanism Hydrolysis Mechanisms pH pH Acid_Catalysis Acid-Catalyzed (k_H) pH->Acid_Catalysis Base_Catalysis Base-Catalyzed (k_OH) pH->Base_Catalysis Temperature Temperature Temperature->Acid_Catalysis Neutral_Hydrolysis Neutral (k_N) Temperature->Neutral_Hydrolysis Temperature->Base_Catalysis Alkyl_Group_Structure Alkyl Group Structure (Steric Hindrance) Alkyl_Group_Structure->Acid_Catalysis Alkyl_Group_Structure->Neutral_Hydrolysis Alkyl_Group_Structure->Base_Catalysis Ester_Stability Ester_Stability Acid_Catalysis->Ester_Stability Neutral_Hydrolysis->Ester_Stability Base_Catalysis->Ester_Stability

Caption: Factors influencing the stability of glycolic acid esters.

G Start Start Prepare_Solutions Prepare Ester Solutions in Buffers of Varying pH Start->Prepare_Solutions Incubate Incubate at Constant Temperature Prepare_Solutions->Incubate Sample_Withdrawal Withdraw Samples at Time Intervals Incubate->Sample_Withdrawal Quench_Reaction Quench Reaction Sample_Withdrawal->Quench_Reaction Analysis Analyze Ester Concentration (e.g., HPLC) Quench_Reaction->Analysis Data_Plotting Plot ln[Ester] vs. Time Analysis->Data_Plotting Calculate_k_obs Calculate k_obs from Slope Data_Plotting->Calculate_k_obs pH_Rate_Profile Plot log(k_obs) vs. pH Calculate_k_obs->pH_Rate_Profile Determine_Constants Determine k_H, k_N, k_OH pH_Rate_Profile->Determine_Constants End End Determine_Constants->End

Caption: Experimental workflow for determining hydrolysis rate constants.

References

Safety Operating Guide

Navigating the Safe Disposal of Tert-butyl 2-hydroxyacetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of tert-butyl 2-hydroxyacetate, ensuring compliance and laboratory safety. The following procedures are based on available safety data sheets and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin, eye, and respiratory irritation[1][2].

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.

Step-by-Step Spill Cleanup Protocol:

  • Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhaling fumes[1].

  • Remove Ignition Sources: this compound may be combustible; remove all sources of ignition from the spill area[1].

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so[1].

  • Absorb the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to soak up the spill. Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal[1][3].

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All contaminated cleaning materials and PPE should be placed in the hazardous waste container for disposal.

Proper Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant. Chemical waste generators must adhere to federal, state, and local regulations.

General Disposal Guidelines:

  • Waste Classification: Determine if the this compound waste is classified as hazardous. US EPA guidelines in 40 CFR 261.3 can assist in this determination[1]. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Waste Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash[1].

Important Note: No detailed experimental protocols for the chemical neutralization or treatment of this compound for disposal were found in the provided search results. The standard and safest procedure is to transfer the chemical waste to a certified disposal facility.

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₁₂O₃[4]
Molecular Weight 132.16 g/mol [4]
Melting Point 28 °C
Density 1.027 g/cm³
Long Term Storage 2-8°C[1] or 10-25°C in a well-closed container

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 2-hydroxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tert-butyl 2-hydroxyacetate in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is imperative to use appropriate personal protective equipment to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartEquipmentSpecifications
Eyes Safety Glasses with Side Shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hands Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1][2] Nitrile or neoprene gloves are generally recommended.[2]
Body Laboratory CoatA standard laboratory coat should be worn to protect against splashes and spills.[2]
Respiratory Fume Hood or Ventilated EnclosureUse only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or mists.[1][2]

Safe Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Table 2: Handling and Storage Procedures

ProcedureGuideline
Handling Avoid contact with skin and eyes.[1][2] Do not breathe mist, vapors, or spray.[1][2] Wash hands thoroughly after handling.[1][2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2] Store long-term at 2-8°C.[1] Keep away from heat, sparks, and flame.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1]
Ingestion Immediately give a glass of water. First aid is not generally required. If in doubt, contact a Poisons Information Centre or a doctor.

Spill and Disposal Plan

Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure safety.

Operational Plan for Spills:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Containment: For small spills, absorb the chemical with an inert material such as sand, silica gel, or vermiculite.[2]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal Plan:

  • Dispose of the waste material in an approved waste disposal plant.[1]

  • Consult local, state, and federal regulations for proper disposal procedures. Do not let the product enter drains, other waterways, or soil.[1]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Review SDS Review Safety Data Sheet Don PPE Don Appropriate PPE Review SDS->Don PPE Proceed Work in Fume Hood Work in a Ventilated Fume Hood Don PPE->Work in Fume Hood Proceed Conduct Experiment Conduct Experiment Work in Fume Hood->Conduct Experiment Proceed Decontaminate Glassware Decontaminate Glassware Conduct Experiment->Decontaminate Glassware Complete Spill Response Follow Spill Response Protocol Conduct Experiment->Spill Response If Spill Occurs Dispose of Waste Dispose of Chemical Waste Decontaminate Glassware->Dispose of Waste Proceed First Aid Administer First Aid Spill Response->First Aid If Exposure Occurs

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Tert-butyl 2-hydroxyacetate

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